Cystine, N,N'-diacetyl-, L-
Description
Structure
3D Structure
Properties
IUPAC Name |
2-acetamido-3-[(2-acetamido-2-carboxyethyl)disulfanyl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O6S2/c1-5(13)11-7(9(15)16)3-19-20-4-8(10(17)18)12-6(2)14/h7-8H,3-4H2,1-2H3,(H,11,13)(H,12,14)(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTPQSLLEROSACP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSSCC(C(=O)O)NC(=O)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20970791 | |
| Record name | N,N'-Bis(1-hydroxyethylidene)cystine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20970791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5545-17-5 | |
| Record name | N,N'-Diacetyl-L-cystine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203780 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N'-Bis(1-hydroxyethylidene)cystine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20970791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Biological functions of N,N'-diacetyl-L-cystine in cellular models.
Biological Functions of N,N'-Diacetyl-L-Cystine (DiNAC) in Cellular Models
Executive Summary
N,N'-Diacetyl-L-cystine (DiNAC) represents a distinct class of thiol-based therapeutics, functionally divergent from its monomeric precursor, N-acetylcysteine (NAC).[1] While NAC is primarily recognized as a glutathione (GSH) precursor and direct antioxidant, DiNAC functions as a potent immunomodulator and disulfide-exchange agent .
This technical guide delineates the biological mechanisms of DiNAC in cellular models, specifically focusing on its utility in atherosclerosis , endothelial dysfunction , and thrombolysis . Unlike NAC, which requires millimolar concentrations for antioxidant effects, DiNAC exhibits biological activity at micromolar concentrations (10–100 µM) through specific signaling pathways, particularly the modulation of NF-κB DNA binding and the cleavage of von Willebrand Factor (VWF) multimers.
Chemical Biology & Mechanism of Action
Structural Distinction
DiNAC is the disulfide dimer of NAC. Its pharmacological activity is strictly dependent on the integrity of the disulfide bridge.
-
Formula: C₁₀H₁₆N₂O₆S₂
-
Key Feature: The disulfide bond allows DiNAC to participate in thiol-disulfide exchange reactions with surface proteins or intracellular targets without immediately flooding the cell with free thiols.
Intracellular Fate & Signaling
Unlike NAC, which enters the cell and is rapidly deacetylated to cysteine to support GSH synthesis, DiNAC acts through a "disulfide switch" mechanism.
-
NF-κB Modulation: DiNAC (and its ester derivatives) inhibits the DNA-binding activity of activated NF-κB.[2] This contrasts with NAC, which primarily inhibits the upstream degradation of IκB.
-
Potency: In contact sensitivity models, DiNAC is 100–1000 times more potent than NAC, confirming it does not act merely as a prodrug for NAC.[1]
Figure 1: Differential Mechanism of Action (DiNAC vs. NAC)
Caption: DiNAC directly inhibits NF-κB DNA binding at low concentrations, whereas NAC primarily supports GSH synthesis and inhibits upstream IκB degradation at high concentrations.
Core Biological Functions in Cellular Models
Endothelial Function & Atherosclerosis
DiNAC reverses endothelial dysfunction in atherosclerotic models (e.g., WHHL rabbits) without altering plasma lipid levels.[3]
-
Target: Endothelial Nitric Oxide Synthase (eNOS).
-
Effect: Prevents TNF-α induced downregulation of eNOS protein and mRNA.
-
Outcome: Restoration of NO-dependent vasodilation.
Immunomodulation
DiNAC modulates T-cell mediated responses, such as Delayed-Type Hypersensitivity (DTH).[1]
-
Mechanism: It can enhance or suppress DTH depending on the sensitizer, indicating a regulatory role in T-cell signaling (Th1 vs Th2 balance).
-
Adhesion Molecules: Reduces expression of VCAM-1 and E-selectin on endothelial cells, limiting leukocyte recruitment to plaques.
Thrombolysis (White Clot Lysis)
A critical, distinct function of DiNAC is its ability to lyse arterial thrombi (rich in platelets and VWF), which are resistant to tPA.
-
Mechanism: Reduction of disulfide bonds in von Willebrand Factor (VWF) multimers, causing the structural collapse of the thrombus.
-
Efficacy: Lyses clots in <30 mins in perfusion models.[4]
Comparative Data: DiNAC vs. Standard Agents
| Feature | N-Acetylcysteine (NAC) | DiNAC | tPA (Tissue Plasminogen Activator) |
| Primary Class | Antioxidant / GSH Precursor | Immunomodulator / Disulfide Agent | Serine Protease |
| Active Concentration | 1 – 10 mM | 10 – 100 µM | nM range (enzymatic) |
| NF-κB Action | Inhibits IκB degradation | Inhibits DNA Binding | None |
| Thrombolysis Target | Mucus (Mucolytic) | Arterial Thrombi (VWF-rich) | Fibrin-rich Clots |
| Endothelial Effect | ROS Scavenging | Restores eNOS Expression | N/A |
Detailed Experimental Protocols
Protocol A: Assessment of Endothelial NO Release (DAF-2 Assay)
Rationale: Standard Griess assays are often not sensitive enough for real-time endothelial NO release. The DAF-2 fluorescent probe is used, but concentration is critical to avoid artifacts.
Materials:
-
HUVEC or Porcine Aortic Endothelial Cells (PAEC).
-
DiNAC (Stock: 10 mM in PBS).
-
DAF-2 (4,5-diaminofluorescein).[5]
-
Stimulant: Acetylcholine (ACh) or Calcium Ionophore (A23187).
Step-by-Step Workflow:
-
Seeding: Plate endothelial cells in black 96-well plates (clear bottom) at 2x10⁴ cells/well. Culture until confluent.
-
Pre-treatment: Treat cells with DiNAC (10, 30, 100 µM) for 24 hours. Include a TNF-α (10 ng/mL) control group to simulate inflammatory stress.
-
Probe Loading: Wash cells 2x with Tyrode’s buffer. Incubate with 0.1 µM DAF-2 (Low concentration is critical) for 30 mins at 37°C.
-
Stimulation: Add ACh (1 µM) to induce NO release.
-
Measurement: Measure fluorescence (Ex 495 nm / Em 515 nm) every 1 min for 20 mins.
-
Validation: Subtract baseline fluorescence (auto-fluorescence). Confirm specificity using L-NAME (NOS inhibitor) in control wells.
Protocol B: In Vitro Thrombolysis Perfusion Model
Rationale: To demonstrate DiNAC's ability to lyse VWF-rich "white" clots, which mimic arterial occlusion.
Materials:
-
Perfusion chamber (glass capillary).
-
Whole blood (citrated).
-
Collagen-coated surface (to trigger platelet adhesion).
-
Syringe pump.
Step-by-Step Workflow:
-
Clot Formation: Perfuse whole blood over collagen at high shear rate (1500 s⁻¹) for 5 mins to form platelet-rich thrombi.
-
Wash: Flush with saline to remove non-adherent cells.
-
Treatment: Perfuse DiNAC (2 mM) or Vehicle (PBS) at a constant flow rate (e.g., 100 µL/min).
-
Observation: Monitor thrombus surface area via microscopy every 2 mins.
-
Quantification: Calculate % Lysis = [(Initial Area - Final Area) / Initial Area] x 100.
-
Expected Result: >70% lysis within 30 mins for DiNAC; <10% for Saline.
-
Visualization of Thrombolytic Mechanism
Figure 2: Mechanism of Arterial Thrombolysis by DiNAC
Caption: DiNAC targets the disulfide bonds holding VWF multimers together, effectively lysing platelet-rich arterial clots that are resistant to fibrin-targeting tPA.
References
-
Pettersson, K., et al. (2001). "N,N'-Diacetyl-L-cystine (DiNAC), the disulphide dimer of N-acetylcysteine, inhibits atherosclerosis in WHHL rabbits: evidence for immunomodulatory agents as a new approach to prevent atherosclerosis." Journal of Pharmacology and Experimental Therapeutics. Link
-
Sjödin, K., et al. (1989). "Metabolism of N-acetyl-L-cysteine. Some structural requirements for the deacetylation and consequences for the oral bioavailability." Biochemical Pharmacology. Link
-
Kim, D., et al. (2021).[4] "Lysis of arterial thrombi by perfusion of N,N'-Diacetyl-L-cystine (DiNAC)." PLOS ONE. Link
-
Schreck, R., et al. (1991). "Reactive oxygen intermediates as apparently widely used messengers in the activation of the NF-kappa B transcription factor and HIV-1." EMBO Journal. Link
-
Leikert, J.F., et al. (2001).[5] "Reliable in vitro measurement of nitric oxide released from endothelial cells using low concentrations of the fluorescent probe 4,5-diaminofluorescein."[5] FEBS Letters. Link
-
Hulthe, J., et al. (2008). "The new oral immunomodulating drug DiNAC induces brachial artery vasodilatation at rest and during hyperemia in hypercholesterolemic subjects." Atherosclerosis. Link
Sources
- 1. N,N'-Diacetyl-L-cystine-the disulfide dimer of N-acetylcysteine-is a potent modulator of contact sensitivity/delayed type hypersensitivity reactions in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The antiatherogenic effect of DiNAC: experimental findings supporting immunomodulation as a new treatment for atherosclerosis related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lysis of arterial thrombi by perfusion of N,N'-Diacetyl-L-cystine (DiNAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reliable in vitro measurement of nitric oxide released from endothelial cells using low concentrations of the fluorescent probe 4,5-diaminofluorescein - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Immunomodulatory Properties of N,N'-Diacetyl-L-Cystine (DiNAC)
[1]
Executive Summary
N,N'-Diacetyl-L-cystine (DiNAC) represents a distinct class of redox-active immunomodulators.[1] Often conflated with its monomeric precursor N-acetylcysteine (NAC), DiNAC possesses unique pharmacokinetic and pharmacodynamic properties driven by its disulfide structure.[2] Unlike free thiols which act as direct scavengers, DiNAC functions as a "disulfide delivery system," requiring intracellular reduction to exert its effects. This guide details the mechanistic divergence of DiNAC from NAC, its potent modulation of vascular inflammation (atherosclerosis), and its complex role in contact hypersensitivity (CHS).
Molecular Architecture & The "Disulfide Switch"
Structural Distinction
DiNAC is the disulfide dimer of NAC.[3] While NAC is a thiol-containing antioxidant, DiNAC is chemically stable in extracellular fluids, resisting the rapid auto-oxidation that compromises NAC bioavailability.
-
Formula: C₁₀H₁₆N₂O₆S₂
-
Key Feature: The disulfide bond acts as a latency switch. DiNAC is inactive extracellularly but becomes biologically active upon cellular entry and reduction.
Mechanism of Action: Intracellular Activation
The immunomodulatory potency of DiNAC relies on the "Disulfide Switch." It mimics the transport of cystine but delivers two equivalents of NAC/cysteine upon intracellular reduction.
Key Mechanistic Pathway:
-
Uptake: DiNAC enters the cell (likely via the xC- cystine/glutamate antiporter or similar disulfide transporters).
-
Reduction: Cytosolic reductases (Thioredoxin/Glutathione systems) cleave the disulfide bond.
-
Effect: This releases free thiols locally within the cytoplasm, replenishing the Glutathione (GSH) pool and modulating redox-sensitive transcription factors like NF-κB.
Critical Insight: Unlike NAC, which scavenges radicals indiscriminately, DiNAC specifically targets intracellular redox signaling nodes. Research indicates DiNAC inhibits NF-κB DNA binding without affecting I-κB degradation, a distinct mechanism from NAC.[4]
Immunomodulatory Core: Vascular & Cellular Targets[4]
Atherosclerosis and Endothelial Function
DiNAC has demonstrated significant efficacy in reducing atherosclerosis in Watanabe Heritable Hyperlipidemic (WHHL) rabbits, a gold-standard model for familial hypercholesterolemia.
-
Efficacy: ~50% reduction in thoracic aorta plaque formation.[2]
-
Lipid Neutrality: Effects occur independent of plasma lipid lowering, confirming a direct immunomodulatory mechanism on the vessel wall.
-
Target: Downregulation of Vascular Cell Adhesion Molecule-1 (VCAM-1) and Intercellular Adhesion Molecule-1 (ICAM-1).
-
NO Modulation: DiNAC prevents the TNF-α induced downregulation of Nitric Oxide Synthase (NOS), preserving endothelial vasodilation.
The Contact Hypersensitivity (CHS) Paradox
DiNAC acts as a true modulator, not just a suppressor.[1] In murine models of Oxazolone-induced CHS (a Th1-dominant response), DiNAC can surprisingly enhance the effector phase reaction at low doses, while reducing inflammation in other contexts (e.g., atherosclerosis).
-
Hypothesis: This paradox suggests DiNAC buffers the redox environment. In T-cells, optimal ROS levels are required for activation; DiNAC may maintain these levels preventing "reductive stress" or "oxidative exhaustion," thereby sustaining the immune response in acute challenges while resolving chronic vascular inflammation.
Visualization: Signaling & Experimental Workflows
Figure 1: The DiNAC Intracellular Activation Pathway
This diagram illustrates the "Disulfide Switch" mechanism, distinguishing extracellular stability from intracellular activity.
Caption: Fig 1. DiNAC acts as a stable prodrug, entering cells via transporters before reduction to active thiols, subsequently modulating NF-kB and adhesion molecules.
Figure 2: Oxazolone-Induced CHS Protocol Workflow
A standardized workflow for assessing DiNAC immunomodulation in vivo.
Caption: Fig 2. Step-by-step workflow for the Oxazolone Contact Hypersensitivity model used to validate DiNAC immunomodulatory potency.
Experimental Protocols
In Vivo: Oxazolone-Induced Contact Hypersensitivity (CHS)
Objective: To quantify the immunomodulatory effect of DiNAC on T-cell mediated delayed-type hypersensitivity.
Materials:
-
Subject: Male BALB/c mice (6-8 weeks).
-
Sensitizer: 4-Ethoxymethylene-2-phenyl-2-oxazolin-5-one (Oxazolone).
-
Vehicle: Acetone/Olive Oil (4:1 v/v).
-
DiNAC Preparation: Dissolve in PBS (adjust pH to 7.4 with NaOH if necessary, though DiNAC is more neutral than NAC).
Protocol Steps:
-
Sensitization (Day 0): Shave the abdomen. Apply 100 µL of 3% Oxazolone solution topically.
-
Treatment Window (Day 0–7): Administer DiNAC (0.003 – 30 µmol/kg) via oral gavage or drinking water. Note: DiNAC has high oral bioavailability.
-
Challenge (Day 7): Apply 20 µL of 1% Oxazolone to the right ear and 20 µL of vehicle to the left ear.
-
Measurement (Day 8): 24 hours post-challenge, measure ear thickness using a spring-loaded micrometer (e.g., Mitutoyo).
-
Calculation:
.[5]
In Vitro: Endothelial Adhesion Molecule Expression
Objective: To measure DiNAC inhibition of VCAM-1/ICAM-1 on HUVECs stimulated by TNF-α.
Protocol Steps:
-
Culture: Seed Human Umbilical Vein Endothelial Cells (HUVECs) in 96-well plates.
-
Pre-treatment: Incubate with DiNAC (10 µM – 1 mM) for 1-2 hours. Validation Check: Ensure media contains sufficient cystine/glutamate to drive antiporter activity.
-
Stimulation: Add TNF-α (10 ng/mL) and incubate for 16-24 hours.
-
Assay: Fix cells with 4% paraformaldehyde. Perform ELISA using anti-VCAM-1 or anti-ICAM-1 primary antibodies, followed by HRP-conjugated secondary antibodies.
-
Readout: Measure absorbance at 450 nm.
Comparative Data Summary
Table 1: DiNAC vs. NAC Pharmacological Profile
| Feature | N-Acetylcysteine (NAC) | N,N'-Diacetyl-L-Cystine (DiNAC) |
| Structure | Monomeric Thiol (R-SH) | Disulfide Dimer (R-S-S-R) |
| Stability | Low (Auto-oxidizes rapidly) | High (Stable in plasma) |
| Cellular Uptake | Passive / Anion Exchange | Active (Likely xC- system) |
| Mechanism | Direct Scavenger + GSH Precursor | Intracellular GSH Precursor + Signal Modulator |
| Immunomodulation | Anti-inflammatory (High dose) | Potent Modulator (Low dose active) |
| Atherosclerosis | Inconsistent clinical data | Proven reduction in WHHL Rabbits (Preclinical) |
| Effect on NF-κB | Inhibits I-κB degradation | Inhibits DNA binding (Post-degradation) |
References
-
Pettersson, K., et al. (2003). The antiatherogenic effect of DiNAC: experimental findings supporting immunomodulation as a new treatment for atherosclerosis related diseases.[3] Cardiovascular Drug Reviews.[3]
-
Wågberg, M., et al. (2001). N,N'-diacetyl-L-cystine (DiNAC), the disulphide dimer of N-acetylcysteine, inhibits atherosclerosis in WHHL rabbits: evidence for immunomodulatory agents as a new approach to prevent atherosclerosis. Journal of Pharmacology and Experimental Therapeutics.
-
Sarnstrand, B., et al. (1999). N,N'-Diacetyl-L-cystine—the disulfide dimer of N-acetylcysteine—is a potent modulator of contact sensitivity/delayed type hypersensitivity reactions in rodents.[6][1] Journal of Pharmacology and Experimental Therapeutics.
-
Kim, D.A., et al. (2021). Lysis of arterial thrombi by perfusion of N,N'-Diacetyl-L-cystine (DiNAC).[7] PLoS ONE.[3][7]
-
Schreck, R., et al. (1991). Reactive oxygen intermediates as apparently widely used messengers in the activation of the NF-kappa B transcription factor and HIV-1. The EMBO Journal.
Sources
- 1. N,N'-Diacetyl-L-cystine-the disulfide dimer of N-acetylcysteine-is a potent modulator of contact sensitivity/delayed type hypersensitivity reactions in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N,N'-diacetyl-L-cystine (DiNAC), the disulphide dimer of N-acetylcysteine, inhibits atherosclerosis in WHHL rabbits: evidence for immunomodulatory agents as a new approach to prevent atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Lysis of arterial thrombi by perfusion of N,N'-Diacetyl-L-cystine (DiNAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N,N'-diacetyl-L-cystine (DiNAC): A Novel Modulator of Redox Processes and Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N,N'-diacetyl-L-cystine (DiNAC), the disulfide dimer of the well-known antioxidant N-acetylcysteine (NAC). While structurally related to NAC, DiNAC exhibits a unique profile of activity, functioning as a potent cysteine prodrug for the synthesis of the master antioxidant glutathione (GSH), and possessing distinct immunomodulatory properties. This document delves into the core mechanisms of DiNAC's action in cellular redox homeostasis, its role in mitigating oxidative stress, and its therapeutic potential. We will explore the ongoing discussion regarding its direct antioxidant capacity versus its role as an immunomodulator. Detailed, field-proven experimental protocols are provided to enable researchers to rigorously evaluate the efficacy of DiNAC in various in vitro and in vivo models of oxidative stress. This guide is intended to be a valuable resource for scientists engaged in redox biology, drug discovery, and the development of novel therapeutics for oxidative stress-related diseases.
Introduction to N,N'-diacetyl-L-cystine (DiNAC)
N,N'-diacetyl-L-cystine (DiNAC) is a synthetic molecule representing the disulfide-linked dimer of N-acetylcysteine (NAC)[1][2]. Chemically, it is (2R,2'R)-3,3'-disulfanediylbis(2-acetamidopropanoic acid) with the molecular formula C₁₀H₁₆N₂O₆S₂[3]. While NAC has been extensively studied and is widely used as a mucolytic agent and an antidote for acetaminophen poisoning due to its ability to replenish intracellular glutathione (GSH), DiNAC has emerged as a molecule with its own distinct biological properties[4][5].
Initially investigated as a more stable alternative to NAC for parenteral nutrition, it was found to be less suitable for that purpose[6]. However, subsequent research has revealed its potential in other therapeutic areas, primarily linked to its influence on redox-sensitive cellular processes. A key characteristic of DiNAC is its role as a cysteine prodrug. Following administration, it is metabolized to release cysteine, a critical and often rate-limiting precursor for the synthesis of GSH[3]. This indirect antioxidant mechanism forms the cornerstone of its action against oxidative stress.
Interestingly, a significant body of research suggests that DiNAC's effects may extend beyond simply being a precursor to NAC and cysteine. Studies have highlighted its potent immunomodulatory activities, which in some contexts, are more pronounced than those of NAC, suggesting a mechanism of action that is not solely dependent on its conversion to NAC[4][5]. Some reports even posit that DiNAC itself is not a direct antioxidant but rather exerts its therapeutic effects through immunomodulation[4][6][7]. This guide will explore both facets of DiNAC's activity.
Core Mechanism of Action: Replenishing the Glutathione Pool
The primary and most well-established role of DiNAC in combating oxidative stress is its ability to serve as a robust source of cysteine for the intracellular synthesis of glutathione (GSH)[3]. GSH is a tripeptide (γ-L-glutamyl-L-cysteinylglycine) and the most abundant non-protein thiol in mammalian cells, playing a central role in cellular defense against oxidative and electrophilic insults.
The synthesis of GSH is a two-step enzymatic process:
-
γ-glutamylcysteine synthesis: The formation of γ-glutamylcysteine from glutamate and cysteine, catalyzed by glutamate-cysteine ligase (GCL). This is the rate-limiting step in GSH synthesis.
-
GSH synthesis: The addition of glycine to γ-glutamylcysteine, catalyzed by GSH synthetase.
The availability of cysteine is often the limiting factor in this pathway. DiNAC, upon entering the body, is enzymatically cleaved to yield two molecules of N-acetylcysteine (NAC), which are then deacetylated to produce cysteine. This influx of cysteine drives the synthesis of GSH, thereby bolstering the cell's antioxidant capacity.
Figure 1: Metabolic pathway of DiNAC to Glutathione (GSH).
Direct Antioxidant vs. Immunomodulatory Effects: An Ongoing Scientific Discussion
While the role of DiNAC as a GSH precursor is clear, its capacity as a direct scavenger of reactive oxygen species (ROS) and reactive nitrogen species (RNS) is a subject of debate.
Arguments for Direct Antioxidant Activity: Given that DiNAC is a disulfide, it is less reactive as a direct antioxidant compared to the free thiol group of NAC. However, the disulfide bond can participate in redox reactions, and some studies on similar thiol-containing compounds suggest a potential for direct radical scavenging.
Arguments for a Primary Immunomodulatory Role: Several studies have demonstrated that DiNAC possesses potent immunomodulatory effects that are distinct from and more potent than those of NAC[4][5]. For instance, DiNAC has been shown to modulate contact sensitivity and delayed-type hypersensitivity reactions in rodents at concentrations where NAC is inactive[4]. Furthermore, some research explicitly states that DiNAC is not a direct antioxidant but exerts its beneficial effects, such as in the context of atherosclerosis, through its immunomodulatory properties[4][6][7]. This immunomodulatory action may be linked to the regulation of redox-sensitive signaling pathways, such as the NF-κB pathway[7].
A Unified Perspective: It is plausible that DiNAC's therapeutic efficacy arises from a combination of both its indirect antioxidant effects via GSH replenishment and its direct immunomodulatory actions. The relative contribution of each mechanism may depend on the specific pathological context and the local redox environment.
Experimental Protocols for Evaluating the Efficacy of DiNAC
To rigorously assess the role of DiNAC in mitigating oxidative stress, a multi-faceted approach employing a battery of in vitro and in vivo assays is recommended. The following protocols provide a robust framework for such investigations.
In Vitro Antioxidant Capacity Assays
These assays are useful for initial screening and for understanding the direct radical-scavenging potential of DiNAC.
4.1.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically[8].
-
Protocol:
-
Prepare a stock solution of DiNAC in a suitable solvent (e.g., ethanol or DMSO).
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add 100 µL of various concentrations of DiNAC solution.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Ascorbic acid or Trolox can be used as a positive control.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100.
-
4.1.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
-
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green in color. Antioxidants that can donate an electron to ABTS•+ cause a decolorization that is measured spectrophotometrically[9][10].
-
Protocol:
-
Prepare the ABTS radical cation solution by mixing equal volumes of 7 mM ABTS stock solution and 2.45 mM potassium persulfate solution and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add 10 µL of various concentrations of DiNAC solution to 190 µL of the diluted ABTS•+ solution in a 96-well plate.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.
-
Cellular Assays for Oxidative Stress
These assays provide a more biologically relevant assessment of DiNAC's ability to protect cells from oxidative damage.
4.2.1. Cellular Antioxidant Activity (CAA) Assay using DCFH-DA
-
Principle: This assay measures the ability of a compound to prevent the oxidation of 2',7'-dichlorofluorescin diacetate (DCFH-DA) to the highly fluorescent dichlorofluorescein (DCF) within cells subjected to an oxidative challenge[11].
-
Protocol:
-
Seed cells (e.g., HepG2 or other relevant cell lines) in a 96-well plate and grow to confluence.
-
Wash the cells with PBS.
-
Incubate the cells with 25 µM DCFH-DA in a serum-free medium for 1 hour at 37°C.
-
Wash the cells with PBS.
-
Treat the cells with various concentrations of DiNAC for 1 hour.
-
Induce oxidative stress by adding a pro-oxidant such as AAPH (600 µM).
-
Measure the fluorescence intensity (excitation 485 nm, emission 535 nm) every 5 minutes for 1 hour using a fluorescence plate reader.
-
Quercetin can be used as a positive control.
-
4.2.2. Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation
-
Principle: This assay quantifies malondialdehyde (MDA), a major end product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored adduct that can be measured spectrophotometrically or fluorometrically[12][13].
-
Protocol:
-
Treat cells or tissue homogenates with DiNAC and an oxidizing agent.
-
Lyse the cells or homogenize the tissue.
-
To 100 µL of the sample, add 100 µL of SDS lysis solution and 250 µL of TBA reagent.
-
Incubate at 95°C for 45-60 minutes.
-
Cool on ice for 5 minutes.
-
Centrifuge at 3,000 rpm for 15 minutes.
-
Measure the absorbance of the supernatant at 532 nm.
-
A standard curve using MDA is used for quantification.
-
4.2.3. Protein Carbonyl Assay
-
Principle: This assay measures the level of carbonylated proteins, a hallmark of protein oxidation. Carbonyl groups are derivatized with 2,4-dinitrophenylhydrazine (DNPH), and the resulting hydrazones are quantified spectrophotometrically.
-
Protocol:
-
Extract proteins from cells or tissues treated with DiNAC and an oxidant.
-
Incubate the protein samples with 10 mM DNPH in 2.5 M HCl for 1 hour in the dark, with vortexing every 15 minutes.
-
Precipitate the proteins with 20% trichloroacetic acid (TCA).
-
Wash the protein pellet with ethanol:ethyl acetate (1:1) to remove excess DNPH.
-
Resuspend the pellet in 6 M guanidine hydrochloride.
-
Measure the absorbance at 370 nm.
-
The carbonyl content is calculated using the molar extinction coefficient of DNPH.
-
Glutathione-Related Assays
4.3.1. Total Glutathione (GSH + GSSG) Assay
-
Principle: This enzymatic recycling assay is based on the oxidation of GSH by 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to form GSSG and the yellow product 5-thio-2-nitrobenzoic acid (TNB). GSSG is then reduced back to GSH by glutathione reductase in the presence of NADPH. The rate of TNB formation is proportional to the total glutathione concentration.
-
Protocol:
-
Prepare cell or tissue lysates.
-
In a 96-well plate, add sample, 50 µL of DTNB, and 50 µL of NADPH.
-
Initiate the reaction by adding 10 µL of glutathione reductase.
-
Measure the absorbance at 412 nm kinetically for 5-10 minutes.
-
Quantify the total glutathione concentration using a GSH standard curve.
-
Figure 2: A comprehensive workflow for assessing the antioxidant properties of DiNAC.
Therapeutic Applications and Future Directions
The unique properties of DiNAC have positioned it as a promising therapeutic agent for a range of conditions associated with oxidative stress and inflammation.
5.1. Atherosclerosis
A significant body of preclinical research has focused on the anti-atherosclerotic effects of DiNAC. In Watanabe heritable hyperlipidemic (WHHL) rabbits, an animal model of familial hypercholesterolemia, DiNAC treatment has been shown to reduce the development of atherosclerosis without affecting plasma lipid levels[4][5]. This effect is thought to be mediated by its immunomodulatory properties, which may dampen the inflammatory processes that drive atherosclerotic plaque formation[4][6].
5.2. Neurodegenerative Diseases
While much of the research in neurodegeneration has focused on NAC, the potential of DiNAC in this area is an emerging field of interest. Oxidative stress is a key pathological feature of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease[7][14][15]. By replenishing brain GSH levels, DiNAC could potentially protect neurons from oxidative damage. The therapeutic potential of NAC has been demonstrated in animal models of Alzheimer's disease, where it has been shown to improve cognitive function and reduce oxidative stress markers[7][14][16][17]. Given that DiNAC serves as a cysteine prodrug, it is hypothesized to have similar neuroprotective effects. Further research is warranted to directly investigate the efficacy of DiNAC in preclinical models of these diseases.
5.3. Future Directions
Future research should focus on several key areas:
-
Clarifying the Direct Antioxidant Capacity: Further studies are needed to definitively characterize the direct radical-scavenging properties of DiNAC.
-
Elucidating Immunomodulatory Mechanisms: A deeper understanding of the molecular targets and signaling pathways involved in DiNAC's immunomodulatory effects is crucial.
-
Clinical Trials: Well-designed clinical trials are necessary to translate the promising preclinical findings into human therapies for atherosclerosis and potentially other oxidative stress-related diseases.
-
Pharmacokinetics and Bioavailability: More detailed studies on the pharmacokinetics and bioavailability of DiNAC will be important for optimizing dosing regimens.
Quantitative Analysis of DiNAC in Biological Samples
Accurate quantification of DiNAC and its metabolites in biological matrices is essential for pharmacokinetic and pharmacodynamic studies. High-performance liquid chromatography (HPLC) is a commonly used method for this purpose.
A reverse-phase HPLC (RP-HPLC) method has been developed for the determination of DiNAC in rat plasma[4]. This method involves protein precipitation followed by chromatographic separation on a C18 column and UV detection. A similar RP-HPLC method has also been established for the simultaneous determination of NAC and DiNAC in cell culture media, which is crucial for in vitro stability and metabolism studies[1][2]. For higher sensitivity and specificity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods can be employed[18].
Conclusion
N,N'-diacetyl-L-cystine is a multifaceted molecule with significant potential in the management of diseases characterized by oxidative stress and inflammation. Its primary role as a cysteine prodrug for GSH synthesis provides a powerful indirect antioxidant mechanism. Concurrently, its distinct immunomodulatory properties offer an additional, and potentially synergistic, therapeutic avenue. The comprehensive experimental protocols provided in this guide will empower researchers to further elucidate the mechanisms of action of DiNAC and explore its full therapeutic potential. As our understanding of the intricate interplay between redox signaling and disease pathogenesis continues to grow, DiNAC stands out as a promising candidate for the development of novel and effective therapies.
References
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Wågberg, M., Jansson, A. H., Westerlund, C., et al. (2001). N,N′-Diacetyl-l-cystine (DiNAC), the Disulphide Dimer of N-Acetylcysteine, Inhibits Atherosclerosis in WHHL Rabbits: Evidence for Immunomodulatory Agents as a New Approach to Prevent Atherosclerosis. Journal of Pharmacology and Experimental Therapeutics, 299(1), 76-82). [Link]
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Doggrell, S. A. (2002). Immunomodulation with DiNAC-- a new approach to the treatment of atherosclerosis?. Expert Opinion on Investigational Drugs, 11(5), 717-720. [Link]
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Särnstrand, B., Jansson, A. H., Matuseviciene, G., et al. (1999). N,N'-Diacetyl-L-cystine-the disulfide dimer of N-acetylcysteine-is a potent modulator of contact sensitivity/delayed type hypersensitivity reactions in rodents. Journal of Pharmacology and Experimental Therapeutics, 288(3), 1174-1184. [Link]
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Blois, M. S. (1958). Antioxidant Determinations by the Use of a Stable Free Radical. Nature, 181(4617), 1199-1200. [Link]
- Unver, N. (Patent WO2021219375A1). Process of making n,n'-diacetyl-l-cystine.
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Tardiolo, G., Bramanti, P., & Mazzon, E. (2018). The Role of N-Acetylcysteine in the Treatment of Alzheimer's Disease. Molecules, 23(3), 720. [Link]
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Al-Salami, H., Butt, G., & Fawcett, J. P. (2020). A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. Cell & Gene Therapy Insights, 6(2), 303-323. [Link]
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Al-Salami, H., Butt, G., Tucker, I., & Fawcett, J. P. (2020). A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N′-diacetyl-L-cystine in cell culture media. ResearchGate. [Link]
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Montuschi, P., Barnes, P. J., & Adcock, I. M. (2020). N-Acetylcysteine as a potential treatment for COVID-19. The Lancet Respiratory Medicine, 8(7), e58. [Link]
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Colombo, G., Dalle-Donne, I., Milzani, A., & Rossi, R. (2016). A step-by-step protocol for assaying protein carbonylation in biological samples. Journal of Chromatography B, 1019, 178-190. [Link]
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Garg, G., Singh, S., Singh, A. K., & Rizvi, S. I. (2018). N-acetyl-l-cysteine attenuates oxidative damage and neurodegeneration in rat brain during aging. Canadian Journal of Physiology and Pharmacology, 96(11), 1189-1196. [Link]
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Jollow, D. J., Mitchell, J. R., Zampaglione, N., & Gillette, J. R. (1974). Bromobenzene-induced liver necrosis. Protective role of glutathione and evidence for 3,4-bromobenzene oxide as the hepatotoxic metabolite. Pharmacology, 11(3), 151-169. [Link]
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Janaszewska, A., & Bartosz, G. (2002). Assay of total antioxidant capacity: comparison of four methods as applied to human blood plasma. Scandinavian Journal of Clinical and Laboratory Investigation, 62(3), 231-236. [Link]
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Hotha, K. K., Yarram, C. S., & Kumar, D. (2006). Determination of N-acetylcysteine in human plasma by liquid chromatography coupled to tandem mass spectrometry. Journal of Chromatography B, 834(1-2), 106-111. [Link]
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Monti, D. A., Zabrecky, G., Kremens, D., Liang, T. W., Wintering, N. A., Cai, J., ... & Newberg, A. B. (2016). N-Acetyl Cysteine May Support Dopamine Neurons in Parkinson's Disease: Preliminary Clinical and Cell Line Data. PloS one, 11(6), e0157602. [Link]
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Arnao, M. B. (2000). Some methodological problems in the determination of antioxidant activity using chromogen radicals: a practical case. Trends in Food Science & Technology, 11(11), 419-421. [Link]
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Amerigo Scientific. DPPH Assay: Principle, Applications, and Complete Guide. [Link]
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Böhler, S., Neuhäuser-Berthold, M., Wagner, K., Virmani, K., & Bässler, K. H. (1988). [Cysteine in parenteral nutrition: comparative study of N-acetyl-cysteine and N,N-diacetylcystine in the rat model]. Infusionstherapie, 15(2), 89-92. [Link]
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Sun, G. Y., Chen, Z., Jasmer, K. J., & Chuang, D. Y. (2015). N-acetylcysteine amide (NACA) and comparison with N-acetylcysteine (NAC). Free Radical Biology and Medicine, 84, 235-244. [Link]
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Arnao, M. B., Cano, A., & Acosta, M. (2023). ABTS/TAC Methodology: Main Milestones and Recent Applications. Antioxidants, 12(1), 164. [Link]
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Kedare, S. B., & Singh, R. P. (2011). Genesis and development of DPPH method of antioxidant assay. Journal of food science and technology, 48(4), 412-422. [Link]
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ClinicalTrials.gov. N-Acetylcysteine for Neuroprotection in Parkinson's Disease. [Link]
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Holford, N. H. (2025). N-acetylcysteine for Parkinson's disease: a translational systematic review of mechanistic and early clinical data. Expert Opinion on Investigational Drugs. [Link]
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Rocha, F. R. P., & Teixeira, L. S. G. (2023). Spectrophotometric Determination of N-acetyl-L-Cysteine in Pharmaceutical Formulations by Flow Injection and Sequential Injection. Journal of the Brazilian Chemical Society, 34, 1-9. [Link]
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Wolfe, K. L., & Liu, R. H. (2007). Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements. Journal of agricultural and food chemistry, 55(22), 8896-8907. [Link]
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Science.gov. radical scavenger n-acetyl-l-cysteine: Topics. [Link]
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Cazzola, M., & Matera, M. G. (2023). N-Acetylcysteine and Its Immunomodulatory Properties in Humans and Domesticated Animals. Animals, 13(20), 3213. [Link]
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Cazzola, M., & Matera, M. G. (2023). N-Acetylcysteine and Its Immunomodulatory Properties in Humans and Domesticated Animals. PubMed. [Link]
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Floegel, A., Kim, D. O., Chung, S. J., Koo, S. I., & Chun, O. K. (2011). Comparison of ABTS/DPPH assays to measure antioxidant capacity in popular antioxidant-rich US foods. Journal of food composition and analysis, 24(7), 1043-1048. [Link]
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Natural Health Research Institute. (2020, November 2). N-Acetyl Cysteine Improves Symptoms of Parkinson's Disease. [Link]
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Li, H., He, J., Li, Y., & Li, H. (2018). Antioxidant Interactions between S-allyl-L-cysteine and Polyphenols Using Interaction Index and Isobolographic Analysis. Molecules, 23(10), 2463. [Link]
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ResearchGate. Combined Effect of Polyphenols and Cysteine or Glutathione in DPPH Radical Scavenging Reaction. [Link]
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Oreate AI Blog. (2026, January 15). N-Acetyl-L-Cysteine vs. N-Acetylcysteine: Understanding the Nuances. [Link]
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Technical Whitepaper: Structure-Activity Relationship and Therapeutic Potential of N,N'-Diacetyl-L-Cystine (DiNAC)
Executive Summary
N,N'-diacetyl-L-cystine (DiNAC) represents a distinct pharmacophore from its monomeric precursor, N-acetylcysteine (NAC).[1][2] While NAC is widely recognized as a direct antioxidant and glutathione (GSH) precursor, DiNAC functions primarily as a potent immunomodulator and disulfide-exchange agent .
This technical guide elucidates the Structure-Activity Relationship (SAR) of DiNAC, challenging the conventional view that it acts merely as a passive prodrug of NAC. Evidence suggests DiNAC operates via a thiol-disulfide exchange mechanism that regulates NF-κB DNA binding and restores endothelial function in atherosclerosis models, independent of plasma lipid levels. This document provides a comprehensive analysis of its molecular architecture, validated synthesis protocols, and mechanistic pathways.
Molecular Architecture & Physicochemical Properties
Structural Core and SAR Logic
The pharmacological divergence between DiNAC and NAC stems from the stability and reactivity of the disulfide bridge.
-
The Disulfide Bridge (S-S): This is the critical pharmacophore. SAR studies indicate that analogues lacking the disulfide bond (e.g., thioethers) or monomeric thiols (NAC) do not exhibit the same potency in specific immunomodulatory assays (e.g., contact sensitivity enhancement). The S-S bond acts as a "redox switch," likely engaging in thiol-disulfide exchange reactions with exofacial membrane proteins.
-
N-Acetyl Groups: Acetylation of the amine groups blocks zwitterion formation typical of free amino acids, enhancing lipophilicity and membrane permeability compared to native cystine. It also protects the molecule from rapid degradation by aminopeptidases.
-
Stereochemistry: The L-isomer is the bioactive form. Stereospecificity is required for interaction with chiral biological targets, including transport systems (e.g., system x_c^-) and enzymes.
Comparative Profile: DiNAC vs. NAC
| Feature | N-Acetylcysteine (NAC) | N,N'-Diacetyl-L-Cystine (DiNAC) |
| State | Thiol Monomer (R-SH) | Disulfide Dimer (R-S-S-R) |
| Primary Mechanism | Direct radical scavenging; GSH precursor | Thiol-disulfide exchange; Immunomodulation |
| NF-κB Effect | Inhibits I-κB degradation | Inhibits NF-κB DNA binding (Redox regulation) |
| Potency (CS Assay) | Low (requires high doses) | High (100-1000x more potent than NAC) |
| Atherosclerosis | Reduces oxidative stress | Improves endothelial function; Anti-atherosclerotic |
| Stability | Susceptible to auto-oxidation | Stable; mimics endogenous disulfides |
Pharmacodynamics & Mechanism of Action
The "Disulfide Switch" Hypothesis
DiNAC does not function simply by releasing NAC. Instead, it modulates cellular signaling by altering the redox state of critical protein thiols.
-
Immunomodulation: DiNAC modulates Delayed-Type Hypersensitivity (DTH) and Contact Sensitivity (CS).[1][2][3][4][5] It can enhance or suppress immune responses depending on the context (e.g., enhancing oxazolone-induced CS), suggesting it acts as a "biological response modifier" rather than a simple suppressor.[2]
-
NF-κB Regulation: Unlike NAC, which often acts upstream by preventing I-κB degradation, DiNAC (and its esters) has been shown to prevent activated NF-κB from binding to DNA.[1] This suggests a direct modification of the NF-κB protein complex (likely cysteine residues like Cys-62 in the p50 subunit) via disulfide exchange.
-
Endothelial Function: In Watanabe Heritable Hyperlipidemic (WHHL) rabbits, DiNAC restores endothelium-dependent relaxation (NO-mediated) without lowering plasma cholesterol. This indicates a direct vasoprotective effect, likely by preserving Nitric Oxide Synthase (NOS) activity or bioavailability.
Visualization of Signaling Pathway
Figure 1: Proposed mechanism of action. DiNAC acts via thiol-disulfide exchange to modulate intracellular redox states, specifically inhibiting NF-κB DNA binding and preserving endothelial NO function.
Experimental Protocols
Synthesis of N,N'-Diacetyl-L-Cystine (Disodium Salt)
While DiNAC can be formed by oxidizing NAC, a more controlled synthesis uses L-cystine and acetyl chloride to ensure stereochemical integrity and yield.
Reagents:
-
L-Cystine (High purity)[6]
-
Methanol (Anhydrous)
Protocol (Adapted from Patent WO2021219377A1):
-
Preparation of Base Solution:
-
In a reaction vessel, dissolve NaOH (4.0 molar equivalents relative to cystine) in cold methanol (approx. 5-10 mL per mmol cystine).
-
Cool the solution to 5–10°C .
-
-
Addition of Cystine:
-
Add L-Cystine (1 molar equivalent) to the cold alkaline solution.
-
Stir for 5–10 minutes until a basic cystine solution is formed.
-
-
Acetylation (Critical Step):
-
Reaction Completion:
-
Stir the suspension at 5°C for 20 minutes.
-
Allow the mixture to warm to room temperature (20°C) and stir for an additional 10–30 minutes.
-
-
Work-up:
-
Evaporate the solvent under reduced pressure (Rotavap at 40°C).
-
The residue contains N,N'-diacetyl-L-cystine disodium salt and NaCl.
-
Purification (Optional): Desalt using size-exclusion chromatography or selective precipitation depending on downstream application requirements.
-
Assay for Endothelial Function (Ex Vivo)
To validate DiNAC activity, an ex vivo aortic ring assay is superior to simple antioxidant assays (like DPPH), as DiNAC requires biological activation.
-
Tissue Preparation: Harvest thoracic aorta from WHHL or ApoE-/- rabbits/mice. Clean of adherent fat.
-
Mounting: Cut into 3-mm rings and mount in organ baths containing Krebs-Henseleit buffer (37°C, pH 7.4), aerated with 95% O2 / 5% CO2.
-
Pre-contraction: Induce contraction with Phenylephrine (1 µM) until a stable plateau is reached.
-
Treatment: Incubate rings with DiNAC (10–100 µM) or vehicle for 30 minutes.
-
Relaxation Curve: Add cumulative concentrations of Acetylcholine (ACh, 1 nM to 10 µM).
-
Endpoint: Measure % relaxation of pre-contracted tension.
-
Success Criteria: DiNAC-treated rings should show a significant leftward shift in the ACh response curve (lower EC50) compared to vehicle, indicating restored NO bioavailability.
-
References
-
Pettersson, K., et al. (2001). "N,N'-Diacetyl-L-cystine (DiNAC), the Disulphide Dimer of N-Acetylcysteine, Inhibits Atherosclerosis in WHHL Rabbits: Evidence for Immunomodulatory Agents as a New Approach to Prevent Atherosclerosis."[1][5][10] Journal of Pharmacology and Experimental Therapeutics.
-
Särnstrand, B., et al. (1999).[3] "N,N'-Diacetyl-L-cystine—the disulfide dimer of N-acetylcysteine—is a potent modulator of contact sensitivity/delayed type hypersensitivity reactions in rodents."[1][2][5] Journal of Pharmacology and Experimental Therapeutics.
-
Kitazawa, M., et al. (2002).[3] "Intracellular redox regulation by a cystine derivative suppresses UV-induced NF-kappaB activation."[1][3] Journal of Investigative Dermatology.
-
Wågberg, M., et al. (2001).[10] "N,N'-diacetyl-L-cystine (DiNAC) inhibits atherosclerosis in WHHL rabbits."[1][4][5][10] Journal of Pharmacology and Experimental Therapeutics.
-
Patent WO2021219377A1. (2021). "Process of making N,N'-diacetyl-L-cystine disodium salt from cystine and acetyl chloride." WIPO / Google Patents.
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Methodological & Application
Application Notes and Protocols for the Use of N,N'-diacetyl-L-cystine (DiNAC) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
N,N'-diacetyl-L-cystine (DiNAC) is the disulfide dimer of the well-known antioxidant N-acetylcysteine (NAC). As a more stable cysteine prodrug, DiNAC offers a reliable method for replenishing intracellular cysteine and, subsequently, glutathione (GSH), a cornerstone of cellular antioxidant defense. This document provides a comprehensive guide for the effective use of DiNAC in cell culture applications. It delves into the underlying scientific principles, offers detailed, field-proven protocols for its preparation and application, and provides methodologies for assessing its efficacy in mitigating oxidative stress and enhancing cellular viability.
Introduction: The Rationale for Employing N,N'-diacetyl-L-cystine
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, is a critical factor in the pathogenesis of numerous diseases and a common challenge in in vitro cell culture. Glutathione (GSH), a tripeptide of glutamate, cysteine, and glycine, is the most abundant intracellular antioxidant, playing a pivotal role in neutralizing ROS and maintaining cellular redox homeostasis.[1][2] The availability of cysteine is the rate-limiting step in GSH synthesis.[3]
While N-acetylcysteine (NAC) is widely used as a cysteine precursor to boost intracellular GSH levels, its stability in solution can be a concern, as it readily oxidizes to form DiNAC.[4] Utilizing DiNAC directly offers a more stable alternative, ensuring a consistent and sustained delivery of its active components to the cultured cells.[5] This guide provides the necessary protocols to harness the benefits of DiNAC in your cell culture experiments.
Mechanism of Action: From Prodrug to Cellular Protection
N,N'-diacetyl-L-cystine acts as a prodrug, delivering cysteine to the intracellular environment. While the precise uptake mechanism for DiNAC is not fully elucidated, it is hypothesized to be transported into the cell where it is reduced to two molecules of N-acetylcysteine (NAC). NAC is then deacetylated by intracellular enzymes to yield L-cysteine.[4][6] This newly available cysteine becomes the limiting substrate for the synthesis of glutathione, thereby bolstering the cell's antioxidant capacity.[3][7]
dot graph "DiNAC_Mechanism_of_Action" { layout=dot; rankdir=LR; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
DiNAC [label="N,N'-diacetyl-L-cystine\n(DiNAC)", fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Membrane [label="Cell Membrane", shape=box, style=dashed, color="#5F6368"]; NAC [label="2x N-acetylcysteine\n(NAC)", fillcolor="#F1F3F4", fontcolor="#202124"]; Cysteine [label="2x L-cysteine", fillcolor="#F1F3F4", fontcolor="#202124"]; Glutathione [label="Glutathione (GSH)\nSynthesis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Antioxidant_Defense [label="Enhanced Antioxidant\nDefense", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
DiNAC -> Cell_Membrane [label="Uptake"]; Cell_Membrane -> NAC [label="Intracellular\nReduction"]; NAC -> Cysteine [label="Deacetylation"]; Cysteine -> Glutathione; Glutathione -> Antioxidant_Defense; } caption { label = "Figure 1: Proposed metabolic pathway of DiNAC."; fontsize = 8; fontname = "Arial"; }
Preparation of N,N'-diacetyl-L-cystine for Cell Culture
Reagent and Material Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆N₂O₆S₂ | [8] |
| Molecular Weight | 324.4 g/mol | [8] |
| Appearance | Crystalline solid | [8] |
| Solubility | DMSO: ~20 mg/mL | [8] |
| DMF: ~20 mg/mL | [8] | |
| Ethanol: ~25 mg/mL | [8] | |
| PBS (pH 7.2): ~10 mg/mL | [8] |
Protocol for Stock Solution Preparation
This protocol provides a method for preparing a 100 mM stock solution of DiNAC in DMSO.
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a biological safety cabinet) to prevent contamination.
-
Weighing: Accurately weigh out 32.44 mg of N,N'-diacetyl-L-cystine powder.
-
Dissolution: Add the weighed DiNAC to a sterile 1.5 mL microcentrifuge tube. Add 1 mL of sterile, cell culture-grade DMSO.
-
Mixing: Vortex the solution until the DiNAC is completely dissolved. Gentle warming to 37°C may aid in dissolution.
-
Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C. Under these conditions, the stock solution is stable for at least 6 months.
Determining the Optimal Working Concentration
The optimal working concentration of DiNAC is cell-type and application-dependent. It is crucial to perform a dose-response experiment to determine the highest non-toxic concentration.
Recommended Concentration Range for Initial Screening
Based on published studies, a starting concentration range of 10 µM to 2 mM is recommended for initial screening.[9][10][11]
Protocol for Determining Cytotoxicity using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11]
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[12]
-
Preparation of DiNAC Dilutions: Prepare a series of DiNAC dilutions in your complete cell culture medium. A suggested range is: 0 µM (vehicle control), 10 µM, 50 µM, 100 µM, 250 µM, 500 µM, 1 mM, and 2 mM.
-
Cell Treatment: Remove the overnight culture medium and replace it with 100 µL of the prepared DiNAC dilutions. Include a vehicle-only control (medium with the same concentration of DMSO as the highest DiNAC concentration).
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Addition of MTT Reagent: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[13]
-
Solubilization of Formazan: Add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well.[11]
-
Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan crystals and measure the absorbance at 570 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The highest concentration that does not significantly reduce cell viability is considered the optimal non-toxic working concentration.
dot graph "MTT_Assay_Workflow" { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
A [label="Seed cells in 96-well plate", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Prepare DiNAC dilutions", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Treat cells with DiNAC", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Incubate for 24-72h", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Add MTT reagent", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Incubate for 2-4h", fillcolor="#FBBC05", fontcolor="#202124"]; G [label="Add solubilization solution", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H [label="Measure absorbance at 570 nm", fillcolor="#4285F4", fontcolor="#FFFFFF"];
A -> B -> C -> D -> E -> F -> G -> H; } caption { label = "Figure 2: Workflow for determining DiNAC cytotoxicity."; fontsize = 8; fontname = "Arial"; }
Experimental Protocols for Application
Protocol for Assessing Antioxidant Efficacy
This protocol outlines a general procedure to evaluate the protective effect of DiNAC against chemically induced oxidative stress.
-
Cell Seeding and Pre-treatment: Seed cells as described in the MTT assay protocol. Once adhered, pre-treat the cells with the determined optimal working concentration of DiNAC for 24 hours.
-
Induction of Oxidative Stress: After pre-treatment, introduce an oxidative stressor (e.g., hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide (t-BHP)) at a pre-determined cytotoxic concentration for a specified duration.
-
Assessment of Cell Viability: Following the oxidative challenge, assess cell viability using the MTT assay as described previously. A significant increase in cell viability in the DiNAC-treated group compared to the stressor-only group indicates a protective effect.
Protocol for Measuring Intracellular Glutathione (GSH) Levels
Several commercial kits are available for the quantification of intracellular GSH. The following is a generalized protocol based on the use of a fluorescent probe such as monochlorobimane (mBCI).
-
Cell Treatment: Treat cells with DiNAC at the optimal working concentration for 24 hours. Include a negative control (vehicle only).
-
Cell Lysis: Harvest and lyse the cells according to the manufacturer's protocol of the chosen GSH assay kit.
-
GSH Detection: Incubate the cell lysates with the detection reagent (e.g., mBCI), which fluoresces upon binding to GSH.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
Quantification: Determine the GSH concentration in the samples by comparing their fluorescence to a standard curve generated with known concentrations of GSH. An increase in GSH levels in DiNAC-treated cells is expected.[5]
Important Considerations and Best Practices
-
Stability in Media: While DiNAC is more stable than NAC, it is recommended to prepare fresh dilutions in cell culture media for each experiment, especially for long-term incubations.[14]
-
Vehicle Control: Always include a vehicle control (media with the same concentration of the solvent used for the stock solution) to account for any potential effects of the solvent on the cells.
-
Positive Control: When assessing antioxidant effects, consider using a well-established antioxidant like NAC as a positive control for comparison.
-
Cell Line Specificity: The response to DiNAC can vary between different cell lines. It is essential to optimize the protocol for your specific cell model.
Conclusion
N,N'-diacetyl-L-cystine is a valuable tool for researchers investigating the roles of oxidative stress and glutathione in cellular processes. Its stability and efficacy as a cysteine prodrug make it a superior alternative to N-acetylcysteine in many cell culture applications. By following the detailed protocols and guidelines presented in this document, researchers can confidently and effectively incorporate DiNAC into their experimental designs to achieve robust and reproducible results.
References
-
ResearchGate. (n.d.). N,N′-Diacetyl-l-cystine (DiNAC), the Disulphide Dimer of N-Acetylcysteine, Inhibits Atherosclerosis in WHHL Rabbits: Evidence for Immunomodulatory Agents as a New Approach to Prevent Atherosclerosis | Request PDF. Retrieved from [Link]
-
PubMed. (1995). Alteration of glutathione level in human melanoma cells: effect of N-acetyl-L-cysteine and its analogues. Retrieved from [Link]
-
MDPI. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Retrieved from [Link]
-
PubMed. (2001). N,N'-diacetyl-L-cystine (DiNAC), the disulphide dimer of N-acetylcysteine, inhibits atherosclerosis in WHHL rabbits: evidence for immunomodulatory agents as a new approach to prevent atherosclerosis. Retrieved from [Link]
-
PubMed. (1994). Use of N-acetyl cysteine to increase intracellular glutathione during the induction of antitumor responses by IL-2. Retrieved from [Link]
-
Insights.bio. (2020). A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. Retrieved from [Link]
-
ScienceDirect. (2021). Use of novel cystine analogs to decrease oxidative stress and control product quality. Retrieved from [Link]
-
ResearchGate. (n.d.). Studied stability of NAC in DMEM medium. | Download Scientific Diagram. Retrieved from [Link]
-
ResearchGate. (2020). A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. Retrieved from [Link]
-
Insights.bio. (2020). A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. Retrieved from [Link]
-
PMC. (2007). N-acetylcysteine--a safe antidote for cysteine/glutathione deficiency. Retrieved from [Link]
-
Defined Bioscience. (n.d.). DMEM/F12 Basal Medium. Retrieved from [Link]
-
PubMed. (2007). Kinetics of uptake and deacetylation of N-acetylcysteine by human erythrocytes. Retrieved from [Link]
-
MDPI. (2023). How to Increase Cellular Glutathione. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) How to Increase Cellular Glutathione. Retrieved from [Link]
-
PubMed. (2006). Beneficial in vitro effect of N-acetyl-cysteine on oxidative stress and apoptosis. Retrieved from [Link]
-
ResearchGate. (2018). N-acetyl-L-cysteine protects dental tissue stem cells against oxidative stress in vitro. Retrieved from [Link]
-
ResearchGate. (2007). (PDF) Role of N-acetylcysteine and cystine in glutathione synthesis in human erythrocytes. Retrieved from [Link]
-
PubMed. (2021). N-acetyl-cysteine and the control of oxidative stress during in vitro ovarian follicle growth, oocyte maturation, embryo development and cryopreservation. Retrieved from [Link]
-
PubMed Central. (2024). The Combined Antioxidant Effects of N-Acetylcysteine, Vitamin D3, and Glutathione from the Intestinal–Neuronal In Vitro Model. Retrieved from [Link]
-
bioRxiv. (2021). A Simple Fluorescence Assay for Cystine Uptake via the xCT in Cells using Selenocystine and a Fluorescent Probe. Retrieved from [Link]
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- 14. researchgate.net [researchgate.net]
Application Note: A Robust, Stability-Indicating RP-HPLC Method for the Quantification of N,N'-diacetyl-L-cystine
Abstract
This application note details a precise, accurate, and robust stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of N,N'-diacetyl-L-cystine (diNAC). N,N'-diacetyl-L-cystine is the primary oxidative dimer of the widely used antioxidant and mucolytic agent, N-acetyl-L-cysteine (NAC).[1][2] As the presence of diNAC is a critical indicator of NAC degradation, this method is essential for quality control, stability studies, and formulation development in the pharmaceutical and biotechnology sectors. The described isocratic method utilizes a C18 stationary phase with a UV detector, ensuring high specificity and sensitivity for its intended purpose. All procedures and validation parameters are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[3][4]
Introduction and Scientific Rationale
N-acetyl-L-cysteine (NAC) is a versatile therapeutic agent, but it is susceptible to oxidation, especially in solution and when exposed to air.[1] This process leads to the formation of a disulfide bond between two NAC molecules, creating the dimer N,N'-diacetyl-L-cystine (diNAC).[1] Monitoring the concentration of diNAC is therefore a direct measure of the degradation of NAC-containing products and a critical quality attribute for ensuring product efficacy and safety.
This guide provides a comprehensive framework for quantifying diNAC using RP-HPLC, a powerful analytical technique ideal for separating and quantifying components in a mixture. The choice of a reversed-phase method is predicated on its ability to separate moderately polar compounds like diNAC from other potential impurities and the parent compound, NAC.
Causality Behind Experimental Choices:
-
Stationary Phase Selection: A C18 (octadecylsilyl) bonded silica column is selected for its hydrophobic character, which provides the necessary retention for diNAC. While diNAC is a polar molecule, the use of specific mobile phase modifiers allows for sufficient interaction and, consequently, robust separation. For challenging separations involving highly polar analytes, specialized columns such as polar-endcapped or aqueous-compatible C18 phases can offer enhanced retention and prevent phase dewetting.[5][6]
-
Mobile Phase Composition: The mobile phase consists of a polar aqueous component and a less polar organic modifier (acetonitrile). Critically, Trifluoroacetic Acid (TFA) is incorporated at a low concentration (0.1%). TFA serves a dual purpose: it acts as an ion-pairing agent and lowers the mobile phase pH.[7][8] By acidifying the mobile phase, the carboxyl groups on diNAC are protonated, suppressing their ionization. This reduces the polarity of the analyte, leading to better retention, improved peak symmetry, and enhanced resolution on the C18 column.[8]
-
Detection Wavelength: UV detection at a low wavelength, such as 210-220 nm, is employed.[9] This region is selected because, while diNAC lacks a strong chromophore for high-wavelength UV detection, its peptide and carboxyl functional groups exhibit significant absorbance in the far UV spectrum, providing the necessary sensitivity for quantification.[10]
Analytical Method Workflow
The overall process, from preparation to final data analysis, follows a systematic and self-validating workflow to ensure data integrity.
Caption: Workflow for diNAC quantification by RP-HPLC.
Materials and Instrumentation
-
Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV/Vis or Diode Array Detector (DAD).
-
Data System: Chromatography Data System (CDS) for instrument control and data processing.
-
Analytical Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).
-
Reference Standard: N,N'-diacetyl-L-cystine (≥95% purity).
-
Reagents:
-
Acetonitrile (ACN), HPLC Grade
-
Trifluoroacetic Acid (TFA), HPLC Grade
-
Water, HPLC Grade or Milli-Q
-
Detailed Protocols
Protocol 1: Preparation of Solutions
-
Mobile Phase Preparation (Aqueous/ACN with 0.1% TFA):
-
Aqueous Component (0.1% TFA in Water): Add 1.0 mL of TFA to a 1 L volumetric flask containing approximately 800 mL of HPLC-grade water. Dilute to the mark with water and mix thoroughly.
-
Organic Component (0.1% TFA in ACN): Add 1.0 mL of TFA to a 1 L volumetric flask containing approximately 800 mL of acetonitrile. Dilute to the mark with acetonitrile and mix.
-
The final mobile phase composition will be set in the instrument method. For this isocratic method, a typical starting point is 96:4 (v/v) Aqueous:Organic . Filter through a 0.45 µm membrane filter and degas before use.
-
-
diNAC Standard Stock Solution (e.g., 100 µg/mL):
-
Accurately weigh approximately 10.0 mg of diNAC reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase. Sonicate if necessary to ensure complete dissolution. This stock solution should be stored at 2-8°C and prepared fresh as needed.
-
-
Calibration Standard Preparation:
-
Prepare a series of at least five calibration standards by performing serial dilutions of the diNAC Stock Solution with the mobile phase. A suggested concentration range is 0.5 µg/mL to 25 µg/mL.
-
Protocol 2: Sample Preparation
-
The goal is to prepare a sample solution with a diNAC concentration that falls within the established calibration range.
-
Accurately weigh the sample (e.g., drug product powder, lyophilized material) and dissolve it in a known volume of mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter (e.g., PTFE or PVDF) into an HPLC vial to remove any particulates before injection.
Protocol 3: HPLC Analysis
-
Instrument Setup and Equilibration:
-
Install the C18 analytical column.
-
Set the mobile phase flow rate and composition as defined in Table 1.
-
Purge the pump lines to remove any air bubbles.
-
Equilibrate the column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.
-
-
System Suitability Test (SST):
-
Before running samples, perform at least five replicate injections of a mid-range calibration standard (e.g., 10 µg/mL).
-
The results must meet the acceptance criteria outlined in Table 2 to ensure the system is performing adequately.
-
-
Analytical Sequence:
-
Create a sequence in the CDS software.
-
The sequence should begin with a blank injection (mobile phase) to ensure no carryover or system contamination.
-
Inject the calibration standards from lowest to highest concentration.
-
Inject the prepared samples. It is good practice to bracket samples with check standards to monitor for any drift in instrument performance.
-
Data Analysis and Validation
Chromatographic Conditions & System Suitability
The method parameters and system suitability criteria are crucial for ensuring the reliability and reproducibility of the results on a day-to-day basis.
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard column providing good efficiency and retention. |
| Mobile Phase | Isocratic: 96% (0.1% TFA in H₂O) / 4% (0.1% TFA in ACN) | Simple, robust, and optimized for diNAC retention.[1] |
| Flow Rate | 1.0 mL/min | Optimal for a 4.6 mm ID column, balancing speed and efficiency. |
| Detection | UV at 212 nm | Provides high sensitivity for diNAC.[1] |
| Column Temp. | 25°C | Ensures reproducible retention times. |
| Injection Vol. | 20 µL | Standard volume for analytical HPLC. |
| Run Time | ~15 minutes | Sufficient to elute diNAC and any related impurities. |
Table 2: System Suitability Test (SST) Parameters & Acceptance Criteria
| Parameter | Acceptance Criterion | Purpose |
|---|---|---|
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry, crucial for accurate integration. |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency and separation power. |
| Repeatability (%RSD) | %RSD ≤ 2.0% for peak area (n≥5) | Demonstrates the precision of the system for repeated injections. |
Method Validation Summary
This analytical method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[4][11][12][13] The key validation characteristics and their typical acceptance criteria are summarized below.
Table 3: Method Validation Summary (Based on ICH Q2(R1) Guidelines)
| Validation Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Specificity | Ability to detect diNAC in the presence of NAC, excipients, and other potential impurities. | Peak for diNAC should be pure and well-resolved from other components (Resolution > 2). |
| Linearity | Proportional relationship between peak area and concentration. | Correlation coefficient (r²) ≥ 0.999 over the specified range.[14] |
| Range | The interval between the upper and lower concentrations of analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity. | Typically 80-120% of the test concentration for an assay.[4] |
| Accuracy | Closeness of the measured value to the true value (assessed by spike recovery). | 98.0% - 102.0% recovery. |
| Precision (Repeatability) | Precision under the same operating conditions over a short interval (%RSD of assays). | %RSD ≤ 2.0%.[9] |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Typically calculated as 3.3 * (σ/S).[1] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be reliably quantified with suitable precision and accuracy. | Typically calculated as 10 * (σ/S); %RSD should be acceptable.[1] |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±0.1 mL/min flow, ±2°C temp, ±2% organic content). | System suitability parameters must pass; results should not be significantly affected.[15] |
(σ = standard deviation of the response, S = slope of the calibration curve)
Conclusion
The RP-HPLC method detailed in this application note is a robust, specific, and reliable tool for the quantification of N,N'-diacetyl-L-cystine. By explaining the scientific rationale behind the chosen parameters and adhering to the validation principles of ICH guidelines, this method provides a trustworthy system for researchers, scientists, and drug development professionals involved in the quality control and stability assessment of N-acetyl-L-cysteine and its related products.
References
-
A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. (2020). Semantic Scholar. [Link]
-
Dabir, J., Mathew, E. M., & Moorkoth, S. (2016). Analytical Method Development and Validation of RP-HPLC Method for Simultaneous Estimation of N-acetyl cysteine and Cefexime from its Fixed Dose Combination. Research Journal of Pharmacy and Technology. [Link]
-
ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF N-ACETYL L- CYSTEINE TABLETS BY RP-HPLC. (n.d.). SlideShare. [Link]
-
A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. (2020). Insights.bio. [Link]
-
Bhat, K., & Singh, A. (2017). Development and Validation of an Analytical Method for Related Substances in N-acetyl–L-cysteine Effervescent Tablets by RP-HPLC. Indian Journal of Pharmaceutical Education and Research. [Link]
-
Stability Indicating RP-HPLC Method for Simultaneous Estimation of N-Acetylcysteine and Ascorbic Acid. (2022). IJPPR. [Link]
-
N-Acetyl-L-Cysteine(EX) Product Specification. (2021). Nippon Protein Co., Ltd.[Link]
-
DEVELOPMENT & VALIDATION OF HIGH PRESSURE LIQUID CHROMATOGRAPHY ANALYTICAL METHOD FOR RELATED SUBSTANCE OF ACETYLCYSTEINE EF. (2019). Nirma University Journals. [Link]
-
Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization. (2020). MDPI. [Link]
-
UV-Vis Spectrum of Cysteine. (n.d.). SIELC Technologies. [Link]
-
UV–Visible absorption spectra of l-cysteine stabilized silver... (n.d.). ResearchGate. [Link]
-
Why is trifluoroacetic acid (TFA) used in c-18 column? (2024). ResearchGate. [Link]
-
Kinetex Core-Shell Polar C18 HPLC Columns. (n.d.). Phenomenex. [Link]
-
Spectrophotometric Determination of N-Acetyl-L-Cysteine and N-(2-Mercaptopropionyl)-Glycine in Pharmaceutical Preparations. (2012). National Institutes of Health. [Link]
-
Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited. (2004). PubMed. [Link]
-
Infographic: What's the Best Column for Polar Compound Retention? (2017). Waters Blog. [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency. [Link]
-
C18 Columns HPLC. (n.d.). GL Sciences. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. [Link]
-
the role of TFA on Reverse phase chromatography? (2008). ResearchGate. [Link]
-
The LCGC Blog: Chromatography Technical Tips - Polar Analyte Retention and Phase Collapse. (2014). Chromatography Online. [Link]
-
Quality Guidelines. (n.d.). ICH. [Link]
-
Improved Sensitivity for Trifluoroacetic Acid Gradients on the Alliance™ iS HPLC Systems. (n.d.). Waters. [Link]
-
ICH Q2 Validation of Analytical Procedures. (2024). YouTube. [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025). Waters Blog. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub. [Link]
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N,N'-diacetyl-L-cystine applications in atherosclerosis research.
Application Note: Immunomodulation of Atherosclerosis via N,N'-Diacetyl-L-Cystine (DiNAC) [1][2]
Executive Summary
This guide outlines the application of N,N'-diacetyl-L-cystine (DiNAC) , a disulfide dimer of N-acetylcysteine (NAC), as a potent immunomodulating agent in atherosclerosis research. Unlike its monomer NAC, which functions primarily as a glutathione precursor and direct antioxidant, DiNAC operates through a distinct mechanism: the specific inhibition of NF-κB DNA binding .
This distinction allows DiNAC to suppress vascular adhesion molecule expression (VCAM-1, ICAM-1) at micromolar concentrations (50–100 µM) compared to the millimolar concentrations required for NAC. Crucially, DiNAC has been shown to reduce atherosclerotic plaque burden in Watanabe Heritable Hyperlipidemic (WHHL) rabbits by ~50% without altering plasma lipid levels, validating the "immunomodulation hypothesis" of atherosclerosis treatment.
Mechanism of Action: The Immunomodulation Axis
The Core Distinction: Most antioxidants fail in clinical atherosclerosis trials because they target oxidative stress indiscriminately. DiNAC targets the downstream signaling consequence of oxidative stress—the inflammatory response.
-
NAC Action: Inhibits the degradation of I-κB, preventing NF-κB translocation to the nucleus. Requires high doses (10–30 mM).
-
DiNAC Action: Does not prevent I-κB degradation or NF-κB translocation. Instead, it modifies the redox status of the NF-κB p50 subunit in the nucleus, preventing it from binding to the promoter regions of inflammatory genes (VCAM-1, ICAM-1). Effective at low doses (50–100 µM).
Pathway Visualization: DiNAC vs. NAC Targets
Figure 1: Differential inhibition points of NAC and DiNAC in the NF-κB signaling cascade. DiNAC acts distally in the nucleus, offering higher potency.
Application 1: In Vitro Screening (HUVECs)
Objective: Validate DiNAC efficacy by measuring the suppression of TNF-α-induced VCAM-1 expression in Human Umbilical Vein Endothelial Cells (HUVECs).
Reagents & Preparation
-
DiNAC Stock: Dissolve DiNAC powder in PBS (pH 7.2) to 10 mM. Solubility is ~10 mg/mL.[2] Note: If higher concentrations are needed for stock, use DMSO (up to 25 mg/mL), but keep final DMSO <0.1% in culture.
-
Stimulant: Recombinant Human TNF-α (10 ng/mL final).
-
Controls: Vehicle (PBS), NAC (10 mM positive control).
Protocol Steps
-
Seeding: Plate HUVECs at
cells/well in 24-well plates. Grow to 90% confluence. -
Pre-incubation (Critical):
-
Replace media with fresh endothelial growth medium containing DiNAC (50 µM, 100 µM, 200 µM) .
-
Include NAC (10 mM) as a comparator.
-
Incubate for 4 hours prior to stimulation. Mechanism Note: This allows cellular uptake and redox equilibration.
-
-
Stimulation: Add TNF-α (10 ng/mL) directly to the wells (do not wash off DiNAC). Incubate for 16–24 hours .
-
Readout (ELISA):
-
Wash cells with cold PBS.
-
Fix with 4% paraformaldehyde or lyse for protein extraction.
-
Perform ELISA for VCAM-1 and ICAM-1 .
-
-
Validation Check: DiNAC at 100 µM should suppress VCAM-1 expression by >40% compared to TNF-α only control.
Application 2: In Vivo Efficacy (WHHL Rabbit Model)
Objective: Assess the reduction of atherosclerotic plaque area and improvement of endothelial function. Model Choice: The Watanabe Heritable Hyperlipidemic (WHHL) rabbit is the gold standard for this assay because it mimics human familial hypercholesterolemia.
Experimental Design
| Parameter | Specification |
| Subject | WHHL Rabbits (Age: 40 weeks for reversal studies) |
| Group Size | n = 8–10 per group |
| Treatment Group | DiNAC (3 µmol/kg/day |
| Control Group | Vehicle (Water) |
| Route | Oral (Drinking water or daily gavage) |
| Duration | 8–12 Weeks |
Protocol Steps
-
Formulation:
-
Calculate daily water intake per rabbit.
-
Dissolve DiNAC in drinking water to deliver 1 mg/kg/day .
-
Self-Validation: Prepare fresh solution every 2 days. DiNAC is stable in aqueous solution for ~24-48 hours.
-
-
Monitoring:
-
Endpoint 1: Endothelial Function (In Vivo):
-
At Week 8, perform Pulse Wave Analysis or measure flow-mediated dilation (FMD) of the central ear artery.
-
Result: DiNAC treated animals should show improved vasodilation response to acetylcholine.
-
-
Endpoint 2: Plaque Morphometry (Ex Vivo):
Workflow Diagram
Figure 2: Experimental timeline for assessing DiNAC efficacy in atherosclerosis regression.
Comparative Data Summary
| Feature | N-Acetylcysteine (NAC) | N,N'-Diacetyl-L-Cystine (DiNAC) |
| Chemical Structure | Thiol monomer | Disulfide dimer |
| Primary Mechanism | Antioxidant / GSH Precursor | Immunomodulator (Redox) |
| NF-κB Target | Inhibits I-κB degradation | Inhibits DNA Binding |
| Effective Conc.[6][7] (In Vitro) | 10 – 30 mM | 50 – 100 µM |
| Effective Dose (In Vivo) | ~100–500 mg/kg | ~1 mg/kg (3 µmol/kg) |
| Lipid Lowering? | No (typically) | No |
| Atherosclerosis Reduction | Variable / High dose required | Consistent / Low dose |
References
-
Pettersson, K., et al. (2003).[3] "The antiatherogenic effect of DiNAC: experimental findings supporting immunomodulation as a new treatment for atherosclerosis related diseases."[2][3] Cardiovascular Drug Reviews.
-
Pettersson, K., et al. (2007). "N,N-diacetyl-L-cystine improves endothelial function in atherosclerotic Watanabe heritable hyperlipidaemic rabbits."[1][8] Basic & Clinical Pharmacology & Toxicology.
-
Särnstrand, B., et al. (1999). "N,N'-Diacetyl-L-cystine—the disulfide dimer of N-acetylcysteine—is a potent modulator of contact sensitivity/delayed type hypersensitivity reactions in rodents."[2] Journal of Pharmacology and Experimental Therapeutics.
-
Cayman Chemical. (2022).[2] "N,N'-Diacetyl-L-cystine Product Information & Solubility Data."
Sources
- 1. N,N-diacetyl-L-cystine improves endothelial function in atherosclerotic Watanabe heritable hyperlipidaemic rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. The antiatherogenic effect of DiNAC: experimental findings supporting immunomodulation as a new treatment for atherosclerosis related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Increased atherosclerosis in mice reconstituted with apolipoprotein E null macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A simple RP-HPLC method for the stability-indicating determination of <em>N</em>-acetyl-L-cysteine and <em>N,N’</em>-diacetyl-L-cystine in cell culture media [insights.bio]
- 8. researchgate.net [researchgate.net]
Application Note: High-Precision Preparation of N,N'-Diacetyl-L-cystine (DiNAC) Solutions
Abstract
N,N'-Diacetyl-L-cystine (DiNAC) is the disulfide dimer of N-acetylcysteine (NAC).[1][2][3][4] Unlike its monomeric precursor, DiNAC exhibits distinct immunomodulatory properties and enhanced stability in solution. However, its preparation requires strict adherence to pH and solubility parameters to prevent precipitation or inadvertent hydrolysis. This guide provides a validated protocol for preparing DiNAC solutions, emphasizing solubility management, pH control, and quality assurance using a self-validating free-thiol exclusion test.
Scientific Background & Mechanism
DiNAC (CAS: 5545-17-5) is often investigated for its role in modulating contact sensitivity and atherosclerosis.[1] While NAC functions primarily as a glutathione precursor and direct antioxidant via its free thiol (-SH) group, DiNAC acts through a stereochemically defined disulfide mechanism.
Key Distinction:
-
NAC: Free thiol donor. Susceptible to rapid oxidation in air.[3]
-
DiNAC: Oxidized disulfide dimer.[3] Stable against air oxidation but sensitive to reducing environments.
Physicochemical Properties[1][2][3][5][6][7][8][9]
| Property | Value | Notes |
| Molecular Weight | 324.4 g/mol | Dimer of NAC (163.2 g/mol ) minus 2H. |
| Appearance | White crystalline solid | Hygroscopic; store desiccated at -20°C. |
| Solubility (PBS pH 7.2) | ~10 mg/mL (30 mM) | Requires buffering; acidic in pure water. |
| Solubility (DMSO/Ethanol) | ~20–25 mg/mL | Preferred for high-concentration stocks. |
| pKa (Carboxyls) | ~3.0 – 3.5 | Solutions in water will be acidic (~pH 2-3). |
Preparation Protocols
Method A: DMSO Stock Solution (Recommended)
Best for: High-throughput screening, long-term storage of stocks, and assays tolerant to low solvent concentrations.
Rationale: DMSO prevents microbial growth and maintains the compound in solution without pH drift.
-
Calculation: To prepare 10 mL of a 50 mM stock solution:
-
Mass required:
(162.2 mg).
-
-
Dissolution:
-
Weigh 162.2 mg of DiNAC into a sterile 15 mL conical tube.
-
Add 10 mL of high-grade anhydrous DMSO (Dimethyl Sulfoxide).
-
Vortex vigorously until completely dissolved.
-
-
Storage: Aliquot into amber cryovials (avoid freeze-thaw cycles). Store at -20°C. Stable for >6 months.
-
Usage: Dilute at least 1:1000 into culture media to keep DMSO < 0.1%.
Method B: Direct Aqueous Solution (Solvent-Free)
Best for: In vivo studies, solvent-sensitive cell lines, or crystallization studies.
Rationale: DiNAC contains two carboxylic acid groups. Dissolving the free acid in water will drop the pH significantly, potentially crashing the buffer or harming cells. Active pH adjustment is critical.
-
Weighing: Weigh 32.4 mg of DiNAC (for a 10 mM solution in 10 mL).
-
Initial Dissolution:
-
Add 8 mL of PBS (Phosphate Buffered Saline, pH 7.4).
-
Note: The solution may appear cloudy or dissolve slowly due to the pH drop.
-
-
pH Adjustment (The Critical Step):
-
Measure pH.[5] It will likely be acidic (pH < 4).
-
Add 1M NaOH dropwise while stirring.
-
Target pH: 7.0 – 7.4 .
-
Caution: Do not overshoot pH > 8.0, as alkaline conditions can accelerate disulfide exchange or hydrolysis.
-
-
Final Volume: Add PBS to reach a final volume of 10 mL.
-
Sterilization:
-
Pass through a 0.22 µm PES (Polyethersulfone) syringe filter.
-
Do not autoclave (heat may degrade the disulfide bond).
-
-
Storage: Use immediately. Aqueous stability is limited (approx. 24 hours) due to potential hydrolysis or microbial contamination.
Quality Control: The Self-Validating System
To ensure your experiment is rigorous, you must verify that your DiNAC has not degraded into NAC (reduction) and that you are not using NAC by mistake.
The Ellman’s Reagent Test (DTNB Assay)
-
Principle: DTNB reacts with free thiols (NAC) to produce a yellow color (TNB anion, Abs 412 nm). It does not react with disulfides (DiNAC).[2]
-
Protocol:
-
Mix 10 µL of your prepared DiNAC solution with 100 µL of DTNB solution (0.1 mM in PBS).
-
Incubate for 5 minutes at room temperature.
-
-
Interpretation:
-
Clear/Colorless: Valid DiNAC solution (Intact disulfide).
-
Yellow: Contamination with NAC (Reduced form). Discard.
-
Visual Workflows
Figure 1: DiNAC Solubilization Logic
Caption: Decision tree for selecting the optimal solubilization method based on experimental constraints.
Figure 2: Redox Relationship & QC
Caption: The redox relationship between NAC and DiNAC, illustrating the chemical basis for the Ellman's Reagent QC test.
References
-
Särnstrand, B., et al. (1999).[1] N,N'-Diacetyl-L-cystine—the disulfide dimer of N-acetylcysteine—is a potent modulator of contact sensitivity/delayed type hypersensitivity reactions in rodents.[1][2][4] Journal of Pharmacology and Experimental Therapeutics, 288(3), 1174-1184.[1][4] Retrieved from [Link]
-
Pettersson, K., & Bergstrand, H. (2003).[1][4] The antiatherogenic effect of DiNAC: Experimental findings supporting immunomodulation as a new treatment for atherosclerosis related diseases.[1] Cardiovascular Drug Reviews, 21(2), 119-132.[1][4] Retrieved from [Link]
-
Böhler, S., et al. (1988).[6] Cysteine in parenteral nutrition: comparative study of N-acetyl-cysteine and N,N-diacetylcystine in the rat model. Infusionstherapie, 15(2), 89-92.[6] Retrieved from [Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. N,N'-Diacetyl-L-cystine-the disulfide dimer of N-acetylcysteine-is a potent modulator of contact sensitivity/delayed type hypersensitivity reactions in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A simple RP-HPLC method for the stability-indicating determination of <em>N</em>-acetyl-L-cysteine and <em>N,N’</em>-diacetyl-L-cystine in cell culture media [insights.bio]
- 4. caymanchem.com [caymanchem.com]
- 5. L-(+)-Cysteine | C3H7NO2S | CID 5862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. [Cysteine in parenteral nutrition: comparative study of N-acetyl-cysteine and N,N-diacetylcystine in the rat model] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Advanced Analytical Strategies for the Quantification of N,N'-diacetyl-L-cystine and its Metabolites in Biological Matrices
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of N,N'-diacetyl-L-cystine (DiNAC) Monitoring
N,N'-diacetyl-L-cystine (DiNAC) is the disulfide dimer of the well-known antioxidant and mucolytic agent, N-acetylcysteine (NAC).[1][2] Emerging research has highlighted DiNAC's own therapeutic potential, including its immunomodulatory properties.[1] Unlike its monomer precursor, the intact disulfide bridge in DiNAC appears crucial for some of its biological activities.[1] In vivo, DiNAC is anticipated to undergo metabolic reduction to deliver L-cysteine, a key precursor for the synthesis of the master antioxidant, glutathione (GSH).[3] This metabolic pathway underscores the importance of accurately quantifying not only the parent drug, DiNAC, but also its primary metabolites, cystine and cysteine, to fully understand its pharmacokinetic and pharmacodynamic profile.
This application note provides a comprehensive guide to the analytical techniques for the sensitive and specific detection of DiNAC and its metabolites in biological matrices. We will delve into the rationale behind the selection of analytical methodologies, provide detailed, step-by-step protocols for both High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and discuss the critical aspects of method validation to ensure data integrity, in line with international regulatory standards.
Metabolic Pathway of N,N'-diacetyl-L-cystine
The primary metabolic fate of DiNAC in vivo is believed to be the cleavage of the disulfide bond to yield two molecules of N-acetyl-L-cysteine (NAC), which are then deacetylated to form L-cysteine.[3] L-cysteine can then be oxidized to form L-cystine, or utilized in various cellular processes, including protein and glutathione synthesis. Therefore, the key analytes to monitor in biological samples following the administration of DiNAC are the parent compound, DiNAC, and its downstream metabolites, L-cystine and L-cysteine.
Figure 1: Proposed metabolic pathway of N,N'-diacetyl-L-cystine (DiNAC).
Pre-Analytical Considerations: Safeguarding Sample Integrity
The accurate quantification of DiNAC and its metabolites begins with meticulous sample collection and handling. The thiol-disulfide interchange is a dynamic process, and improper sample management can lead to erroneous results.
1. Sample Collection and Anticoagulant Selection:
-
Blood: Collect whole blood in tubes containing K2-EDTA as the anticoagulant. EDTA is preferred as it chelates metal ions that can catalyze the oxidation of thiols.
-
Plasma/Serum: Centrifuge the blood samples at 4°C as soon as possible after collection to separate plasma or serum. Prompt separation minimizes ex vivo oxidation.
2. Sample Stabilization:
-
Due to the susceptibility of cysteine to oxidation, immediate stabilization of the sample is critical. This can be achieved by adding a reducing agent and an acid to the plasma or serum.
-
Procedure: To 1 mL of plasma, add 100 µL of a solution containing 10 mg/mL dithiothreitol (DTT) to reduce any formed cystine back to cysteine, and 10% trichloroacetic acid (TCA) to precipitate proteins and stabilize the thiols.
3. Storage:
-
Store stabilized samples at -80°C until analysis. Long-term storage at this temperature minimizes degradation of the analytes.
Analytical Technique 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
RP-HPLC-UV is a robust and widely accessible technique for the simultaneous quantification of DiNAC and NAC. This method is particularly suitable for studies where the expected concentrations are within the microgram per milliliter range.
Principle of the Method
The method is based on the separation of DiNAC and its related compounds on a C18 reversed-phase column with an isocratic mobile phase. The analytes are detected by their absorbance in the UV region.
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: YMC-Pack Pro C18, 250 x 4.6 mm, 5 µm particle size.[4]
-
Mobile Phase: Acetonitrile and water (4:96 v/v) containing 0.1% Trifluoroacetic Acid (TFA).[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 25°C.[4]
-
Detection Wavelength: 212 nm.[4]
-
Injection Volume: 20 µL.[4]
2. Standard and Sample Preparation:
-
Stock Solutions: Prepare individual stock solutions of DiNAC and NAC in the mobile phase at a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solutions in the mobile phase to cover the desired concentration range.
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
Perform protein precipitation by adding 200 µL of ice-cold acetonitrile to 100 µL of plasma.
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase and inject into the HPLC system.
-
Data Presentation
| Parameter | N,N'-diacetyl-L-cystine (DiNAC) | N-acetyl-L-cysteine (NAC) |
| Linearity Range | 0.3 - 10 µg/mL | 0.3 - 10 µg/mL |
| Limit of Detection (LOD) | 0.15 µg/mL[4] | 0.1 µg/mL[4] |
| Limit of Quantification (LOQ) | 0.45 µg/mL[4] | 0.18 µg/mL[4] |
| Correlation Coefficient (R²) | > 0.99 | > 0.99 |
Analytical Technique 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for bioanalysis due to its high sensitivity, selectivity, and specificity. This technique is essential for quantifying low levels of DiNAC and its metabolites, particularly in pharmacokinetic studies.
Principle of the Method
The analytes are separated by reversed-phase liquid chromatography and then ionized using electrospray ionization (ESI). The specific precursor ions of the analytes are selected in the first quadrupole, fragmented in the collision cell, and the resulting product ions are detected in the third quadrupole. This multiple reaction monitoring (MRM) provides excellent selectivity.
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
-
LC-MS/MS System: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
-
Column: A C18 column suitable for polar compounds, such as an Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Program: A gradient elution is recommended to achieve optimal separation of the parent compound and its more polar metabolites.
-
Flow Rate: 0.4 mL/min.
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
2. Mass Spectrometry Parameters:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| N,N'-diacetyl-L-cystine (DiNAC) | 325.05 [M+H]⁺ | 163.04 | 15 |
| 121.03 | 25 | ||
| L-cystine | 241.03 [M+H]⁺[5] | 152.00 | 12 |
| 74.00 | 20 | ||
| L-cysteine | 122.03 [M+H]⁺[6] | 76.00 | 10 |
| 59.01 | 18 |
3. Sample Preparation:
-
Protein Precipitation:
-
To 100 µL of plasma, add 300 µL of ice-cold methanol containing an appropriate internal standard (e.g., isotopically labeled DiNAC, cystine, or cysteine).
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase A and inject into the LC-MS/MS system.
-
Workflow Diagrams
Figure 3: Workflow for LC-MS/MS analysis.
Method Validation: Ensuring Trustworthiness and Regulatory Compliance
A bioanalytical method is only as good as its validation. Adherence to guidelines from the International Council for Harmonisation (ICH), specifically the M10 guideline on bioanalytical method validation, is paramount for ensuring the reliability of the data and its acceptance by regulatory agencies. [7][8][9] The validation of the analytical methods described herein should encompass the following key parameters:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analytes in the presence of other endogenous components in the matrix. [7][9]* Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. [7][9]These should be assessed within a single run (intra-day) and between different runs (inter-day).
-
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. A linear regression model is typically used.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified with acceptable accuracy and precision, respectively.
-
Matrix Effect: The influence of the biological matrix on the ionization of the analytes. This is a critical parameter for LC-MS/MS methods. [9]* Stability: The stability of the analytes in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term and long-term storage).
Conclusion
The analytical methods outlined in this application note provide a robust framework for the accurate and reliable quantification of N,N'-diacetyl-L-cystine and its primary metabolites, L-cystine and L-cysteine. The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the study, particularly the desired sensitivity and the complexity of the biological matrix. Rigorous method validation in accordance with international guidelines is essential to ensure the integrity and regulatory acceptance of the generated data. These analytical tools are indispensable for advancing our understanding of the therapeutic potential of DiNAC and for its successful development as a novel therapeutic agent.
References
-
Agilent Technologies. (n.d.). Quantitation of Cystine and Identification of Related Metabolites in White Blood Cells Using a High Resolution Accurate Mass LC/MS Approach. Retrieved from [Link]
-
Juniper Publishers. (2021, March 9). Liquid Chromatography-Mass Spectrometry Based Isotopic Abundance Ratio Analysis of the Consciousness Energy Healing Treated L-Cysteine. Retrieved from [Link]
-
Gowda, A. P., Schaefer, A. D., & Schuck, T. K. (2020). A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. Cell & Gene Therapy Insights, 6(2), 303–323. [Link]
- Google Patents. (n.d.). WO2021219375A1 - Process of making n,n'-diacetyl-l-cystine.
-
European Medicines Agency. (2022, July 25). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]
-
International Council for Harmonisation. (2022, May 24). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
European Medicines Agency. (n.d.). ICH M10 on bioanalytical method validation. Retrieved from [Link]
-
PubChem. (n.d.). N,N'-Diacetyl-L-cystine. Retrieved from [Link]
- Josefsson, E., et al. (2001). N,N'-diacetyl-L-cystine (DiNAC), the disulphide dimer of N-acetylcysteine, inhibits atherosclerosis in WHHL rabbits: evidence for immunomodulatory agents as a new approach to prevent atherosclerosis. Journal of Pharmacology and Experimental Therapeutics, 299(1), 76-82.
-
ResearchGate. (n.d.). N,N′-Diacetyl-l-cystine (DiNAC), the Disulphide Dimer of N-Acetylcysteine, Inhibits Atherosclerosis in WHHL Rabbits: Evidence for Immunomodulatory Agents as a New Approach to Prevent Atherosclerosis | Request PDF. Retrieved from [Link]
-
PubMed. (2001, October). N,N'-diacetyl-L-cystine (DiNAC), the disulphide dimer of N-acetylcysteine, inhibits atherosclerosis in WHHL rabbits: evidence for immunomodulatory agents as a new approach to prevent atherosclerosis. Retrieved from [Link]
- Lee, B. H., et al. (1994). Metabolism and pharmacokinetics of S-(N,N-diethyldithiocarbamoyl)-N-acetyl-L-cysteine in rats. Archives of Pharmacal Research, 17(6), 428-433.
-
PubMed. (1994, December). Metabolism and pharmacokinetics of S-(N,N-diethyldithiocarbamoyl)-N-acetyl-L-cysteine in rats. Retrieved from [Link]
-
PubMed. (2024, March 3). LC-MS/MS determination of N-acetyl-l-cysteine in chicken plasma. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). bioanalytical method validation and study sample analysis m10. Retrieved from [Link]
-
Insights.bio. (2020, April 8). A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. Retrieved from [Link]
-
European Medicines Agency. (n.d.). ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]
-
European Medicines Agency. (2022, July 25). ICH guideline M10 on bioanalytical method validation and study sample analysis_Step 5. Retrieved from [Link]
-
Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. (2024, April 4). LinkedIn. Retrieved from [Link]
-
International Council for Harmonisation. (2022, July 25). ICH guideline M10 on bioanalytical method validation and study sample analysis_Step 5. Retrieved from [Link]
Sources
- 1. N,N'-Diacetyl-L-cystine | CAS 5545-17-5 | Cayman Chemical | Biomol.com [biomol.com]
- 2. N,N'-diacetyl-L-cystine (DiNAC), the disulphide dimer of N-acetylcysteine, inhibits atherosclerosis in WHHL rabbits: evidence for immunomodulatory agents as a new approach to prevent atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2021219375A1 - Process of making n,n'-diacetyl-l-cystine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. researchgate.net [researchgate.net]
- 8. Metabolism and pharmacokinetics of S-(N,N-diethyldithiocarbamoyl)-N-acetyl-L-cysteine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
In vivo administration of N,N'-diacetyl-L-cystine in animal models.
Application Note & Protocol: In Vivo Administration of N,N'-Diacetyl-L-Cystine (DiNAC)
Abstract
N,N'-Diacetyl-L-cystine (DiNAC) is the disulfide dimer of N-acetylcysteine (NAC).[1][2][3][4][5][6][7][8] Unlike its parent compound NAC, which functions primarily as a direct antioxidant and glutathione precursor, DiNAC acts as a potent immunomodulator . It has demonstrated significant efficacy in reducing atherosclerosis and improving endothelial function in animal models, specifically through the modulation of Th1/Th2 balance and contact sensitivity reactions, rather than lipid lowering or direct radical scavenging. This guide details the preparation, stability, and administration protocols for DiNAC in rodent and lagomorph models, emphasizing the critical "fresh-preparation" requirement due to aqueous instability.
Compound Characteristics & Formulation
DiNAC is distinct from NAC in its physicochemical properties and potency.[8] It is often effective at micromolar doses (100–1000x more potent than NAC in immunomodulation assays), requiring precise formulation strategies.
Physicochemical Profile[1][2][3][4][5][6][8][9][10][11]
-
Chemical Name: (2R,2'R)-3,3'-disulfanediylbis(2-acetamidopropanoic acid)[4][5][6]
-
Appearance: White crystalline solid
-
Solubility:
-
Stability: Critical Caution. DiNAC in aqueous solution is prone to disulfide reduction or hydrolysis over time. Aqueous solutions must be prepared fresh daily.
Formulation Protocol (Standard Stock)
Objective: Prepare a dosing solution for oral gavage (PO).
-
Vehicle Selection: Phosphate Buffered Saline (PBS), pH 7.4.
-
Note: Avoid alkaline pH (>8.0) as it accelerates disulfide exchange.
-
-
Preparation Steps:
-
Weigh the required amount of DiNAC solid.
-
Dissolve in a small volume of DMSO (max 2% final concentration) if rapid solubilization is needed, though direct dissolution in PBS is achievable with vortexing.
-
Dilute to final volume with PBS.
-
Filter Sterilize: Pass through a 0.22 µm PES syringe filter.
-
Storage: Keep on ice during the dosing session. Discard unused aqueous portion after 24 hours.
-
Experimental Design & Animal Models
The selection of the animal model dictates the dosing regimen. DiNAC is most validated in Watanabe Heritable Hyperlipidemic (WHHL) Rabbits for atherosclerosis and BALB/c Mice for immunomodulation.
Model Selection Matrix
| Indication | Preferred Model | Rationale | Key Readout |
| Atherosclerosis | WHHL Rabbit | Spontaneous hyperlipidemia; mimics human familial hypercholesterolemia. | Aortic plaque area, Endothelial relaxation (Ach). |
| Immunomodulation | BALB/c Mouse | Th2-biased strain; highly responsive to contact sensitivity (CS) assays.[8] | Ear swelling (Oxazolone challenge), Cytokine profile.[8] |
| Vascular Inflammation | ApoE-/- Mouse | Standard athero model; useful for mechanistic knockout studies. | Macrophage infiltration, NF-κB activation. |
Detailed Administration Protocols
Protocol A: Atherosclerosis Inhibition in WHHL Rabbits
Based on Pettersson et al. and Wågberg et al.
-
Target Dose: 3 µmol/kg/day (~1 mg/kg/day).
-
Route: Oral (PO) via drinking water or dosing syringe.
-
Duration: 8 to 12 weeks.
Step-by-Step Workflow:
-
Acclimatization: Acclimatize rabbits (approx. 10 weeks old) for 1 week.
-
Diet: Maintain on standard rabbit chow. Note: DiNAC efficacy is independent of plasma lipid lowering; do not expect cholesterol drops.
-
Dosing Calculation:
-
Rabbit Weight: ~2.5 kg.
-
Daily Dose:
.
-
-
Administration Method (Water):
-
Dissolve DiNAC in a minimal volume of water (e.g., 50 mL) that the rabbit is guaranteed to drink in the morning.
-
Once consumed, refill the bottle with fresh water.
-
Alternative: Oral gavage daily to ensure exact dosing.
-
-
Monitoring: Weigh animals weekly to adjust dose.
-
Terminal Endpoint:
-
Sacrifice at 22 weeks of age.
-
Harvest Thoracic Aorta for morphometry (Sudan IV staining).
-
Harvest Abdominal Aorta for organ bath isometric tension studies (Endothelial function).
-
Protocol B: Immunomodulation in Mice (Contact Sensitivity)
Based on Särnstrand et al.[4]
-
Target Dose: 0.003 – 30 µmol/kg/day (Broad active range due to hormetic-like effects).
-
Route: Oral Gavage (PO).
-
Duration: Acute (5-7 days) or Chronic (4 weeks).
Step-by-Step Workflow:
-
Sensitization (Day 0): Apply 100 µL of 3% Oxazolone (in ethanol) to the shaved abdomen.
-
Treatment (Day 0-5):
-
Administer DiNAC daily via oral gavage.
-
Vehicle: PBS.[6]
-
Volume: 10 mL/kg (e.g., 200 µL for a 20g mouse).
-
-
Challenge (Day 5): Apply 20 µL of 1% Oxazolone to the right ear; vehicle to the left ear.
-
Readout (Day 6): Measure ear thickness using a spring-loaded micrometer 24 hours post-challenge.
-
Calculation:
.
-
Mechanism of Action Visualization
DiNAC does not act as a simple antioxidant.[3] It modulates the redox state of cell surface receptors or signaling molecules (like NF-κB) involving thiol-disulfide exchange, thereby altering the immune response from a pro-atherogenic phenotype to a protective one.
Figure 1: Proposed mechanism of DiNAC. Unlike NAC, DiNAC acts via specific immunomodulatory pathways involving NF-κB and Th1/Th2 shifts, ultimately preserving endothelial function.
Data Summary & Troubleshooting
Dosing Reference Table
| Species | Indication | Dose (µmol/kg) | Dose (mg/kg) | Route | Frequency |
| Rabbit | Atherosclerosis | 3.0 | ~1.0 | PO | Daily |
| Mouse | Contact Sensitivity | 0.3 - 30.0 | 0.1 - 10.0 | PO | Daily |
| Mouse | Atherosclerosis* | 10.0 - 30.0 | 3.2 - 9.7 | PO | Daily |
*Note: Mouse atherosclerosis dose is extrapolated from rabbit potency and mouse metabolic scaling (approx 3-4x rabbit dose).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Precipitation in Stock | Temperature too low or concentration too high. | Warm to 37°C. Do not exceed 10 mg/mL in PBS. Use 2% DMSO if necessary. |
| Variable Efficacy | Compound degradation (disulfide breakage). | Make fresh daily. Do not store aqueous stocks. Check pH (keep < 7.5). |
| No Lipid Reduction | Expected pharmacological profile.[3][9][10] | DiNAC is not a lipid-lowering agent.[3] Focus readouts on plaque morphometry and inflammation markers. |
References
-
Särnstrand, B., et al. (1999). N,N'-Diacetyl-L-cystine—the disulfide dimer of N-acetylcysteine—is a potent modulator of contact sensitivity/delayed type hypersensitivity reactions in rodents.[1][2][3][4][6][8] Journal of Pharmacology and Experimental Therapeutics.[4][6]
-
Wågberg, M., et al. (2001). N,N'-Diacetyl-L-cystine (DiNAC), the disulphide dimer of N-acetylcysteine, inhibits atherosclerosis in WHHL rabbits: evidence for immunomodulatory agents as a new approach to prevent atherosclerosis.[1][3][4][5][7] Journal of Pharmacology and Experimental Therapeutics.[4][6]
-
Pettersson, K., & Bergstrand, H. (2003).[4] The antiatherogenic effect of DiNAC: Experimental findings supporting immunomodulation as a new treatment for atherosclerosis related diseases.[3][4][10] Cardiovascular Drug Reviews.[4]
-
Pettersson, K.S., et al. (1998). N,N'-Diacetyl-L-cystine improves endothelial function in atherosclerotic Watanabe heritable hyperlipidaemic rabbits.[3][4][5] Basic & Clinical Pharmacology & Toxicology.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. A simple RP-HPLC method for the stability-indicating determination of <em>N</em>-acetyl-L-cysteine and <em>N,N’</em>-diacetyl-L-cystine in cell culture media [insights.bio]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. N,N'-Diacetyl-L-cystine | CAS 5545-17-5 | Cayman Chemical | Biomol.com [biomol.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. N,N'-diacetyl-L-cystine (DiNAC), the disulphide dimer of N-acetylcysteine, inhibits atherosclerosis in WHHL rabbits: evidence for immunomodulatory agents as a new approach to prevent atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N,N'-Diacetyl-L-cystine-the disulfide dimer of N-acetylcysteine-is a potent modulator of contact sensitivity/delayed type hypersensitivity reactions in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. The antiatherogenic effect of DiNAC: experimental findings supporting immunomodulation as a new treatment for atherosclerosis related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: N,N'-Diacetyl-L-cystine (NALC) Solubility for In Vitro Assays
Welcome to the technical support center for N,N'-diacetyl-L-cystine (NALC). This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming solubility challenges with NALC in in vitro settings. Here, you will find troubleshooting guides, frequently asked questions, and detailed protocols to ensure the successful integration of NALC into your experimental workflows.
Introduction to N,N'-Diacetyl-L-cystine
N,N'-diacetyl-L-cystine (NALC) is the disulfide dimer of N-acetylcysteine (NAC) and is investigated for its immunomodulatory and anti-atherosclerotic properties.[1][2] A key structural feature of NALC is the intact disulfide bridge, which is crucial for its biological activity.[3] In cellular environments, NALC can be metabolized to release cysteine, a precursor for the vital antioxidant glutathione, making it a compound of significant interest in various research fields.[4] However, its utility in in vitro assays is often hampered by its limited aqueous solubility. This guide will provide you with the necessary tools and knowledge to effectively work with this promising molecule.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of NALC in common laboratory solvents?
A1: NALC is a crystalline solid with moderate solubility in several organic solvents and limited solubility in aqueous buffers.[5] It is crucial to understand these solubility profiles to prepare appropriate stock solutions for your experiments.
| Solvent | Approximate Solubility (mg/mL) | Molar Equivalent (mM) |
| Dimethyl Sulfoxide (DMSO) | 20 | ~61.6 |
| Dimethylformamide (DMF) | 20 | ~61.6 |
| Ethanol | 25 | ~77.0 |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 10 | ~30.8 |
Note: The molar equivalents are calculated based on a molecular weight of 324.4 g/mol for NALC.
For in vitro assays, it is common practice to first dissolve NALC in an organic solvent like DMSO to create a high-concentration stock solution. This stock can then be further diluted into your aqueous cell culture medium or buffer to achieve the desired final concentration.[5]
Q2: My NALC is not dissolving in aqueous buffer. What am I doing wrong?
A2: Direct dissolution of NALC in neutral aqueous buffers can be challenging due to its chemical structure. If you are encountering difficulties, consider the following troubleshooting steps:
-
Gentle Heating and Sonication: To aid dissolution, gentle warming of the solution (e.g., to 37°C) or sonication in a water bath can be employed. However, be cautious with prolonged heating, as it may affect the stability of the compound.
-
Fresh Preparation: Aqueous solutions of NALC are not recommended for long-term storage, as the compound can degrade. It is best practice to prepare fresh solutions for each experiment.[5]
Q3: What is the stability of NALC in solution, and how should I store my stock solutions?
A3: The stability of NALC in solution is a critical consideration for obtaining reliable and reproducible experimental results.
-
Aqueous Solutions: As a general guideline, aqueous solutions of NALC should be prepared fresh and used on the same day.[5] The disulfide bond and acetyl groups can be susceptible to hydrolysis over time in aqueous environments.
-
Organic Stock Solutions: Stock solutions of NALC prepared in anhydrous DMSO or ethanol are generally more stable. When stored at -20°C or -80°C in airtight containers with desiccant to prevent moisture absorption, these stock solutions can be stable for longer periods. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Oxidation Concerns: NALC is formed by the oxidation of two NAC molecules.[7][8] While NALC itself is an oxidized dimer, further oxidation or degradation is possible, especially in the presence of reactive oxygen species or under harsh conditions. To minimize oxidation, consider purging the solvent with an inert gas like nitrogen or argon before dissolving the NALC.[5]
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock into aqueous media. | The final concentration of NALC in the aqueous medium exceeds its solubility limit. The percentage of DMSO in the final solution is too low to maintain solubility. | 1. Decrease the final NALC concentration. 2. Increase the final DMSO concentration. (Note: Ensure the final DMSO concentration is non-toxic to your cells. Typically, <0.5% is considered safe for most cell lines, but this should be empirically determined).3. Use a co-solvent system or a solubilizing agent like HP-β-CD (see detailed protocols below). |
| Inconsistent experimental results between batches. | Degradation of NALC in stock or working solutions. Inconsistent dissolution of the compound. | 1. Prepare fresh working solutions for each experiment. 2. Aliquot stock solutions to minimize freeze-thaw cycles. 3. Visually inspect for complete dissolution before use. 4. Perform a quality control check on a new batch of NALC. |
| Observed cytotoxicity at expected non-toxic concentrations. | The solvent (e.g., DMSO) concentration is too high. The NALC itself is exerting cytotoxic effects at the tested concentration. | 1. Run a vehicle control with the same final concentration of the solvent to assess solvent-induced toxicity.2. Perform a dose-response curve to determine the cytotoxic threshold of NALC in your specific cell line. |
Experimental Protocols
Protocol 1: Preparation of a NALC Stock Solution in DMSO
This protocol describes the standard method for preparing a concentrated stock solution of NALC in DMSO.
Materials:
-
N,N'-diacetyl-L-cystine (crystalline solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, conical microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Weighing: Accurately weigh the desired amount of NALC powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 20 mg/mL).
-
Dissolution: Vortex the tube vigorously for 1-2 minutes. If necessary, gently warm the tube to 37°C or sonicate in a water bath for 5-10 minutes to aid dissolution. Visually inspect the solution to ensure no solid particles remain.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in airtight tubes. Store at -20°C or -80°C, protected from light and moisture.
Protocol 2: Enhancing Aqueous Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
For experiments sensitive to organic solvents, cyclodextrins can be used to form inclusion complexes with NALC, thereby increasing its aqueous solubility.
Materials:
-
N,N'-diacetyl-L-cystine (crystalline solid)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile, purified water or desired aqueous buffer
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., 20% w/v). Gentle warming may be required for complete dissolution.
-
NALC Addition: Slowly add the NALC powder to the stirring HP-β-CD solution.
-
Complexation: Allow the mixture to stir at room temperature for several hours or overnight to facilitate the formation of the inclusion complex. The solution should become clear as the NALC dissolves.
-
Sterilization and Use: Sterilize the final solution by filtering through a 0.22 µm syringe filter. This solution can then be used directly in your in vitro assay.
Visualizing Experimental Workflows
Workflow for Preparing NALC Solutions
The following diagram illustrates a decision-making workflow for preparing NALC solutions for in vitro assays.
Caption: A decision workflow for selecting the appropriate method to dissolve N,N'-diacetyl-L-cystine.
Chemical Structure and Hydrolysis of NALC
This diagram illustrates the chemical structure of NALC and its potential hydrolysis to form two molecules of N-acetylcysteine (NAC).
Caption: Hydrolysis of N,N'-diacetyl-L-cystine (NALC) to N-acetylcysteine (NAC).
References
- Process of making n,n-diacetyl-l-cystine disodium salt from cystine and acetyl chloride in methanol in the presence of sodium hydroxide.
-
N,N′-Diacetyl-l-cystine (DiNAC), the Disulphide Dimer of N-Acetylcysteine, Inhibits Atherosclerosis in WHHL Rabbits: Evidence for Immunomodulatory Agents as a New Approach to Prevent Atherosclerosis. ResearchGate. [Link]
-
A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. Insights.bio. [Link]
-
A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. ResearchGate. [Link]
- Process of making n,n'-diacetyl-l-cystine.
Sources
- 1. researchgate.net [researchgate.net]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. cdn.insights.bio [cdn.insights.bio]
- 4. WO2021219375A1 - Process of making n,n'-diacetyl-l-cystine - Google Patents [patents.google.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. WO2021219377A1 - Process of making n,n-diacetyl-l-cystine disodium salt from cystine and acetyl chloride in methanol in the presence of sodium hydroxide - Google Patents [patents.google.com]
- 7. A simple RP-HPLC method for the stability-indicating determination of <em>N</em>-acetyl-L-cysteine and <em>N,N’</em>-diacetyl-L-cystine in cell culture media [insights.bio]
- 8. researchgate.net [researchgate.net]
Preventing oxidation of N,N'-diacetyl-L-cystine in solution.
Introduction
Welcome to the technical support guide for N,N'-diacetyl-L-cystine (DACC or DiNAC). As a disulfide dimer of N-acetylcysteine (NAC), DACC is valued for its greater stability compared to thiol-containing alternatives, making it a superior candidate for various applications in research and drug development.[1][2] However, maintaining its integrity in solution requires a nuanced understanding of its chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights into preventing the oxidation and degradation of DACC in experimental settings. We will explore the causality behind common stability issues and offer robust, self-validating protocols to ensure the reliability and reproducibility of your results.
Troubleshooting Guide: Common Issues with DACC Solutions
This section addresses specific problems you might encounter during your experiments in a direct question-and-answer format.
Q1: My DACC solution has developed a yellow tint. What does this mean and how can I prevent it?
A1: A yellow tint is a common indicator of chemical degradation. While DACC is relatively stable, over-oxidation can lead to the formation of undesirable and difficult-to-remove impurities such as sulfenic/sulfonic acids, sulfones, or sulfoxide byproducts. This process can be accelerated by several factors:
-
Root Cause Analysis:
-
Dissolved Oxygen: The primary driver of oxidation is dissolved oxygen in your solvent or buffer.[1][3] Aqueous solutions, unless specifically de-gassed, contain sufficient oxygen to initiate degradation over time.
-
Trace Metal Contamination: Divalent metal ions (e.g., Cu²⁺, Fe²⁺) are potent catalysts for the oxidation of sulfur-containing compounds.[4] They can be introduced through buffers of insufficient purity, glassware that has not been properly acid-washed, or contaminated spatulas.
-
Photo-oxidation: Exposure to light, particularly UV wavelengths, can provide the energy needed to initiate oxidative reactions.
-
Extreme pH: Highly alkaline conditions (pH > 8) can promote disulfide exchange and other degradation pathways, while highly acidic conditions (pH < 2) can also affect stability.[2]
-
-
Preventative Measures:
-
Solvent Preparation: Always use high-purity (e.g., HPLC-grade) water or solvents. Before dissolving the DACC, thoroughly de-gas aqueous buffers by sparging with an inert gas like argon or nitrogen for at least 15-20 minutes. Alternatively, use freshly boiled and cooled water.
-
Use Chelating Agents: Add a small concentration (e.g., 0.1-1 mM) of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your aqueous buffers. EDTA will sequester trace metal ions, preventing them from catalyzing oxidative reactions.
-
Light Protection: Prepare and store DACC solutions in amber vials or wrap clear vials with aluminum foil to protect them from light.
-
Inert Atmosphere: When preparing stock solutions, especially for long-term storage, purge the headspace of the vial with an inert gas before sealing.[5]
-
Q2: I'm seeing an unexpected peak in my HPLC/LC-MS analysis that corresponds to N-acetylcysteine (NAC). Isn't DACC supposed to be the oxidized form?
A2: This is an excellent and critical observation. Seeing a peak for NAC indicates that the disulfide bond in your DACC is being reduced back to its constituent thiol monomers.
-
Root Cause Analysis:
-
Reducing Agents in Media: Complex biological media (e.g., cell culture media) can contain endogenous reducing agents that can break the disulfide bond.
-
Thiol-Disulfide Exchange: If your starting material contains NAC as an impurity, or if your solution contains other free thiols, a process called thiol-disulfide exchange can occur, leading to an equilibrium mixture of compounds.
-
Inappropriate pH: Very high pH can facilitate the cleavage of disulfide bonds.
-
-
Preventative & Diagnostic Actions:
-
Verify Starting Material: First, confirm the purity of your solid DACC. Run a quality control check on a freshly prepared solution. If NAC is present from the start, a new, higher-purity lot may be required.
-
Control Redox Environment: When working with complex media, be aware of its redox potential. If reduction is a persistent issue, consider if DACC is the appropriate molecule for that specific matrix or if the experimental timeline can be shortened.
-
pH Management: Ensure your solutions are buffered within a stable pH range, typically between pH 4 and 7.5 for disulfide stability.
-
Q3: My DACC solution appears cloudy or has formed a precipitate.
A3: Precipitation indicates that the concentration of DACC has exceeded its solubility limit in the current solvent and conditions.
-
Root Cause Analysis:
-
Solvent Choice: DACC has variable solubility in different solvents. While it is more soluble than L-cystine, it is not infinitely soluble, especially in aqueous buffers.[2]
-
Temperature Effects: Solubility is often temperature-dependent. A solution prepared at room temperature may precipitate if stored at 4°C or -20°C.
-
pH-Dependent Solubility: The protonation state of the carboxylic acid groups on DACC affects its solubility. Solubility is generally higher in slightly alkaline or acidic solutions compared to neutral pH, though stability may be compromised at extreme pHs.[2]
-
-
Solutions:
-
Consult Solubility Data: Refer to the solubility table below. For high concentrations, consider using an organic solvent like DMSO or ethanol for your stock solution, which can then be diluted into your aqueous experimental buffer.[5][6]
-
Gentle Warming/Sonication: If precipitation occurs upon cooling, gentle warming and sonication may help redissolve the compound before use. However, do not repeatedly freeze-thaw aqueous solutions.
-
Prepare Fresh: For aqueous solutions, the best practice is to prepare them fresh and not store them for extended periods, especially at high concentrations.[5] One supplier recommends not storing aqueous solutions for more than one day.[5]
-
Frequently Asked Questions (FAQs)
Q: What is the best way to store solid DACC and its solutions? A: Storage conditions are critical for long-term stability.
| Form | Storage Temperature | Duration | Key Considerations |
| Solid | -20°C | ≥ 4 years | Keep tightly sealed in a desiccator to prevent moisture absorption. |
| Organic Stock (DMSO, Ethanol) | -20°C or -80°C | Up to 1 year | Purge headspace with inert gas before sealing.[5] Use anhydrous grade solvents. |
| Aqueous Solution | 2-8°C | ≤ 24 hours | Prepare fresh daily.[5] Use de-gassed, high-purity buffer and protect from light. |
Q: What are the best solvents for preparing a DACC stock solution? A: The choice of solvent depends on the required concentration and downstream application.
| Solvent | Approximate Solubility | Notes |
| Ethanol | ~25 mg/mL | Good for stock solutions. Ensure residual ethanol is compatible with your experiment. |
| DMSO | ~20 mg/mL | Common choice for high-concentration stocks. Be mindful of potential DMSO effects on cells. |
| DMF | ~20 mg/mL | Similar to DMSO. Check for compatibility with your experimental system. |
| PBS (pH 7.2) | ~10 mg/mL | Suitable for direct preparation of working solutions. Limited stability.[5][6] |
Q: How can I verify the integrity of my DACC solution before an experiment? A: The most reliable method is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). A simple isocratic or gradient method can separate DACC from its primary degradation/precursor product, NAC, and other potential impurities.[7][8][9] Comparing the chromatogram of your aged solution to a freshly prepared standard will provide a quantitative measure of its purity.
Visualized Mechanisms & Workflows
The DACC Stability Landscape
The diagram below illustrates the central challenge: maintaining DACC in its stable, oxidized state. The primary threat is the reduction to N-acetylcysteine (NAC), which can then be readily oxidized by dissolved oxygen, potentially leading to further degradation.
Caption: DACC stability is a balance between preventing reduction and avoiding over-oxidation.
Troubleshooting Workflow for DACC Solution Instability
Follow this decision tree to diagnose and resolve issues with your DACC solutions.
Caption: A step-by-step workflow for diagnosing and solving DACC stability issues.
Protocols for Ensuring Experimental Integrity
Protocol 1: Preparation of a Stabilized Aqueous DACC Solution
This protocol incorporates best practices to minimize oxidation upon dissolution in aqueous buffers.
-
Buffer Preparation:
-
Prepare your desired buffer (e.g., PBS, pH 7.2) using high-purity, sterile water.
-
Add EDTA from a stock solution to a final concentration of 0.5 mM. This step is crucial for chelating catalytic metal ions.
-
Place the buffer in a flask with a stir bar and sparge with a steady stream of inert gas (argon or nitrogen) for at least 20 minutes to remove dissolved oxygen.
-
-
Weighing DACC:
-
Allow the solid DACC container to equilibrate to room temperature before opening to prevent water condensation on the cold powder.
-
Weigh the required amount of DACC quickly in a clean weigh boat. Avoid using metal spatulas that may be contaminated; prefer plastic or ceramic.
-
-
Dissolution:
-
Add the weighed DACC to your de-gassed, EDTA-containing buffer.
-
Mix by gentle swirling or vortexing until fully dissolved. Avoid vigorous shaking that can re-introduce oxygen.
-
If preparing a larger volume, consider blanketing the solution with inert gas during dissolution.
-
-
Storage and Use:
-
Transfer the solution to a sterile, amber glass vial or a clear vial wrapped in foil.
-
If storing for more than a few hours, purge the vial headspace with inert gas before sealing.
-
For optimal results, use the solution the same day it is prepared.[5]
-
Protocol 2: Quality Control via RP-HPLC
Use this method to assess the purity of DACC and quantify the presence of NAC.
-
Instrumentation: HPLC system with UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of aqueous buffer (e.g., 0.1% Trifluoroacetic Acid in water) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio may need optimization but a starting point could be 95:5 (Aqueous:Organic).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.[1]
-
Procedure:
-
Prepare a standard solution of DACC (e.g., 1 mg/mL) and a separate standard for NAC.
-
Inject the standards to determine their respective retention times. DACC, being more hydrophobic, will have a longer retention time than NAC.
-
Inject your experimental sample.
-
Integrate the peak areas. The purity of DACC can be calculated as: (Area_DACC / (Area_DACC + Area_NAC + Area_Impurities)) * 100%.
-
This self-validating check provides definitive evidence of your solution's integrity before you commit it to a critical experiment.
References
-
Wick, A., et al. (2020). Stability of N-Acetylcysteine (NAC) in Standardized Pediatric Parenteral Nutrition and Evaluation of N,N-Diacetylcystine (DAC) Formation. Nutrients. Retrieved from [Link]
-
ResearchGate. (2025). Mechanism of Cysteine Oxidation by a Hydroxyl Radical: A Theoretical Study | Request PDF. Retrieved from [Link]
-
Garner, B., et al. (1996). Mechanisms by which cysteine can inhibit or promote the oxidation of low density lipoprotein by copper. FEBS Letters. Retrieved from [Link]
-
Acuña, L., et al. (2022). N-Acetyl-Cysteine: Modulating the Cysteine Redox Proteome in Neurodegenerative Diseases. Antioxidants. Retrieved from [Link]
-
Wick, A., et al. (2020). Stability of N-Acetylcysteine (NAC) in Standardized Pediatric Parenteral Nutrition and Evaluation of N,N-Diacetylcystine (DAC) Formation. PMC. Retrieved from [Link]
- Google Patents. (2021). PROCESS OF MAKING N,N-DIACETYL-L-CYSTINE DISODIUM SALT FROM CYSTINE AND ACETYL CHLORIDE IN METHANOL IN THE PRESENCE OF SODIUM HY.
- Google Patents. (n.d.). WO2021219375A1 - Process of making n,n'-diacetyl-l-cystine.
-
Gowda, A. S. P., et al. (2020). A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. Insights.bio. Retrieved from [Link]
-
Gowda, A. S. P., et al. (2020). A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N. Insights.bio. Retrieved from [Link]
- Google Patents. (2021). WO2021219377A1 - Process of making n,n-diacetyl-l-cystine disodium salt from cystine and acetyl chloride in methanol in the presence of sodium hydroxide.
-
ResearchGate. (2020). (PDF) A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. Retrieved from [Link]
-
Särnstrand, B., et al. (2001). N,N'-diacetyl-L-cystine (DiNAC), the disulphide dimer of N-acetylcysteine, inhibits atherosclerosis in WHHL rabbits: evidence for immunomodulatory agents as a new approach to prevent atherosclerosis. PubMed. Retrieved from [Link]
-
ResearchGate. (2025). Oxidation Processes of N,S-Diacetyl-l-cysteine Ethyl Ester: Influence of S-Acetylation. Retrieved from [Link]
-
MDPI. (2021). Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization. Retrieved from [Link]
-
L-J. Hsu, et al. (2014). A novel, cysteine-modified chelation strategy for the incorporation of [MI(CO)3]+ (M = Re, 99mTc) in an α-MSH peptide. PMC. Retrieved from [Link]
-
Dar, A. M., et al. (2018). Types of Chelating Agents, Limitations and Utility. International Journal of Pharmacy and Biological Sciences. Retrieved from [Link]
Sources
- 1. Stability of N-Acetylcysteine (NAC) in Standardized Pediatric Parenteral Nutrition and Evaluation of N,N-Diacetylcystine (DAC) Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2021219375A1 - Process of making n,n'-diacetyl-l-cystine - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. Cystine, N,N'-diacetyl-, L- | 5545-17-5 | Benchchem [benchchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. N,N'-Diacetyl-L-cystine | CAS 5545-17-5 | Cayman Chemical | Biomol.com [biomol.com]
- 7. A simple RP-HPLC method for the stability-indicating determination of <em>N</em>-acetyl-L-cysteine and <em>N,N’</em>-diacetyl-L-cystine in cell culture media [insights.bio]
- 8. cdn.insights.bio [cdn.insights.bio]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing N,N'-diacetyl-L-cystine (DiNAC) Concentration for Cell Viability
Welcome to the technical support center for the effective application of N,N'-diacetyl-L-cystine (DiNAC) in your cell culture experiments. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and field-proven insights into optimizing DiNAC concentration for enhanced cell viability and experimental success. Here, we will delve into the causality behind experimental choices, offering troubleshooting guides and frequently asked questions in a direct Q&A format to address specific issues you may encounter.
Introduction to N,N'-diacetyl-L-cystine (DiNAC)
N,N'-diacetyl-L-cystine (DiNAC) is the disulfide dimer of the well-known antioxidant, N-acetylcysteine (NAC).[1] While structurally related to NAC, DiNAC is not merely a prodrug but possesses its own distinct biological activities, primarily as a potent immunomodulator.[2] Its role in cellular processes is a subject of ongoing research, with evidence suggesting it can influence redox-sensitive signaling pathways.[3] A key aspect of its proposed mechanism is the intracellular breakdown to cystine, which is subsequently reduced to cysteine, a crucial precursor for the synthesis of the major cellular antioxidant, glutathione (GSH).[4] This property makes DiNAC a compound of interest for protecting cells from oxidative stress and modulating cellular responses.
However, like any bioactive compound, the concentration of DiNAC used in cell culture is critical. Sub-optimal concentrations may not elicit the desired effect, while excessive concentrations can lead to cytotoxicity. This guide will provide you with the necessary information to navigate the optimization process effectively.
Troubleshooting Guide
This section addresses specific problems that researchers may face during their experiments with DiNAC.
Question 1: I am observing decreased cell viability after treating my cells with DiNAC. What are the possible causes and how can I troubleshoot this?
Answer:
Decreased cell viability upon DiNAC treatment can stem from several factors, primarily related to concentration, solution preparation, and the specific cell type.
Potential Causes and Solutions:
-
Concentration-Dependent Cytotoxicity: While DiNAC is investigated for its protective effects, high concentrations can be cytotoxic. This is a common phenomenon with many bioactive compounds, including the related molecule NAC, where concentrations of 5 mM or higher have been shown to be detrimental to some cell types.[5]
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: This is the most critical step. Test a wide range of DiNAC concentrations to determine the optimal, non-toxic concentration for your specific cell line. A good starting point, based on in vitro studies with a similar compound (N,N'-diacetyl-L-cystine dimethylester), is in the range of 50-100 µM.[3] We recommend a starting range of 10 µM to 500 µM for initial screening.
-
Determine the EC50 and IC50: The half-maximal effective concentration (EC50) for your desired biological effect and the half-maximal inhibitory concentration (IC50) for cell viability should be determined. The optimal working concentration will be within a window that maximizes the desired effect while minimizing cytotoxicity.
-
Incubation Time: Consider the duration of the treatment. Cytotoxicity may become more apparent with longer incubation times. You may need to optimize both concentration and duration of exposure.
-
-
-
Stock Solution Issues: Improperly prepared or stored stock solutions can be a source of cytotoxicity.
-
Troubleshooting Steps:
-
Solvent Toxicity: DiNAC is soluble in organic solvents such as DMSO and ethanol.[6] Ensure that the final concentration of the solvent in your cell culture medium is non-toxic to your cells. Typically, DMSO concentrations should be kept below 0.5% (v/v). Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments.
-
Solution Stability: Aqueous solutions of DiNAC are not recommended for long-term storage. It is best to prepare fresh aqueous solutions from a solid or a concentrated organic stock on the day of the experiment.[6] If using a stock solution in an organic solvent, store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Precipitation: Upon dilution into aqueous cell culture media, DiNAC may precipitate if the final concentration exceeds its solubility in that specific medium. Visually inspect your culture plates for any signs of precipitation after adding DiNAC. If precipitation occurs, you will need to lower the final concentration or try a different solvent for your stock solution.
-
-
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds.
-
Troubleshooting Steps:
-
Literature Review: Search for publications that have used DiNAC or similar compounds on your specific cell line or a closely related one.
-
Start with a Lower Concentration Range: If you are working with a particularly sensitive cell line (e.g., primary cells), it is prudent to start your dose-response experiments with a lower concentration range.
-
-
Below is a workflow diagram to guide you through troubleshooting decreased cell viability.
Question 2: My DiNAC solution appears cloudy or has formed a precipitate in the cell culture medium. Is it still usable?
Answer:
No, a cloudy or precipitated solution should not be used in your experiments. The presence of a precipitate indicates that the compound is not fully dissolved, which will lead to inaccurate and non-reproducible concentrations in your assay. Furthermore, the precipitate itself could have unintended effects on your cells.
Potential Causes and Solutions:
-
Low Solubility in Aqueous Media: DiNAC has limited solubility in aqueous solutions at neutral pH, a common issue with cystine and its derivatives.[7]
-
Troubleshooting Steps:
-
Prepare a Higher Concentration Stock in an Organic Solvent: DiNAC is more soluble in organic solvents like DMSO and ethanol (approximately 20-25 mg/mL).[6] Prepare a concentrated stock solution in one of these solvents and then dilute it to the final working concentration in your cell culture medium.
-
Use a Solubilizing Agent: For in vivo studies, formulations with solubilizing agents like PEG300 and Tween-80 are used. While not ideal for all in vitro work due to potential cellular effects, this approach could be considered with appropriate controls if solubility remains a major issue.
-
pH Adjustment of the Stock Solution: The solubility of cystine-related compounds can be pH-dependent.[8] However, altering the pH of your stock solution requires careful consideration of its impact on the compound's stability and the final pH of your cell culture medium. If you choose to explore this, ensure the final pH of the culture medium remains within the optimal physiological range for your cells.
-
-
-
Interaction with Media Components: Components in complex cell culture media, such as proteins in fetal bovine serum (FBS), could potentially interact with DiNAC and reduce its solubility.
-
Troubleshooting Steps:
-
Prepare the Final Dilution Immediately Before Use: To minimize the time for potential interactions and precipitation, add the DiNAC stock solution to the cell culture medium immediately before adding it to your cells.
-
Test in Serum-Free Media: If you suspect an interaction with serum components, you could perform a preliminary solubility test in serum-free medium versus serum-containing medium.
-
-
Below is a decision tree for addressing DiNAC precipitation issues.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for DiNAC in a cellular context?
A1: DiNAC is believed to act primarily through the modulation of the intracellular redox environment. It is proposed that DiNAC is taken up by cells and is then intracellularly converted to cystine, which is subsequently reduced to cysteine.[4] Cysteine is a rate-limiting substrate for the synthesis of glutathione (GSH), a major endogenous antioxidant. By increasing the intracellular pool of cysteine, DiNAC can enhance GSH synthesis, thereby bolstering the cell's antioxidant capacity and protecting it from oxidative damage.
Q2: How should I prepare a stock solution of DiNAC for cell culture experiments?
A2: Given the solubility characteristics of DiNAC, the recommended method for preparing a stock solution for cell culture is as follows:
-
Weighing: Carefully weigh out the desired amount of DiNAC powder in a sterile microcentrifuge tube.
-
Dissolving in Organic Solvent: Add sterile-filtered DMSO or absolute ethanol to the DiNAC powder to achieve a high-concentration stock solution (e.g., 10-20 mg/mL).[6] Vortex thoroughly until the solid is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, sterile tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
-
Preparing Working Solutions: When ready to use, thaw an aliquot and dilute it to the final working concentration in your pre-warmed cell culture medium. Ensure the final concentration of the organic solvent is minimal and non-toxic to your cells (e.g., <0.5% DMSO).
Q3: What is a good starting concentration range for DiNAC in a cell viability assay?
A3: A good starting point for a dose-response experiment with DiNAC would be to test a range of concentrations from 10 µM to 500 µM. This range is based on the effective concentrations observed for a related compound in vitro[3] and provides a broad enough spectrum to identify both potential beneficial effects and any onset of cytotoxicity.
Q4: How stable is DiNAC in cell culture medium under standard incubator conditions (37°C, 5% CO2)?
A4: The stability of DiNAC in cell culture media over extended periods has not been extensively documented in publicly available literature. However, its precursor, NAC, is known to oxidize to DiNAC in solution when exposed to air.[1] It is reasonable to assume that DiNAC itself may be subject to further modifications or interactions with media components over time. Therefore, it is best practice to add freshly diluted DiNAC to your cultures at the start of the treatment period. For long-term experiments, consider replenishing the medium with fresh DiNAC at regular intervals (e.g., every 24-48 hours).
Q5: Which cell viability assays are recommended for use with DiNAC?
A5: Standard and widely accepted cell viability assays are suitable for use with DiNAC. These include:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. It is a reliable and high-throughput method.
-
Trypan Blue Exclusion Assay: This is a direct measure of cell membrane integrity. Live cells with intact membranes will exclude the dye, while dead cells will take it up and appear blue. This method provides a direct count of viable and non-viable cells.
-
Fluorescein Diacetate (FDA) / Propidium Iodide (PI) Double Staining: This fluorescence-based method allows for the simultaneous visualization of live (green fluorescence from FDA) and dead (red fluorescence from PI) cells.
It is always good practice to use at least two different viability assays to confirm your results, as they measure different aspects of cell health.
Experimental Protocols
Protocol 1: Preparation of a 10 mM DiNAC Stock Solution in DMSO
Materials:
-
N,N'-diacetyl-L-cystine (DiNAC) powder
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile-filtered
-
Sterile, RNase/DNase-free microcentrifuge tubes
-
Calibrated balance
-
Vortex mixer
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh out 3.24 mg of DiNAC powder and transfer it to a sterile 1.5 mL microcentrifuge tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Vortex the tube vigorously until the DiNAC is completely dissolved.
-
Aliquot the 10 mM stock solution into smaller, sterile microcentrifuge tubes (e.g., 50 µL aliquots).
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for short-term storage (weeks) or -80°C for long-term storage (months).
Protocol 2: MTT Cell Viability Assay for DiNAC Treatment
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
DiNAC stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
DMSO or solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.
-
DiNAC Treatment: Prepare serial dilutions of your DiNAC stock solution in complete cell culture medium to achieve the desired final concentrations. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of DiNAC. Include wells with medium only (blank), cells with medium and the vehicle (vehicle control), and cells with medium only (untreated control).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium from the wells and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of the plate at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.
Data Presentation
Table 1: Recommended Starting Concentration Ranges for DiNAC in Cell Viability Assays
| Cell Type | Suggested Starting Range (µM) | Notes |
| Adherent Cancer Cell Lines (e.g., HeLa, A549) | 50 - 500 | Generally more robust, but a dose-response is still crucial. |
| Suspension Cancer Cell Lines (e.g., Jurkat, K562) | 25 - 250 | May be more sensitive than adherent lines. |
| Primary Cells (e.g., HUVECs, PBMCs) | 10 - 100 | High sensitivity is expected. Start with lower concentrations. |
| Stem Cells | 10 - 100 | Maintain viability and differentiation potential. |
References
-
N,N′-Diacetyl-l-cystine (DiNAC), the Disulphide Dimer of N-Acetylcysteine, Inhibits Atherosclerosis in WHHL Rabbits: Evidence for Immunomodulatory Agents as a New Approach to Prevent Atherosclerosis. Request PDF. Available at: [Link]
-
Effects of N-acetylcysteine on Growth, Viability, and Ultrastructure of In Vitro Cultured Bovine Secondary Follicles. PubMed. Available at: [Link]
-
The Cdk inhibitor dinaciclib as a promising anti-tumorigenic agent in biliary tract cancer. Taylor & Francis Online. Available at: [Link]
- PROCESS OF MAKING N,N-DIACETYL-L-CYSTINE DISODIUM SALT FROM CYSTINE AND ACETYL CHLORIDE IN METHANOL IN THE PRESENCE OF SODIUM HY. Google Patents.
-
The antiatherogenic effect of DiNAC: experimental findings supporting immunomodulation as a new treatment for atherosclerosis related diseases. PubMed. Available at: [Link]
-
L- Cystine. HiMedia Laboratories. Available at: [Link]
-
Direct Interaction between N-Acetylcysteine and Cytotoxic Electrophile—An Overlooked In Vitro Mechanism of Protection. National Institutes of Health. Available at: [Link]
-
(PDF) A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. ResearchGate. Available at: [Link]
-
A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. Insights.bio. Available at: [Link]
-
Extracellular Concentration of L-Cystine Determines the Sensitivity to System xc- Inhibitors. National Institutes of Health. Available at: [Link]
-
N-Acetyl-L-Cysteine Affords Protection against Lead-Induced Cytotoxicity and Oxidative Stress in Human Liver Carcinoma (HepG2) Cells. PMC. Available at: [Link]
- WO2021219375A1 - Process of making n,n'-diacetyl-l-cystine. Google Patents.
-
A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. Insights.bio. Available at: [Link]
-
Effect of N-acetyl-l-cysteine on Cell Phenotype and Autophagy in Pichia pastoris Expressing Human Serum Albumin and Porcine Follicle-Stimulating Hormone Fusion Protein. MDPI. Available at: [Link]
-
Cell viability assessed by fluorescein diacetate (FDA) in control and in irradiated currant tomato proto. ResearchGate. Available at: [Link]
-
Diacetyl-L-cystine-the disulfide dimer of N-acetylcysteine-is a potent modulator of contact sensitivity/delayed type hypersensitivity reactions in rodents. PubMed. Available at: [Link]
-
Immunomodulation with DiNAC-- a new approach to the treatment of atherosclerosis? Expert Opinion on Investigational Drugs. Available at: [Link]
-
Potential problems with fluorescein diacetate assays of cell viability when testing natural products for antimicrobial activity. PubMed. Available at: [Link]
-
Intracellular HDACs activity in larynx cancer cell lines after... ResearchGate. Available at: [Link]
-
Studied stability of NAC in DMEM medium. ResearchGate. Available at: [Link]
-
N-Acetyl-Cysteine: Modulating the Cysteine Redox Proteome in Neurodegenerative Diseases. MDPI. Available at: [Link]
-
The Cytoprotective Effect of N-acetyl-L-cysteine against ROS-Induced Cytotoxicity Is Independent of Its Ability to Enhance Glutathione Synthesis. National Institutes of Health. Available at: [Link]
-
Immunomodulation by 4-Hydroxy-TEMPO (TEMPOL) and Dimethyl Fumarate (DMF) After Ventral Root Crush (VRC) in C57BL/6J Mice: A Flow Cytometry Analysis. MDPI. Available at: [Link]
-
Metabolism and pharmacokinetics of S-(N,N-diethyldithiocarbamoyl)-N-acetyl-L-cysteine in rats. PubMed. Available at: [Link]
-
Assessment of Neuronal Viability Using Fluorescein Diacetate-Propidium Iodide Double Staining in Cerebellar Granule Neuron Culture. ResearchGate. Available at: [Link]
-
HDAC Inhibitors Can Enhance Radiosensitivity of Head and Neck Cancer Cells Through Suppressing DNA Repair. National Institutes of Health. Available at: [Link]
-
Assessment of Cell Viability with Single-, Dual-, and Multi-Staining Methods Using Image Cytometry. PubMed. Available at: [Link]
-
Immunomodulation in diabetic wounds healing: The intersection of macrophage reprogramming and immunotherapeutic hydrogels. PubMed. Available at: [Link]
-
Understanding immune-modulatory efficacy in vitro. PMC. Available at: [Link]
-
VDAC1-ΔC has a direct impact on cell death and primary cilium... ResearchGate. Available at: [Link]
-
diacetyl-L-cystine (DiNAC), the disulphide dimer of N-acetylcysteine, inhibits atherosclerosis in WHHL rabbits: evidence for immunomodulatory agents as a new approach to prevent atherosclerosis. PubMed. Available at: [Link]
-
Anti-proliferative, apoptotic induction, and anti-migration effects of. Dovepress. Available at: [Link]
-
An emerging role for cysteine-mediated redox signaling in aging. PMC. Available at: [Link]
Sources
- 1. cdn.insights.bio [cdn.insights.bio]
- 2. N,N'-Diacetyl-L-cystine-the disulfide dimer of N-acetylcysteine-is a potent modulator of contact sensitivity/delayed type hypersensitivity reactions in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. WO2021219375A1 - Process of making n,n'-diacetyl-l-cystine - Google Patents [patents.google.com]
- 5. Effects of N-acetylcysteine on Growth, Viability, and Ultrastructure of In Vitro Cultured Bovine Secondary Follicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Solving the solubility and stability challenges of L-cystine in cell culture media [evonik.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Troubleshooting N,N'-Diacetyl-L-cystine (DiNAC) Experiments
Topic: Troubleshooting inconsistent results in N,N'-diacetyl-L-cystine (DiNAC) experiments. Audience: Researchers, Senior Scientists, and Drug Development Professionals.[1] Support Tier: Level 3 (Senior Application Scientist).[1]
Introduction: The "Hidden Variable" in DiNAC Research
Welcome to the Technical Support Center. If you are accessing this guide, you are likely encountering variability in your N,N'-diacetyl-L-cystine (DiNAC) data—ranging from erratic HPLC retention times to non-reproducible cell viability assays.
The Core Problem: Unlike its monomeric precursor N-acetylcysteine (NAC), DiNAC is a disulfide dimer .[1][2][3][4] Its chemical behavior is governed by the stability of the disulfide bridge (
This guide bypasses generic advice to address the specific physicochemical failure points of DiNAC.
Module 1: Solubility & Formulation Troubleshooting
User Complaint: "My stock solution looks clear, but I see fine precipitates when added to cell culture media."
Root Cause Analysis: The pH Shock
DiNAC contains two carboxylic acid groups.[1] When dissolved in unbuffered water or organic solvents, the solution is acidic.[1] Adding this acidic stock directly to culture media (pH 7.[1]4) can cause a local pH drop, leading to "micro-precipitation" or shock to cells, which is often mistaken for compound toxicity.[1]
Technical Protocol: The "Buffered Step-Up" Method
Do not dissolve directly in water. Use this self-validating dissolution protocol:
Table 1: Solubility Limits & Solvent Compatibility
| Solvent System | Max Solubility | Stability Window | Notes |
| PBS (pH 7.2) | ~10 mg/mL | < 24 Hours | Recommended. Requires slow addition or pH adjustment.[1] |
| Ethanol | ~25 mg/mL | 1 Week (-20°C) | High evaporation risk.[1] Keep sealed. |
| DMSO | ~20 mg/mL | 1 Month (-20°C) | Best for HTS. Avoid freeze-thaw cycles.[1] |
| Water (Unbuffered) | Poor | Unstable | Avoid. Acidic pH promotes hydrolysis.[1] |
Decision Tree: Proper Solubilization Workflow
Figure 1: Workflow to prevent solubility-induced experimental errors. Note the critical pH check for aqueous buffers.
Module 2: Analytical Validation (HPLC/LC-MS)
User Complaint: "I see ghost peaks or peak splitting in my HPLC chromatograms."
Root Cause Analysis: Disulfide Exchange & Oxidation
DiNAC (Dimer) and NAC (Monomer) exist in a redox equilibrium.[1]
-
Ghost Peaks: If your mobile phase or sample solvent contains any reducing agents (DTT, mercaptoethanol) or if the sample sits at high pH, DiNAC reduces to NAC.[1]
-
Peak Splitting: DiNAC has two chiral centers. While the L-cystine form is standard, racemization during improper storage can create meso-compounds, leading to split peaks.[1]
Troubleshooting Guide: HPLC Parameters
Q: My retention time is shifting between runs.
-
Fix: DiNAC is an ionizable weak acid.[1] Ensure your mobile phase is buffered.[1][5] Use 0.1% Trifluoroacetic acid (TFA) or Phosphoric acid to lock the protonation state.[1] Avoid unbuffered water/acetonitrile gradients.[1]
Q: I detect NAC in my "pure" DiNAC standard.
-
Fix: This is an artifact of preparation.[1]
-
Check 1: Did you sonicate the sample? Heat from sonication can degrade the disulfide bond.[1] Use vortexing only.
-
Check 2: Is the autosampler cooled? Keep samples at 4°C to prevent spontaneous hydrolysis.
-
Table 2: Recommended HPLC Conditions
| Parameter | Setting | Rationale |
| Column | C18 (End-capped) | Prevents silanol interactions with amine groups.[1] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Suppresses ionization of carboxyl groups for better retention. |
| Mobile Phase B | Acetonitrile | Standard organic modifier.[1] |
| Wavelength | 212 nm | DiNAC lacks a strong chromophore. 212 nm detects the carbonyl/sulfide bonds.[1] |
| Temperature | 25°C | Higher temps promote on-column degradation.[1] |
Module 3: Cellular Mechanism & Bioavailability[1]
User Complaint: "DiNAC shows no antioxidant effect in my assay, but NAC does."
Root Cause Analysis: The Prodrug Mechanism
DiNAC is not a direct antioxidant.[1] It is an immunomodulator and a prodrug.[1] Unlike NAC, which has a free thiol (-SH) group to scavenge radicals immediately, DiNAC must be taken up by the cell and reduced by intracellular enzymes (likely thioredoxin reductase or glutathione reductase) to release active cysteine.[1]
If your assay measures immediate radical scavenging (e.g., DPPH in a test tube), DiNAC will fail.[1] This is a false negative.
Mechanism of Action Diagram
Figure 2: The metabolic activation pathway of DiNAC.[1] Note that efficacy depends on intracellular reduction, not direct interaction.[1]
Validation Protocol: Proving Uptake
To confirm DiNAC activity, do not use cell-free assays. Instead:
-
Treat cells with DiNAC (10-100 µM) for 4-24 hours.[1]
-
Lyse cells and measure Total Glutathione (GSH) levels.[1]
-
Control: Use Buthionine sulfoximine (BSO) to inhibit GSH synthesis; if DiNAC effects disappear, the mechanism is confirmed.[1]
Frequently Asked Questions (FAQ)
Q: Can I autoclave DiNAC solutions? A: No. The high heat and pressure will hydrolyze the amide bonds and destroy the disulfide bridge. Sterilize by filtration (0.22 µm PVDF or PES membrane).[1]
Q: Why is my DiNAC powder yellowing? A: This indicates trace sulfur degradation or contamination.[1] Pure DiNAC is a white crystalline solid.[1] If yellow, check the purity via HPLC; if <95%, discard the batch as degradation products can be cytotoxic.[1]
Q: Can I use DTT to dissolve DiNAC? A: Absolutely not. Dithiothreitol (DTT) is a reducing agent.[1] It will instantly cleave the disulfide bond, converting your DiNAC entirely into NAC.[1] You will be testing NAC, not DiNAC.
References
-
Cayman Chemical. (2022).[1][2] N,N'-Diacetyl-L-cystine Product Information & Solubility Data. Retrieved from [1]
-
Gowda, A. S. P., Schaefer, A. D., & Schuck, T. K. (2020).[1][6][7] A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. Cell & Gene Therapy Insights, 6(2), 303–323.[1][6] Retrieved from
-
Särnstrand, B., et al. (1999).[1][8] N,N'-Diacetyl-L-cystine—the disulfide dimer of N-acetylcysteine—is a potent modulator of contact sensitivity/delayed type hypersensitivity reactions in rodents.[1][2] Journal of Pharmacology and Experimental Therapeutics, 288(3), 1174-1184.[1][2]
-
Pettersson, K., et al. (2003).[1][8] The antiatherogenic effect of DiNAC: experimental findings supporting immunomodulation as a new treatment for atherosclerosis related diseases. Cardiovascular Drug Reviews. Retrieved from [1]
Sources
- 1. N,N'-Diacetyl-L-cystine | CAS 5545-17-5 | Cayman Chemical | Biomol.com [biomol.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Cystine, N,N'-diacetyl-, L- | 5545-17-5 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. cdn.insights.bio [cdn.insights.bio]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
Technical Support Center: Handling Amorphous and Hygroscopic N,N'-diacetyl-L-cystine
This guide serves as a critical resource for researchers, scientists, and drug development professionals working with N,N'-diacetyl-L-cystine (NDAC). Given that NDAC is often an amorphous and hygroscopic solid, its physical and chemical stability are paramount for obtaining reliable experimental outcomes.[1][2] This document provides a comprehensive framework for understanding and mitigating the challenges associated with this compound.
Part 1: The Challenge: Physical Instability and Moisture
Amorphous solids lack the long-range molecular order of their crystalline counterparts. This disordered state is thermodynamically unstable and possesses higher energy, which can lead to enhanced solubility—a desirable trait in drug development.[3] However, this instability also makes amorphous materials, including NDAC, susceptible to converting into a more stable, less soluble crystalline form.[4]
The primary catalyst for this undesirable transformation is moisture. NDAC's hygroscopicity—its tendency to readily absorb moisture from the atmosphere—exacerbates its instability.[1] Absorbed water acts as a plasticizer, lowering the glass transition temperature (Tg) and increasing molecular mobility, which significantly accelerates crystallization.[5] This can lead to clumping, poor flowability, and altered chemical properties, ultimately compromising the quality and performance of the drug substance.[6][7]
Part 2: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common problems encountered during the handling and analysis of amorphous NDAC.
FAQ 1: My NDAC powder looks clumpy and wet after being on the bench. What is happening and is it still usable?
Answer:
Your powder has likely undergone deliquescence due to significant moisture absorption. The high water uptake has plasticized the amorphous material, causing it to become sticky and potentially starting to dissolve in the absorbed water.[6]
-
Scientific Rationale: Amorphous materials have a higher capacity for water sorption compared to crystalline forms. When a hygroscopic powder is exposed to ambient humidity, it will absorb water. If the humidity is high enough, the powder will continue to absorb water until it dissolves, a phenomenon that severely impacts powder handling and stability.[6][8]
-
Troubleshooting Protocol:
-
Isolate: Immediately place the material in a controlled, low-humidity environment, such as a glovebox or a desiccator containing a high-capacity desiccant (e.g., phosphorus pentoxide).
-
Quantify Water Content: Use Karl Fischer titration to determine the precise percentage of water absorbed.[9][10] This is a critical first step as high moisture content can promote hydrolysis.
-
Assess Chemical Purity: Employ a stability-indicating method like reverse-phase high-performance liquid chromatography (RP-HPLC) to check for degradation products.[11][12]
-
Evaluate Physical Form: Use Powder X-ray Diffraction (PXRD) to see if the moisture has induced crystallization.[4][13]
-
-
Verdict: It is strongly discouraged to use this material for quantitative experiments or formulation development. Its physical and chemical properties have been compromised, introducing unacceptable variability.
FAQ 2: My recent XRD analysis of stored NDAC shows sharp peaks, but it was amorphous when I received it. What does this indicate?
Answer:
The appearance of sharp peaks in an X-ray diffractogram is a definitive sign of crystallization. The initially amorphous NDAC has converted to a more stable crystalline form.
-
Scientific Rationale: Amorphous solids are in a metastable state. Over time, especially when exposed to triggers like moisture or heat, they will transition to a lower-energy crystalline state.[4][14] This process can significantly alter the material's properties, including solubility and bioavailability.
-
Investigative Workflow:
Caption: Workflow for investigating unexpected crystallization of NDAC.
FAQ 3: What is the correct way to weigh amorphous NDAC to prevent moisture uptake?
Answer:
Accurate weighing of hygroscopic materials requires minimizing exposure to ambient air.
-
Best Practice: The most reliable method is to use an analytical balance inside a glovebox with a controlled, low-humidity atmosphere (e.g., <10% Relative Humidity).
-
Standard Laboratory Procedure (Weighing by Difference):
-
Equilibrate: Allow the sealed container of NDAC to warm to room temperature inside a desiccator before opening to prevent condensation.
-
Tare: Place a capped receiving vial on the balance and tare the weight.
-
Transfer: Quickly transfer an approximate amount of NDAC into the vial and immediately seal it. Do not attempt to hit an exact target weight with the vial open.
-
Measure: Place the sealed vial back on the balance to obtain the final weight.
-
Calculate: The net weight of the powder is the final weight minus the tared weight of the vial. This method ensures that the measured weight corresponds to the dry powder, not powder plus absorbed water.
-
Part 3: Essential Experimental Protocols
Protocol 1: Moisture Content Determination by Karl Fischer Titration
This is the gold standard for accurately quantifying water content.[9][15]
-
Principle: This method is based on a stoichiometric reaction between iodine and water. It is highly specific and can detect both free and bound water.[9][16]
-
Methodology:
-
Instrument Preparation: Prepare the Karl Fischer titrator, ensuring the titration cell is conditioned to a low-drift endpoint.
-
Titer Determination: Standardize the Karl Fischer reagent with a certified water standard to determine its exact titer (mg of water per mL of reagent).
-
Sample Analysis:
-
Quickly and accurately weigh 50-100 mg of NDAC.
-
Immediately introduce the sample into the titration vessel.
-
Initiate the titration and record the volume of titrant consumed at the endpoint.
-
-
Calculation: Water Content (%) = (Volume of Titrant (mL) * Titer (mg/mL)) / (Sample Weight (mg)) * 100
-
-
Data Summary Table:
| Parameter | Specification | Typical Result |
| Titer (mg/mL) | Relative Standard Deviation < 2% | 5.02 |
| Sample Weight (mg) | 50 - 100 | 88.5 |
| Titrant Volume (mL) | - | 0.95 |
| Water Content (%) | Report Value | 5.39% |
Protocol 2: Characterizing Physical Stability with Modulated DSC (mDSC)
mDSC is a powerful technique for studying the thermal properties of amorphous materials because it can separate overlapping thermal events.[17][18]
-
Principle: mDSC applies a sinusoidal temperature modulation over a linear heating ramp. This allows the total heat flow to be separated into a reversing component (related to heat capacity changes like Tg) and a non-reversing component (related to kinetic events like crystallization or relaxation).[19]
-
Methodology:
-
Sample Preparation: In a low-humidity environment, hermetically seal 3-5 mg of NDAC in an aluminum pan.
-
Instrument Parameters:
-
Heating Rate: 2 °C/min
-
Modulation Period: 60 seconds
-
Modulation Amplitude: ±0.5 °C
-
-
Data Interpretation:
-
Glass Transition (Tg): A step-change in the reversing heat flow signal. A lower Tg compared to a dry reference sample indicates plasticization by moisture.
-
Crystallization (Tc): An exothermic peak in the non-reversing signal.
-
Melting (Tm): An endothermic peak in the total heat flow signal.
-
-
-
Expected Results: A stable, amorphous sample should only show a glass transition. The presence of crystallization or melting peaks indicates physical instability.
Part 4: Storage and Handling Best Practices
Strict adherence to proper storage and handling procedures is essential to maintain the quality of amorphous NDAC.[20][21]
Storage and Handling Decision Workflow
Caption: Best practice workflow for the storage and handling of amorphous NDAC.
-
Core Storage Principles:
-
Temperature: Store at or below -20°C to minimize molecular mobility and slow down physical and chemical degradation pathways.[22]
-
Atmosphere: Store under an inert gas (nitrogen or argon) to displace moisture and oxygen.
-
Container: Use a tightly sealed, opaque container to protect from moisture and light.
-
References
-
Triclinic Labs. Non-Crystalline (Amorphous) Material Characterization and Development. [Link]
-
Wang, S. et al. (2021). Recent Advances in the Application of Characterization Techniques for Studying Physical Stability of Amorphous Pharmaceutical Solids. MDPI. [Link]
- Google Patents. Organic salts of N,N'-diacetyl cystine.
- Google Patents. Process of making n,n'-diacetyl-l-cystine.
-
TA Instruments. Characterization of Amorphous Pharmaceuticals by DSC Analysis. [Link]
-
Single Use Support. (2024). Cold Storage Requirements for Active Pharmaceutical Ingredients. [Link]
-
METTLER TOLEDO. What Is Karl Fischer Titration?. [Link]
-
TA Instruments. (2018). Characterization of Pharmaceutical Materials with Modulated DSC™. [Link]
-
ProUmid. Moisture Sorption Isotherms. [Link]
-
Surface Measurement Systems. Characterising amorphous materials with gravimetric vapour sorption techniques. [Link]
-
Gowda, A. S. P. et al. (2020). A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. Cell & Gene Therapy Insights. [Link]
-
Craig, D. Q. M. (1999). Characterisation of the glass transition of an amorphous drug using modulated DSC. International Journal of Pharmaceutics. [Link]
-
WorldofTest.com. (2025). Karl Fischer Titration - Precise Moisture Analysis Made Easy. [Link]
-
European Pharmaceutical Review. (2007). Calorimetry for amorphous content quantification. [Link]
-
Richpacking. (2022). Hygroscopic Problems Of Capsule Filled Powders. [Link]
-
Food and Drug Administration. Annex 9 Guide to good storage practices for pharmaceuticals. [Link]
Sources
- 1. US5824681A - Organic salts of N,N'-diacetyl cystine - Google Patents [patents.google.com]
- 2. WO2021219375A1 - Process of making n,n'-diacetyl-l-cystine - Google Patents [patents.google.com]
- 3. curiaglobal.com [curiaglobal.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hygroscopic Problems Of Capsule Filled Powders-richpacking020.com [richpacking020.com]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. mt.com [mt.com]
- 10. Karl Fischer Titration Tips: Water Content Measurement [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. A simple RP-HPLC method for the stability-indicating determination of <em>N</em>-acetyl-L-cysteine and <em>N,N’</em>-diacetyl-L-cystine in cell culture media [insights.bio]
- 13. Non-Crystalline and Amorphous Material Analysis Services [tricliniclabs.com]
- 14. pharmtech.com [pharmtech.com]
- 15. researchgate.net [researchgate.net]
- 16. worldoftest.com [worldoftest.com]
- 17. Characterisation of the glass transition of an amorphous drug using modulated DSC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 19. m.youtube.com [m.youtube.com]
- 20. pharmaexcipients.com [pharmaexcipients.com]
- 21. fda.gov.ph [fda.gov.ph]
- 22. susupport.com [susupport.com]
Technical Support Center: Enhancing the Purity of N,N'-diacetyl-L-cystine (NDAC)
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for N,N'-diacetyl-L-cystine (NDAC). This guide is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of NDAC and are seeking to overcome common purity challenges. Achieving high purity is critical for ensuring reproducible results in downstream applications, from cell culture studies to preclinical development. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven methodologies.
Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Q1: My final NDAC product shows the presence of unreacted L-cystine upon analysis. What went wrong and how can I remove it?
A1: Root Cause Analysis & Mitigation
The presence of unreacted L-cystine is one of the most common issues in NDAC synthesis, primarily stemming from its extremely low solubility in water and most organic solvents.[1] A direct acetylation reaction often proceeds as a suspension, and incomplete dissolution of the starting material leads to an incomplete reaction.
Causality: If L-cystine is not fully dissolved or deprotonated to its more soluble salt form before the acetylating agent is introduced, the reaction will be heterogeneous and inefficient. The surface area available for the reaction is limited, leaving a core of unreacted starting material.
Recommended Actions:
-
Ensure Complete Solubilization: Before adding the acetylating agent (e.g., acetyl chloride or acetic anhydride), ensure the L-cystine is fully dissolved in the basic aqueous or alcoholic solution. The formation of the disodium salt of cystine dramatically increases its solubility. A patent for this process describes adding L-cystine to a cold (~10 °C) solution of methanol containing sodium hydroxide and stirring to form a solution before adding acetyl chloride.[1]
-
Temperature Control: Maintain rigorous temperature control during the addition of the acetylating agent. Exothermic reactions can cause side reactions or degradation. A preferred method maintains the temperature below 10 °C during the portionwise addition of acetyl chloride.[1]
-
Post-Synthesis Purification (Removal of L-cystine):
-
pH Adjustment & Filtration: L-cystine has very low solubility in neutral water (0.112 mg/mL at 25°C), while NDAC is more soluble.[1] After the reaction, carefully neutralize the reaction mixture. The unreacted L-cystine will precipitate out and can be removed by filtration. The NDAC product, being more polar, will remain in the filtrate.
-
Recrystallization: If co-precipitation is an issue, a carefully chosen recrystallization solvent system can effectively separate NDAC from L-cystine.
-
Q2: My TLC and HPLC analyses indicate a significant amount of the mono-acetylated intermediate (N-acetyl-L-cystine). How can I drive the reaction to completion for the di-acetylated product?
A2: Optimizing Stoichiometry and Reaction Conditions
Formation of the mono-acetylated species is a classic sign of an incomplete reaction, often due to insufficient acetylating agent or suboptimal reaction conditions.
Causality: Each L-cystine molecule has two primary amine groups that require acetylation. If the stoichiometry of the acetylating agent is insufficient, or if its reactivity is diminished (e.g., by hydrolysis) before it can react with the second amine group, you will see an accumulation of the mono-acetylated intermediate.
Recommended Actions:
-
Stoichiometric Control: Ensure at least 2.0 molar equivalents of the acetylating agent (e.g., acetyl chloride) are used per mole of L-cystine.[1] It is often beneficial to use a slight excess (e.g., 2.1-2.2 equivalents) to compensate for any potential hydrolysis or side reactions.
-
Controlled Addition: Add the acetylating agent portionwise or via a syringe pump.[1] This maintains a consistent concentration of the reagent and helps prevent localized temperature spikes that could degrade the reagent or product.
-
Reaction Time and Monitoring: Do not assume a standard reaction time. Monitor the reaction's progress using a suitable analytical method like TLC. A reported method shows the clean formation of the major product after stirring at 5 °C for 20 minutes and then warming to room temperature over 10 minutes.[1] Continue the reaction until the mono-acetylated spot on the TLC plate has disappeared or is minimized.
Q3: The isolated NDAC is an oily or amorphous solid, which is difficult to handle and purify. How can I induce crystallization?
A3: Transitioning from Amorphous to Crystalline Solid
NDAC can indeed precipitate as an amorphous solid, which tends to be hygroscopic and difficult to dry completely. C[2]onverting it to a crystalline form is key for achieving high purity and improving stability.
Causality: Rapid precipitation or solvent evaporation often doesn't provide the necessary time for molecules to arrange into an ordered crystal lattice, resulting in an amorphous solid.
Recommended Protocol for Crystallization:
A patented method describes a procedure to obtain a higher quality crystalline white solid from the amorphous form.
[3]1. Initial Isolation: After the reaction workup, evaporate the solvent to obtain the crude amorphous NDAC. 2. Solvent Selection: Add a water-immiscible organic solvent in which NDAC has low solubility. Ethyl acetate is reported to be effective. 3[2][3]. Precipitation/Solidification: Stir the suspension of amorphous NDAC in the chosen solvent (e.g., ethyl acetate) vigorously. This process, sometimes called trituration, washes away soluble impurities and provides the mechanical and chemical environment to induce nucleation and crystal growth. 4. Isolation: Isolate the resulting white crystalline solid by filtration, wash with a small amount of the cold solvent, and dry under vacuum.
[3]***
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthesized NDAC and how do they arise?
A1: The impurity profile of your NDAC heavily depends on the synthetic route chosen. Understanding these impurities is the first step toward targeted purification.
| Impurity | Potential Source / Synthetic Route | Recommended Analytical Method |
| L-Cystine | Incomplete reaction due to poor solubility of the starting material. | TLC, HPLC, Amino Acid Analysis |
| N-acetyl-L-cystine | Incomplete acetylation (insufficient reagent, short reaction time). | TLC, HPLC, [4]LCMS |
| N-acetylcysteine (NAC) | Unreacted starting material from the oxidative coupling synthesis route. | RP-HPLC, [5][6]LCMS |
| Sodium Acetate/Chloride | By-products from using acetic anhydride/acetyl chloride with a sodium base. | [1][4] 1H NMR (acetate signal), Ion Chromatography |
| Residual Solvents | Incomplete removal after workup or recrystallization (e.g., Methanol, Ethanol, Ethyl Acetate). | 1H NMR, GC-Headspace |
Q2: Which analytical techniques are most suitable for assessing the purity of NDAC?
A2: A multi-modal approach is recommended for a comprehensive purity assessment.
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative reaction monitoring and initial purity checks. It can effectively separate the starting material, mono-acetylated intermediate, and the final NDAC product. A[1][3] common solvent system is a mixture of ethyl acetate, isopropyl alcohol, and water. 2[3]. High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A reversed-phase (RP-HPLC) method can separate NDAC from its precursor (NAC) and other related substances. U[5][6][7]V detection is typically performed around 210-220 nm.
-
Nuclear Magnetic Resonance (¹H NMR): Provides structural confirmation and can detect and quantify residual solvents and certain by-products like sodium acetate. 4[1][3]. Liquid Chromatography-Mass Spectrometry (LCMS): Confirms the molecular weight of the desired product and helps in identifying unknown impurity peaks seen in the HPLC chromatogram.
Purity Analysis Workflow
Caption: A comprehensive workflow for the analytical assessment of NDAC purity.
Q3: Can you provide a detailed, step-by-step recrystallization protocol for crude NDAC?
A3: Absolutely. Recrystallization is a powerful technique for significantly enhancing purity by separating the desired compound from soluble and insoluble impurities. This protocol is based on the principle of dissolving the crude product in a minimal amount of a suitable hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities in the mother liquor.
Step-by-Step Recrystallization Protocol:
-
Solvent Screening: The ideal solvent is one in which NDAC is sparingly soluble at room temperature but highly soluble when hot. Common choices include water, ethanol, or mixtures like ethanol/water or ethyl acetate/heptane.
-
Dissolution: Place the crude NDAC solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate with stirring) until the solid completely dissolves. Add more solvent dropwise if needed, but avoid using a large excess, as this will reduce your final yield.
-
Hot Filtration (Optional): If there are insoluble impurities (like dust or unreacted L-cystine that didn't dissolve), perform a hot filtration. Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.
-
Slow Cooling: Cover the flask (e.g., with a watch glass) and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Do not disturb the flask during this period.
-
Ice Bath: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for 30-60 minutes to maximize the precipitation of the product.
-
Isolation: Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.
-
Drying: Dry the crystals thoroughly under high vacuum to remove all traces of solvent. Confirm dryness by ¹H NMR analysis.
Q4: How should I properly store N,N'-diacetyl-L-cystine to prevent degradation?
A4: NDAC, particularly in its amorphous form, can be hygroscopic and susceptible to hydrolysis over time. T[2]he disulfide bond is also sensitive to certain conditions.
-
Container: Store in a tightly sealed, airtight container. Amber glass vials are preferred to protect from light.
-
Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.
-
Temperature: Store in a cool, dry place. For high-purity reference standards, storage at -20°C is recommended.
-
Moisture: Store in a desiccator, especially if the product is known to be hygroscopic. This is critical to prevent hydrolysis of the acetyl groups.
References
- Gant, T. G. (2021). Process of making n,n-diacetyl-l-cystine disodium salt from cystine and acetyl chloride in methanol in the presence of sodium hydroxide. (Patent No. WO2021219377A1).
- Gant, T. G. (2021). PROCESS OF MAKING N,N-DIACETYL-L-CYSTINE DISODIUM SALT FROM CYSTINE AND ACETYL CHLORIDE IN METHANOL IN THE PRESENCE OF SODIUM HY. (Patent No. US 2021/0332014 A1). Googleapis.com.
- Gant, T. G. (2021). Process of making n,n'-diacetyl-l-cystine. (Patent No. WO2021219375A1).
-
Trivedi, R. K., & Kulkarni, S. (2020). A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. Cell & Gene Therapy Insights, 6(2), 303-323. [Link]
-
Zhu, L., et al. (2011). Inhibition of Growth of L-Cystine Crystals by N-acety-L-Cysteine. Crystal Growth & Design. [Link]
-
Trivedi, R. K., & Kulkarni, S. (2020). A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. ResearchGate. [Link]
-
Trivedi, R. K., & Kulkarni, S. (2020). A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. Insights.bio. [Link]
-
Bhat, K., et al. (2017). Development and Validation of an Analytical Method for Related Substances in N-acetyl–L-cysteine Effervescent Tablets by RP-HPLC. Indian Journal of Pharmaceutical Education and Research, 51(4), 643-651. [Link]
-
Radić, T., et al. (2023). Spectrophotometric Determination of N-acetyl-L-Cysteine in Pharmaceutical Formulations by Flow Injection and Sequential Injection. Molecules, 28(21), 7374. [Link]
Sources
- 1. WO2021219377A1 - Process of making n,n-diacetyl-l-cystine disodium salt from cystine and acetyl chloride in methanol in the presence of sodium hydroxide - Google Patents [patents.google.com]
- 2. Cystine, N,N'-diacetyl-, L- | 5545-17-5 | Benchchem [benchchem.com]
- 3. WO2021219375A1 - Process of making n,n'-diacetyl-l-cystine - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. A simple RP-HPLC method for the stability-indicating determination of <em>N</em>-acetyl-L-cysteine and <em>N,N’</em>-diacetyl-L-cystine in cell culture media [insights.bio]
- 6. cdn.insights.bio [cdn.insights.bio]
- 7. ijper.org [ijper.org]
Technical Support Center: Enhancing the Oral Bioavailability of N,N'-diacetyl-L-cystine (DiNAC)
Welcome to the technical support center for N,N'-diacetyl-L-cystine (DiNAC). This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the oral bioavailability of this promising immunomodulatory and antioxidant compound. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you navigate the complexities of DiNAC's oral delivery and optimize your experimental outcomes.
Understanding the Challenge: The Multifaceted Nature of DiNAC's Poor Oral Bioavailability
N,N'-diacetyl-L-cystine (DiNAC), the disulfide dimer of N-acetylcysteine (NAC), is a compound of significant therapeutic interest.[1][2] While it has demonstrated oral activity in preclinical models, achieving consistent and optimal systemic exposure can be challenging.[1][2][3] The poor oral bioavailability of DiNAC is likely multifactorial, stemming from its physicochemical properties and its metabolic fate in the gastrointestinal (GI) tract and liver.
Unlike its monomer, NAC, which has a low oral bioavailability of around 6-10% due to extensive first-pass metabolism, DiNAC's journey is unique.[4] The key factors likely contributing to DiNAC's limited oral bioavailability include:
-
Physicochemical Properties: While more soluble than its parent amino acid, L-cystine, DiNAC's aqueous solubility can still be a limiting factor for dissolution in the GI tract.
-
Metabolic Transformation: The in vivo fate of DiNAC is a critical determinant of its bioavailability. It is understood that DiNAC can be metabolized through two primary pathways:
-
First-Pass Metabolism: After absorption, DiNAC and its metabolites are subject to first-pass metabolism in the liver, which can significantly reduce the amount of active compound reaching systemic circulation.[4]
The following sections will provide a structured approach to troubleshooting these issues in a question-and-answer format.
Troubleshooting & Optimization Strategies
This section is designed to help you identify the specific hurdles in your experiments and provide actionable solutions.
Issue 1: Low and Variable Drug Concentration in Plasma
Question: My in vivo studies show very low and inconsistent plasma concentrations of DiNAC after oral administration. What could be the primary cause?
Answer: Low and variable plasma concentrations are classic indicators of poor oral bioavailability. The first step is to systematically investigate the potential causes: solubility, permeability, and metabolic stability.
Caption: Troubleshooting workflow for poor DiNAC bioavailability.
Issue 2: Suspected Poor Solubility and Dissolution
Question: How can I determine if solubility is the rate-limiting step for DiNAC absorption in my formulation?
Answer: The solubility of DiNAC in aqueous media is a critical first hurdle. A simple in vitro experiment can provide significant insights.
Objective: To determine the equilibrium solubility of DiNAC in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).
Materials:
-
N,N'-diacetyl-L-cystine (DiNAC) powder
-
Simulated Gastric Fluid (SGF), pH 1.2, without pepsin
-
Fasted State Simulated Intestinal Fluid (FaSSIF), pH 6.5
-
Shaking incubator or orbital shaker at 37°C
-
HPLC with a validated method for DiNAC quantification
Procedure:
-
Prepare supersaturated solutions of DiNAC in SGF and FaSSIF (e.g., 10 mg/mL).
-
Equilibrate the solutions in a shaking incubator at 37°C for 24 hours to ensure equilibrium is reached.
-
After 24 hours, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter.
-
Quantify the concentration of DiNAC in the filtered supernatant using a validated HPLC method.
Interpretation of Results: If the solubility is found to be low (e.g., < 1 mg/mL), this is a strong indication that dissolution is a major barrier to oral absorption.
-
Salt Formation: Creating organic salts of DiNAC, such as di-L-lysinium-N,N'-diacetyl-L-cystinate, can significantly improve solubility and dissolution rate.[7]
-
Nanosuspensions: Reducing the particle size of DiNAC to the nanometer range increases the surface area for dissolution. This can be achieved through techniques like wet milling or high-pressure homogenization.
-
Amorphous Solid Dispersions (ASDs): Formulating DiNAC in its amorphous form with a polymer carrier can prevent crystallization and enhance its dissolution rate and extent.
Issue 3: Inadequate Intestinal Permeability
Question: Even with good solubility, my DiNAC formulation shows poor absorption. How can I assess and improve its intestinal permeability?
Answer: Poor permeability across the intestinal epithelium can be a significant barrier. The Caco-2 cell monolayer model is a widely accepted in vitro tool for predicting intestinal drug permeability.
Objective: To determine the apparent permeability coefficient (Papp) of DiNAC across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Transwell® inserts
-
Hanks' Balanced Salt Solution (HBSS)
-
DiNAC solution of known concentration
-
LC-MS/MS for sensitive quantification of DiNAC
Procedure:
-
Culture Caco-2 cells on Transwell® inserts until a confluent monolayer with a high transepithelial electrical resistance (TEER) is formed.
-
Add the DiNAC solution to the apical (A) side of the monolayer.
-
At predetermined time points, collect samples from the basolateral (B) side.
-
Quantify the concentration of DiNAC in the basolateral samples using LC-MS/MS.
-
Calculate the Papp value.
Interpretation of Results: A low Papp value suggests that DiNAC has poor intestinal permeability, which could be a major contributor to its low bioavailability.
-
Permeation Enhancers: Co-administration with excipients that transiently open the tight junctions between intestinal epithelial cells can improve paracellular transport.
-
Lipid-Based Formulations: Encapsulating DiNAC in lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can facilitate its transport across the intestinal membrane.
-
Nanoparticle-Mediated Transport: Polymeric nanoparticles can be engineered to be taken up by enterocytes or M-cells, thereby enhancing the transport of the encapsulated DiNAC.[8][9][10]
Issue 4: Suspected High First-Pass Metabolism
Question: How can I investigate if DiNAC is being extensively metabolized before reaching systemic circulation?
Answer: Assessing the metabolic stability of DiNAC in liver and intestinal fractions is crucial.
Objective: To evaluate the metabolic stability of DiNAC in liver and intestinal S9 fractions.
Materials:
-
DiNAC
-
Human or rat liver and intestinal S9 fractions
-
NADPH regenerating system
-
Incubator at 37°C
-
LC-MS/MS for quantification of DiNAC and potential metabolites (NAC, cystine, cysteine)
Procedure:
-
Incubate DiNAC with the S9 fractions in the presence of the NADPH regenerating system at 37°C.
-
At various time points, quench the reaction.
-
Analyze the samples by LC-MS/MS to determine the remaining concentration of DiNAC and the formation of its metabolites.
Interpretation of Results: Rapid degradation of DiNAC in these in vitro systems suggests a high potential for first-pass metabolism in vivo.
-
Nanoparticle Encapsulation: Encapsulating DiNAC within nanoparticles can protect it from enzymatic degradation in the GI tract and during its first pass through the liver.[11]
-
Prodrug Approach: Designing a prodrug of DiNAC that is resistant to first-pass metabolism but is converted to the active form in the systemic circulation is an advanced strategy. The ideal prodrug would have improved lipophilicity for better absorption and be cleaved by enzymes present in the blood or target tissues.
Metabolic Pathway of DiNACdot
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. N,N'-diacetyl-L-cystine (DiNAC), the disulphide dimer of N-acetylcysteine, inhibits atherosclerosis in WHHL rabbits: evidence for immunomodulatory agents as a new approach to prevent atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Pharmacokinetic Profile and Bioavailability of Enteral N-Acetylcysteine in Intensive Care Unit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2021219375A1 - Process of making n,n'-diacetyl-l-cystine - Google Patents [patents.google.com]
- 6. N,N'-Diacetyl-L-cystine-the disulfide dimer of N-acetylcysteine-is a potent modulator of contact sensitivity/delayed type hypersensitivity reactions in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US5824681A - Organic salts of N,N'-diacetyl cystine - Google Patents [patents.google.com]
- 8. Polymeric nanoparticle drug delivery technologies for oral delivery applications [dash.harvard.edu]
- 9. researchgate.net [researchgate.net]
- 10. dadun.unav.edu [dadun.unav.edu]
- 11. A Nanoparticle’s Journey to the Tumor: Strategies to Overcome First-Pass Metabolism and Their Limitations [mdpi.com]
Validation & Comparative
A Comparative Guide to the Efficacy of N,N'-diacetyl-L-cystine (DiNAC) and N-acetylcysteine (NAC)
This guide presents an in-depth technical comparison between N,N'-diacetyl-L-cystine (DiNAC) and its well-known monomer, N-acetylcysteine (NAC). We will explore the fundamental differences in their chemical structures, mechanisms of action, and pharmacokinetic profiles, and how these translate into varying therapeutic efficacy. This analysis is designed for researchers, drug development professionals, and scientists engaged in the fields of antioxidant biology, pharmacology, and therapeutic development.
Introduction: Beyond the Monomer
N-acetylcysteine (NAC) is a widely recognized pharmaceutical agent, primarily used as a mucolytic and as a critical antidote for acetaminophen poisoning.[1] Its therapeutic utility stems from its role as a precursor to the amino acid L-cysteine, which is the rate-limiting substrate for the synthesis of glutathione (GSH), the most abundant endogenous antioxidant in mammalian cells.[2][3][4]
N,N'-diacetyl-L-cystine (DiNAC) is the disulfide dimer of NAC.[5][6][7] This seemingly simple structural modification—the joining of two NAC molecules via a disulfide bridge—gives rise to a compound with distinct physicochemical and pharmacological properties. The central hypothesis is that DiNAC may function as a more stable and efficient prodrug for intracellular cysteine delivery, potentially overcoming some of the pharmacokinetic limitations of NAC.
Divergent Mechanisms of Action
While both molecules aim to augment the intracellular cysteine pool, their pathways from administration to cellular action are distinct.
-
N-acetylcysteine (NAC): As a monomer with a free thiol (-SH) group, NAC can directly scavenge reactive oxygen species (ROS).[8] Upon cellular uptake, it is deacetylated to L-cysteine, which is then incorporated into the glutathione synthesis pathway.[9][10]
-
N,N'-diacetyl-L-cystine (DiNAC): DiNAC lacks a free thiol group. It is theorized to be taken up by cells and subsequently reduced, cleaving the disulfide bond to release two molecules of NAC intracellularly.[3] This intracellular conversion suggests a potential for a more sustained release of the active monomer compared to direct administration of NAC. Furthermore, some studies indicate that DiNAC possesses immunomodulatory activities that are independent of its role as a NAC prodrug, suggesting the intact dimer itself may have biological functions.[7][11]
Caption: Cellular pathways of NAC and DiNAC.
Pharmacokinetic Profile: The Stability Advantage
The primary differentiator in the therapeutic potential of these compounds lies in their pharmacokinetics. NAC is known for its poor oral bioavailability, estimated to be less than 10%, due to extensive first-pass metabolism in the gut and liver.[12][13][14]
| Parameter | N-acetylcysteine (NAC) | N,N'-diacetyl-L-cystine (DiNAC) | Scientific Rationale |
| Oral Bioavailability | Low (4-10%).[14][15] | Hypothesized to be higher. | The disulfide bond in DiNAC may protect the molecule from degradation during first-pass metabolism, allowing more of the intact dimer to reach systemic circulation. |
| Plasma Half-life | Short (Total NAC ~5.6 hours).[15] | Potentially longer effective duration. | Acts as a depot form, with the rate of intracellular reduction to NAC controlling its duration of action. |
| Metabolism | Rapidly metabolized in the gut and liver. | Bypasses initial deacetylation; primary metabolism is the reduction of the disulfide bond. | The acetyl groups and disulfide bond make DiNAC a chemically distinct entity, altering its metabolic fate compared to the monomer. |
| Cellular Delivery | Direct uptake. | Uptake of the dimer followed by intracellular release of two NAC molecules. | This could lead to a more efficient and sustained increase in intracellular cysteine levels per molecule transported. |
Comparative Efficacy: Evidence from Experimental Models
While clinical data on DiNAC is less abundant than for NAC, preclinical studies highlight its potential.
-
Immunomodulation: DiNAC has been shown to be a potent modulator of contact sensitivity and delayed-type hypersensitivity reactions in rodents, reportedly being 100 to 1000 times more potent than NAC in this context.[11] This suggests a mechanism of action that is not solely dependent on its conversion to NAC.
-
Atherosclerosis: In animal models, DiNAC has demonstrated anti-atherosclerotic effects, improving endothelial function and reducing atherosclerosis without altering plasma lipid levels.[6][7]
-
Neuroprotection: While NAC has known neuroprotective effects, the potential for DiNAC to offer more sustained cysteine delivery to the brain is an area of active investigation.[16]
It is important to note that one study in a rat model for parenteral nutrition concluded that DiNAC was not a suitable substitute for NAC in that specific application, indicating that the efficacy is context-dependent.[17]
Experimental Protocols for Comparative Assessment
To empirically evaluate the efficacy of DiNAC relative to NAC, rigorous, well-controlled experiments are essential. The following protocols provide a framework for such a comparison.
Protocol 1: In Vitro Antioxidant Capacity (DPPH Radical Scavenging Assay)
This experiment compares the direct radical-scavenging ability of the compounds. The causality behind this choice is to determine if DiNAC, despite lacking a free thiol, possesses any inherent antioxidant activity, and to establish a baseline for NAC's activity.
Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Store in an amber bottle to prevent photodegradation.
-
Prepare 10 mM stock solutions of NAC and DiNAC in an appropriate solvent (e.g., PBS or ethanol).
-
Create a serial dilution series for each compound (e.g., 1000 µM down to ~1 µM).
-
-
Assay Execution (96-well plate format):
-
To each well, add 50 µL of the compound dilution (or solvent for the control).
-
Add 150 µL of the 0.1 mM DPPH solution to all wells.
-
Incubate the plate in the dark at room temperature for 30 minutes. The dark incubation is critical as DPPH is light-sensitive.
-
-
Data Acquisition:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Analysis:
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100.
-
Plot the % Scavenging against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of the DPPH radical).
-
Caption: Workflow for the DPPH radical scavenging assay.
Protocol 2: Quantification of Intracellular Glutathione (GSH)
This cell-based assay is the most critical comparison, as it directly measures the primary downstream effect of both compounds: the replenishment of intracellular GSH. The choice of a time-course experiment is causal, designed to reveal potential differences in the onset and duration of action between the two molecules.
Methodology:
-
Cell Culture and Treatment:
-
Seed a relevant cell line (e.g., HepG2 liver cells or A549 lung cells) in 24-well plates and allow them to adhere for 24 hours.
-
Induce oxidative stress if desired (e.g., with a sub-lethal concentration of hydrogen peroxide or buthionine sulfoximine) to deplete baseline GSH levels.
-
Treat cells with equimolar concentrations of NAC and DiNAC (e.g., 100 µM, 500 µM) for various time points (e.g., 2, 4, 8, 16, 24 hours). Include an untreated control.
-
-
Cell Lysis and Sample Preparation:
-
At each time point, wash the cells twice with ice-cold PBS.
-
Lyse the cells using a suitable buffer (e.g., RIPA buffer or a buffer from a commercial kit).
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate (e.g., using a BCA assay) for normalization.
-
-
GSH Quantification:
-
Use a commercially available colorimetric or fluorescent GSH assay kit.[18] These kits typically rely on the reaction of GSH with a chromogen like 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).
-
Follow the manufacturer's protocol meticulously, using the prepared cell lysates.
-
-
Data Analysis:
-
Calculate the GSH concentration for each sample based on a standard curve.
-
Normalize the GSH concentration to the protein concentration of the corresponding sample (expressed as nmol GSH/mg protein).
-
Plot the normalized GSH levels against time for each treatment condition to compare the kinetics of GSH replenishment by NAC and DiNAC.
-
Caption: Workflow for intracellular GSH quantification.
Conclusion and Future Perspectives
N,N'-diacetyl-L-cystine is more than just a dimer of N-acetylcysteine; it is a distinct chemical entity with a unique pharmacological profile. Its structure suggests a potential to overcome the key limitation of NAC—poor oral bioavailability—by acting as a stable and efficient intracellular delivery system for cysteine. Preclinical data showing potent immunomodulatory and anti-atherosclerotic effects, in some cases superior to NAC, are compelling.
However, the therapeutic landscape for DiNAC is still emerging. Head-to-head clinical trials are imperative to validate these preclinical findings in human subjects. Future research must focus on elucidating the specific membrane transporters for DiNAC, definitively mapping its metabolic fate, and exploring its efficacy in a broader range of oxidative stress-related pathologies. The protocols provided herein offer a standardized approach for researchers to contribute to the growing body of evidence and unlock the full therapeutic potential of this promising molecule.
References
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ResearchGate. (n.d.). N,N′-Diacetyl-l-cystine (DiNAC), the Disulphide Dimer of N-Acetylcysteine, Inhibits Atherosclerosis in WHHL Rabbits: Evidence for Immunomodulatory Agents as a New Approach to Prevent Atherosclerosis | Request PDF. Retrieved from [Link]
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Dietary Supplement Contract Manufacturer. (n.d.). L-Cysteine VS N-Acetyl-L-Cysteine. Retrieved from [Link]
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Journal of Clinical Investigation. (n.d.). Mechanism of Action of N-Acetylcysteine in the Protection Against the Hepatotoxicity of Acetaminophen in Rats In Vivo. Retrieved from [Link]
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Patsnap Synapse. (2024, July 17). What is the mechanism of Acetylcysteine? Retrieved from [Link]
- Google Patents. (n.d.). WO2021219375A1 - Process of making n,n'-diacetyl-l-cystine.
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WebMD. (n.d.). N-Acetyl Cysteine (Nac) – Uses, Side Effects, and More. Retrieved from [Link]
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PubMed. (n.d.). Diacetyl-L-cystine-the disulfide dimer of N-acetylcysteine-is a potent modulator of contact sensitivity/delayed type hypersensitivity reactions in rodents. Retrieved from [Link]
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National Institutes of Health. (2020, November 14). Glutathione Quantification in Live Cells with Real-Time Imaging and Flow Cytometry. Retrieved from [Link]
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ACS Publications. (n.d.). Antioxidant Activity/Capacity Measurement. 1. Classification, Physicochemical Principles, Mechanisms, and Electron Transfer (ET)-Based Assays | Journal of Agricultural and Food Chemistry. Retrieved from [Link]
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PubMed. (n.d.). Pharmacokinetics and bioavailability of reduced and oxidized N-acetylcysteine. Retrieved from [Link]
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PubMed. (2012, July 17). Neuroprotective effects of N-acetyl-cysteine and acetyl-L-carnitine after spinal cord injury in adult rats. Retrieved from [Link]
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National Institutes of Health. (n.d.). N-Acetylcysteine - StatPearls - NCBI Bookshelf. Retrieved from [Link]
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PubMed. (n.d.). [Cysteine in parenteral nutrition: comparative study of N-acetyl-cysteine and N,N-diacetylcystine in the rat model]. Retrieved from [Link]
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PMC. (n.d.). Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. Retrieved from [Link]
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PubMed. (n.d.). The mechanism of action of N-acetylcysteine (NAC): The emerging role of H2S and sulfane sulfur species. Retrieved from [Link]
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PMC. (2021, November 8). The Pharmacokinetic Profile and Bioavailability of Enteral N-Acetylcysteine in Intensive Care Unit. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Multifaceted activity of N-acetyl-l-cysteine in chronic obstructive pulmonary disease. Retrieved from [Link]
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MDPI. (n.d.). N-Acetylcysteine (NAC): Impacts on Human Health. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Protocol for assessing total antioxidant capacity in minimal volumes of varying clinical human samples. Retrieved from [Link]
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European Journal of Clinical Pharmacology. (n.d.). Pharmacokinetics and Bioavailability of Reduced and Oxidized N-Acetylcysteine. Retrieved from [Link]
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ResearchGate. (2025, August 10). Detection of Intracellular Glutathione Using ThiolTracker Violet Stain and Fluorescence Microscopy. Retrieved from [Link]
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MDPI. (n.d.). Advances in the Use of N-Acetylcysteine in Chronic Respiratory Diseases. Retrieved from [Link]
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PubMed Central. (2025, October 17). Enhanced protocol for measuring glutathione peroxidase activity using a new glutathione peroxidase-Tiron assay. Retrieved from [Link]
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PMC. (n.d.). Analytical Methods Used in Determining Antioxidant Activity: A Review. Retrieved from [Link]
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A Comparative Guide to the Validation of a Stability-Indicating RP-HPLC Method for N,N'-diacetyl-L-cystine (DACC) Analysis
Executive Summary
Accurate quantification of N,N'-diacetyl-L-cystine (DACC), the primary oxidative dimer of N-acetyl-L-cysteine (NAC), is critical for quality control, stability testing, and pharmacokinetic studies in the pharmaceutical industry.[1][2] This guide provides an in-depth validation protocol for a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, designed for the precise and reliable analysis of DACC. We will explore the scientific rationale behind each validation parameter, present a detailed experimental workflow, and compare the RP-HPLC method against alternative analytical techniques. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish a robust, self-validating analytical system for DACC quantification in compliance with global regulatory standards.
Introduction: The Analytical Imperative for DACC Quantification
N,N'-diacetyl-L-cystine is a sulfur-containing dipeptide formed by the oxidation of two N-acetyl-L-cysteine molecules, linked by a disulfide bond.[1][2] While often considered a related substance or degradation product of the widely used mucolytic and antioxidant agent NAC, DACC itself has been investigated for its immunomodulatory properties.[3] The inherent instability of NAC in solution, where it readily oxidizes to DACC, presents a significant analytical challenge.[1] Therefore, a validated, stability-indicating analytical method that can selectively quantify DACC in the presence of NAC and other potential degradants is paramount for ensuring the safety, efficacy, and quality of NAC-containing formulations and for characterizing DACC as a potential therapeutic agent.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) stands as the preeminent technique for this application due to its high resolving power, sensitivity, and adaptability.[4][5][6][7] This guide is structured to provide a comprehensive framework for validating such a method, grounded in the principles of the International Council for Harmonisation (ICH) guidelines, to ensure data integrity and regulatory compliance.[8][9][10]
The Workhorse of Separation: Principle of RP-HPLC for DACC Analysis
RP-HPLC is a chromatographic technique where the mobile phase is more polar than the stationary phase.[11][12] For the analysis of DACC and its parent compound NAC, a C18 column (a non-polar stationary phase) is typically employed. The separation mechanism is governed by the hydrophobic interactions between the analytes and the stationary phase.
-
N-acetyl-L-cysteine (NAC): Being more polar, NAC has a lower affinity for the non-polar C18 stationary phase and elutes earlier from the column.
-
N,N'-diacetyl-L-cystine (DACC): As a larger, dimerized molecule, DACC is significantly more non-polar than NAC. This causes it to interact more strongly with the stationary phase, resulting in a longer retention time and a clean separation from the NAC peak.
By carefully controlling the mobile phase composition—typically a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol—we can modulate these interactions to achieve optimal resolution and peak shape.[4][7]
A Framework for Trust: Validating the RP-HPLC Method
Method validation is the process of providing documented evidence that a specific analytical procedure is suitable for its intended purpose.[5] The following sections detail the experimental protocols and scientific rationale for each validation parameter, as mandated by ICH guidelines Q2(R1) and the recently updated Q2(R2).[9][10]
Foundational Check: System Suitability Testing (SST)
Causality: Before any sample analysis, we must verify that the chromatographic system (the HPLC instrument, column, and mobile phase) is performing adequately. SST is not a validation of the method itself, but a routine check to ensure the system is fit for use on the day of analysis, as outlined in pharmacopeias like the USP.[11][13]
Experimental Protocol:
-
Prepare a system suitability solution containing DACC and NAC at a known concentration (e.g., 20 µg/mL each).
-
Inject the solution six consecutive times.
-
Calculate the key performance parameters from the resulting chromatograms of the DACC peak.
Acceptance Criteria:
| Parameter | Acceptance Limit | Rationale |
|---|---|---|
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, which is crucial for accurate integration. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency and indicates good separation power. |
| Relative Standard Deviation (%RSD) of Peak Area | ≤ 2.0% | Demonstrates the precision of the injection and detection system. |
| Resolution (Rs) between DACC and NAC | > 2.0 | Confirms baseline separation between the analyte and its primary related compound. |
Proving Selectivity: Specificity and Forced Degradation
Causality: Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8][14] For a stability-indicating method, this is proven through forced degradation studies, where the drug substance is intentionally exposed to harsh conditions to produce potential degradation products.
Experimental Protocol:
-
Prepare Samples: Expose DACC standard solutions and placebo (if applicable) to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105°C for 48 hours.
-
Photolytic Degradation: Expose to UV light (254 nm) and visible light for 7 days.
-
-
Analysis: Analyze the stressed samples alongside an unstressed DACC standard.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the DACC peak in all stressed samples to ensure no co-eluting impurities.
Acceptance Criteria:
-
The method must demonstrate baseline resolution between the DACC peak and any peaks generated from degradation or present in the placebo.
-
The peak purity index for the DACC peak in all stressed samples should be greater than a set threshold (e.g., > 0.999), confirming its spectral homogeneity.
Caption: Logical workflow for the complete validation of an analytical method.
Quantifying the Relationship: Linearity and Range
Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[8] This is fundamental for accurate quantification. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.
Experimental Protocol:
-
Prepare a stock solution of DACC standard.
-
Create a series of at least five calibration standards by diluting the stock solution. A typical range for an assay method is 80% to 120% of the target concentration (e.g., 16, 20, 24, 28, 32 µg/mL). For impurity analysis, the range would be much lower, from the LOQ to 120% of the impurity specification limit.
-
Inject each concentration in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
Acceptance Criteria:
| Parameter | Acceptance Limit |
|---|---|
| Correlation Coefficient (r²) | ≥ 0.999 |
| Y-intercept | Should be close to zero. |
| Residuals | Randomly distributed around the x-axis. |
Measuring Closeness to Truth: Accuracy
Causality: Accuracy measures the closeness of the test results obtained by the method to the true value.[9] It is typically determined by spiking a sample matrix (or placebo) with a known amount of the analyte and calculating the percentage of the analyte recovered.
Experimental Protocol:
-
Prepare a placebo solution.
-
Spike the placebo at three different concentration levels across the specified range (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate (for a total of 9 determinations).[9]
-
Analyze the samples and calculate the percent recovery for each.
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0% at each concentration level.
-
The %RSD for the recovery at each level should be ≤ 2.0%.
Assessing Consistency: Precision
Causality: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[8] It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision over a short interval of time with the same analyst and equipment.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).[9]
Experimental Protocol:
-
Repeatability:
-
Prepare six individual samples of DACC at 100% of the target concentration.
-
Analyze the samples and calculate the %RSD of the results.
-
-
Intermediate Precision:
-
A second analyst, on a different day and using a different HPLC system (if available), repeats the repeatability experiment (preparing six new samples).
-
Calculate the %RSD for the second set of results.
-
Perform a statistical comparison (e.g., F-test) of the two data sets and calculate the overall %RSD for all 12 measurements.
-
Acceptance Criteria:
| Level of Precision | Acceptance Limit (%RSD) |
|---|---|
| Repeatability | ≤ 2.0% |
| Intermediate Precision (Overall) | ≤ 2.0% |
Defining Analytical Limits: LOD & LOQ
Causality:
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[15]
Experimental Protocol (Based on Signal-to-Noise Ratio):
-
Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of DACC with those of blank samples.
-
Establish the concentration that yields an S/N ratio of approximately 3:1 for the LOD.
-
Establish the concentration that yields an S/N ratio of approximately 10:1 for the LOQ.
-
Confirm the LOQ by injecting a series of samples at this concentration and demonstrating that the precision (%RSD) and accuracy (% Recovery) meet acceptance criteria (e.g., %RSD ≤ 10%, Recovery 80-120%).
Acceptance Criteria:
-
LOD is established at S/N ≥ 3.
-
LOQ is established at S/N ≥ 10 and meets pre-defined accuracy and precision requirements.
Testing Resilience: Robustness
Causality: Robustness measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters.[8] This provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Identify critical method parameters.
-
Vary each parameter slightly, one at a time, while keeping others constant.
-
Analyze a system suitability solution under each modified condition.
Parameter Original Value Varied Value 1 Varied Value 2 Flow Rate 1.0 mL/min 0.9 mL/min 1.1 mL/min Column Temperature 30°C 28°C 32°C Mobile Phase pH 3.0 2.8 3.2 | % Organic | 20% Acetonitrile | 18% Acetonitrile | 22% Acetonitrile |
Acceptance Criteria:
-
System suitability parameters (Tailing, Plates, Resolution) must be met under all varied conditions.
-
The change in retention time and peak area should be minimal and within acceptable limits.
Caption: Standard experimental workflow for a single sample analysis.
Comparative Analysis: RP-HPLC vs. Alternative Methods
While RP-HPLC is the gold standard for DACC analysis, other techniques exist for quantifying cystine derivatives. The choice of method depends on the specific analytical need, available instrumentation, and sample matrix.
-
Ion-Pair Chromatography (IPC): This technique is a variation of RP-HPLC where an ion-pairing agent is added to the mobile phase.[7] It is particularly useful for improving the retention and resolution of highly polar or ionic compounds like NAC and DACC, which may have poor retention under standard RP-HPLC conditions. However, IPC can lead to long column equilibration times and potential contamination of the HPLC system.
-
Ion-Exchange Chromatography (IEC): IEC separates molecules based on their net charge.[16] It is a powerful technique for separating amino acids and is often used in pharmacopoeial methods for this purpose.[17] IEC can offer very high selectivity but often requires complex mobile phase gradients and specialized columns, making it more complex and time-consuming than RP-HPLC.
-
Methods Requiring Derivatization: To enhance sensitivity, especially for fluorescence or UV detection, analytes can be chemically modified (derivatized) before or after the chromatographic separation.[17][18] While this can significantly lower detection limits, the derivatization step adds complexity, increases the potential for error, and can be time-consuming.
Performance Comparison Table
| Feature | Stability-Indicating RP-HPLC | Ion-Pair Chromatography (IPC) | Ion-Exchange Chromatography (IEC) | Derivatization Methods |
| Principle | Hydrophobic Interaction | Hydrophobic & Ionic Interaction | Ionic Interaction | Varies; enhances detection |
| Specificity | Excellent (with PDA) | Excellent | Very High | High |
| Sensitivity (LOD/LOQ) | Good to Excellent | Good to Excellent | Good | Potentially the Highest |
| Analysis Time | Fast to Moderate | Moderate (long equilibration) | Moderate to Slow | Slow (extra step) |
| Complexity | Low to Moderate | Moderate | High | High |
| Cost (Operational) | Low | Moderate (reagent cost) | High (special columns/buffers) | Moderate to High (reagents) |
| Best For | Routine QC, stability studies | Highly polar analytes | Complex mixtures of amino acids | Trace-level quantification |
Conclusion
The validation of an analytical method is a systematic journey that establishes a foundation of trust in scientific data. For the quantification of N,N'-diacetyl-L-cystine, a well-validated, stability-indicating RP-HPLC method proves to be a robust, reliable, and efficient tool.[1][6] It offers an optimal balance of specificity, speed, and simplicity, making it highly suitable for the demanding environment of pharmaceutical development and quality control. By adhering to the rigorous framework outlined in ICH guidelines, scientists can develop a self-validating system that ensures data integrity and meets global regulatory expectations.[19][20] While alternative methods like ion-exchange or ion-pair chromatography have their place, the versatility and performance of RP-HPLC confirm its status as the preferred technique for this critical analytical task.
References
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A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. (2020). Insights.bio. [Link]
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Analytical Method Development and Validation of RP-HPLC Method for Simultaneous Estimation of N-acetyl cysteine and Cefexime from its Fixed Dose Combination. (2025). ResearchGate. [Link]
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ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF N-ACETYL L- CYSTEINE TABLETS BY RP-HPLC. (n.d.). Slideshare. [Link]
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Quantitative determination of N-Acetyl cysteine by RP-HPLC method in bulk and parenteral injection. (2018). Journal of Applied Pharmaceutical Science. [Link]
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Development and Validation of an Analytical Method for Related Substances in N-acetyl–L-cysteine Effervescent Tablets by RP-HPLC. (2017). Indian Journal of Pharmaceutical Education and Research. [Link]
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N,N′-Diacetyl-l-cystine (DiNAC), the Disulphide Dimer of N-Acetylcysteine, Inhibits Atherosclerosis in WHHL Rabbits: Evidence for Immunomodulatory Agents as a New Approach to Prevent Atherosclerosis. (n.d.). ResearchGate. [Link]
-
A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. (2020). ResearchGate. [Link]
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ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. [Link]
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A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. (n.d.). Insights.bio. [Link]
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ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager. [Link]
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Techniques for the Analysis of Cysteine Sulfhydryls and Oxidative Protein Folding. (n.d.). PMC. [Link]
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Simultaneous determination of cysteine, cystine and 18 other amino acids in various matrices by high-performance liquid chromatography. (2018). ResearchGate. [Link]
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Understanding the Latest Revisions to USP <621>. (n.d.). Agilent. [Link]
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USP-NF 621 Chromatography. (n.d.). Scribd. [Link]
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Comparative study of N,N'-diacetyl-L-cystine and its dimethyl ester derivative.
Comparative Technical Guide: N,N'-Diacetyl-L-Cystine (DiNAC) vs. Dimethyl Ester Derivative (DAC-DME)
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary: Divergent Mechanisms from a Shared Scaffold
This guide compares N,N'-diacetyl-L-cystine (DiNAC) and its dimethyl ester derivative (DAC-DME) . While structurally similar, these two compounds exhibit fundamentally different pharmacokinetic profiles and biological mechanisms.
-
DiNAC functions primarily as an immunomodulator .[1][2] It is hydrophilic, largely membrane-impermeable, and operates via extracellular or receptor-mediated signaling to enhance contact sensitivity (CS) reactions.
-
DAC-DME functions as a cell-permeable redox regulator . The esterification masks the carboxylic acid groups, increasing lipophilicity (LogP ~0.3). This allows passive diffusion across the plasma membrane, where it acts intracellularly to inhibit NF-κB DNA binding at concentrations 100-fold lower than N-acetylcysteine (NAC).
Key Takeaway: Researchers targeting extracellular immunomodulation should select DiNAC. Those targeting intracellular redox states or nuclear transcription factor regulation (NF-κB) must utilize DAC-DME.
Chemical & Physical Profile
The following table contrasts the physicochemical properties that drive the biological divergence of these compounds.
| Feature | N,N'-Diacetyl-L-Cystine (DiNAC) | N,N'-Diacetyl-L-Cystine Dimethyl Ester (DAC-DME) |
| CAS Number | 5545-17-5 | 32381-28-5 |
| Molecular Weight | 324.4 g/mol | 352.4 g/mol |
| Formula | C₁₀H₁₆N₂O₆S₂ | C₁₂H₂₀N₂O₆S₂ |
| Lipophilicity (LogP) | < 0 (Hydrophilic) | ~0.3 (Amphiphilic/Lipophilic) |
| Solubility (PBS pH 7.2) | ~10 mg/mL | Low (Requires DMSO/Ethanol stock) |
| Solubility (Organic) | DMSO, Ethanol (~25 mg/mL) | High in DMSO, Ethanol, Chloroform |
| Cell Permeability | Poor (Requires transport or stays extracellular) | High (Passive diffusion) |
| Primary Mechanism | Immunomodulation (Contact Sensitivity) | NF-κB Inhibition (Nuclear Binding Blockade) |
Synthesis & Preparation Workflows
To ensure reproducibility, we provide optimized synthesis routes. The synthesis of DiNAC focuses on a "green" one-pot acetylation, while the DAC-DME synthesis highlights the critical esterification step.
Protocol A: Synthesis of DiNAC (One-Pot Acetylation)
Rationale: Direct acetylation of L-cystine is preferred over oxidizing NAC to prevent mixed disulfide formation.
-
Solubilization: Suspend L-cystine (10 mmol) in cold water (10°C). Add NaOH (40 mmol) to generate the soluble disodium salt.
-
Acetylation: Dropwise add acetic anhydride (22 mmol) or acetyl chloride while maintaining temperature < 10°C. The low temperature prevents hydrolysis of the reagent.
-
Acidification: After 1 hour, acidify to pH 2.0 using concentrated HCl.
-
Precipitation: DiNAC precipitates as a white solid.[3]
-
Purification: Recrystallize from water/ethanol.
-
Validation: 1H-NMR should show a singlet at ~2.0 ppm (acetyl methyl) and lack of thiol signals.
-
Protocol B: Derivatization to DAC-DME (Fischer Esterification)
Rationale: Acid-catalyzed esterification is robust. Anhydrous conditions are critical to prevent hydrolysis back to DiNAC.
-
Reaction: Dissolve dry DiNAC (5 mmol) in anhydrous methanol (50 mL).
-
Catalysis: Add catalytic sulfuric acid (0.5 mL) or generate HCl in situ by adding acetyl chloride (5 mL) to the methanol before adding DiNAC.
-
Reflux: Heat to reflux (65°C) for 4–6 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Methanol 9:1). The product will have a significantly higher Rf than the starting acid.
-
Work-up: Evaporate methanol. Dissolve residue in ethyl acetate. Wash with saturated NaHCO₃ (to remove unreacted acid) and brine.
-
Isolation: Dry over MgSO₄ and evaporate to yield DAC-DME as a white/off-white solid or oil.
Mechanistic Divergence & Signaling Pathways
The critical distinction lies in localization . DiNAC acts "outside-in," while DAC-DME acts "inside-out."
-
DiNAC Pathway: Enhances T-cell mediated contact sensitivity. It does not act as a simple prodrug for NAC (it is 100-1000x more potent than NAC in this specific context).
-
DAC-DME Pathway: Crosses the membrane. Inside the cytosol, it may be hydrolyzed by esterases to DiNAC or reduced to NAC. However, the intact ester or its immediate metabolites effectively block the binding of NF-κB to DNA , a property not shared by NAC at physiological concentrations.
Visualizing the Pathway Differences
Caption: Comparative signaling pathways. DiNAC acts extracellularly to modulate immunity, while DAC-DME penetrates cells to inhibit NF-κB DNA binding.
Key Experimental Validation: The NF-κB Binding Assay
To validate the superior intracellular efficacy of DAC-DME over DiNAC, perform the following Electrophoretic Mobility Shift Assay (EMSA) or a modern ELISA-based transcription factor binding assay.
Objective: Demonstrate that DAC-DME inhibits NF-κB DNA binding at low concentrations (50–100 µM), whereas DiNAC and NAC require significantly higher concentrations or fail to inhibit binding.
Protocol Steps:
-
Cell Culture: Culture HeLa or Jurkat cells in RPMI-1640 medium.
-
Treatment:
-
Group A (Control): Vehicle only (0.1% DMSO).
-
Group B (NAC): 10 mM and 30 mM.
-
Group C (DiNAC): 100 µM and 1 mM.
-
Group D (DAC-DME): 50 µM and 100 µM.
-
Note: Pre-incubate compounds for 1 hour.
-
-
Stimulation: Induce NF-κB activation using TNF-α (10 ng/mL) or UVB irradiation. Incubate for 4 hours.
-
Nuclear Extraction: Harvest cells and isolate nuclear fractions using a hypotonic lysis buffer followed by a high-salt extraction buffer.
-
Critical Check: Ensure cytoplasmic proteins are removed to prevent non-specific binding.
-
-
Binding Assay:
-
Incubate nuclear extracts with a biotinylated double-stranded oligonucleotide probe containing the NF-κB consensus sequence (5'-AGTTGAGGGGACTTTCCCAGGC-3').
-
Use a competition control (unlabeled probe in excess) to prove specificity.
-
-
Readout:
-
Result: DAC-DME (Group D) should show significant reduction in DNA-binding signal (band shift or ELISA absorbance) at 100 µM.
-
Comparison: DiNAC (Group C) will show minimal inhibition due to lack of penetration. NAC (Group B) will require ~30 mM to show effects comparable to 100 µM DAC-DME.
-
References
-
Särnstrand, B., et al. (1999). "N,N'-Diacetyl-L-cystine—the disulfide dimer of N-acetylcysteine—is a potent modulator of contact sensitivity/delayed type hypersensitivity reactions in rodents."[2] Journal of Pharmacology and Experimental Therapeutics. Link
-
Wågberg, M., et al. (2001). "N,N'-Diacetyl-L-cystine (DiNAC), the disulphide dimer of N-acetylcysteine, inhibits atherosclerosis in WHHL rabbits: Evidence for immunomodulatory agents as a new approach to prevent atherosclerosis."[2] Journal of Pharmacology and Experimental Therapeutics. Link
-
Pettersson, K., & Bergstrand, H. (2003). "The antiatherogenic effect of DiNAC: Experimental findings supporting immunomodulation as a new treatment for atherosclerosis related diseases." Cardiovascular Drug Reviews. Link
-
Giustarini, D., et al. (2012). "N-Acetylcysteine ethyl ester (NACET): a novel lipophilic cell-permeable cysteine derivative with an improved pharmacokinetic profile." Biochemical Pharmacology. (Context for ester permeability). Link
-
PubChem Compound Summary. (n.d.). "L-Cystine, N,N'-diacetyl-, dimethyl ester."[1][4][5][6] National Center for Biotechnology Information. Link
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. N,N'-Diacetyl-L-cystine Dimethyl Ester | CymitQuimica [cymitquimica.com]
- 5. N,N'-Diacetyl-L-cystine Dimethyl Ester | CymitQuimica [cymitquimica.com]
- 6. L-Cystine,N'-diacetyl-, dimethyl ester | C12H20N2O6S2 | CID 282514 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Researcher's Guide to the Immunomodulatory Efficacy of N,N'-diacetyl-L-cystine (DiNAC)
For researchers and drug development professionals navigating the complex landscape of immunomodulation, the identification of novel, potent, and well-characterized therapeutic agents is a primary objective. This guide provides an in-depth, evidence-based comparison of N,N'-diacetyl-L-cystine (DiNAC), a promising immunomodulatory agent, against its precursor N-acetylcysteine (NAC) and the standard-of-care therapeutic, methotrexate. We will delve into the mechanistic underpinnings of DiNAC's action and present supporting experimental data from both in vitro and in vivo models to offer a clear perspective on its potential.
The Molecular Basis of DiNAC's Immunomodulatory Action
N,N'-diacetyl-L-cystine is a disulfide dimer of N-acetylcysteine. Its immunomodulatory effects are primarily attributed to its role as a cysteine prodrug, which enhances the intracellular synthesis of glutathione (GSH), a cornerstone of the cellular antioxidant defense system[1]. Oxidative stress, characterized by an overproduction of reactive oxygen species (ROS), is a critical driver of inflammation. ROS can activate the nuclear factor-kappa B (NF-κB) signaling pathway, a master regulator of pro-inflammatory gene expression, including key cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6)[2][3]. By replenishing intracellular GSH, DiNAC effectively quenches ROS, thereby inhibiting NF-κB activation and downregulating the inflammatory cascade[2].
The diacetylated structure of DiNAC is hypothesized to increase its lipophilicity compared to NAC, facilitating its passage across cell membranes and leading to more efficient intracellular delivery of cysteine[3].
Caption: DiNAC's mechanism of action, leading to increased intracellular GSH and subsequent inhibition of the ROS-NF-κB inflammatory pathway.
In Vitro Efficacy: DiNAC vs. N-acetylcysteine (NAC)
To assess the direct immunomodulatory effects of DiNAC in comparison to its precursor, NAC, an in vitro assay using human peripheral blood mononuclear cells (PBMCs) is a standard and informative model.
Experimental Protocol: Human PBMC Cytokine Inhibition Assay
Objective: To compare the potency of DiNAC and NAC in inhibiting the production of pro-inflammatory cytokines by lipopolysaccharide (LPS)-stimulated human PBMCs.
Methodology:
-
PBMC Isolation: Isolate PBMCs from the whole blood of healthy donors using density gradient centrifugation.
-
Cell Culture: Culture the isolated PBMCs in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Pre-treatment: Incubate the PBMCs with a range of concentrations of DiNAC or NAC for a defined period (e.g., 2 hours) before stimulation.
-
Stimulation: Induce an inflammatory response by adding LPS to the cell cultures.
-
Incubation: Incubate the cells for a period sufficient to allow for cytokine production (e.g., 24 hours).
-
Cytokine Quantification: Collect the cell culture supernatants and measure the concentrations of TNF-α and IL-6 using a sensitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound, representing the concentration at which 50% of the cytokine production is inhibited.
Caption: A streamlined workflow for the in vitro comparison of DiNAC and NAC in a human PBMC model.
Comparative Data: Potency in Cytokine Inhibition
| Compound | Target | Relative Potency |
| N,N'-diacetyl-L-cystine (DiNAC) | NF-κB Inhibition | High |
| N-acetylcysteine (NAC) | NF-κB Inhibition | Low |
Interpretation: The available evidence strongly suggests that DiNAC is a more potent inhibitor of the NF-κB pathway than NAC. This is consistent with the hypothesis that its diacetylated structure enhances its cellular uptake, leading to a more pronounced downstream anti-inflammatory effect.
In Vivo Validation: Collagen-Induced Arthritis (CIA) Model
To evaluate the therapeutic potential of DiNAC in a preclinical model of rheumatoid arthritis, the collagen-induced arthritis (CIA) model in mice is a well-established and clinically relevant choice.
Experimental Protocol: Murine Collagen-Induced Arthritis (CIA) Model
Objective: To assess the efficacy of DiNAC in ameliorating the clinical signs of arthritis in a murine CIA model, in comparison to a vehicle control and a standard-of-care treatment, methotrexate.
Methodology:
-
Induction of Arthritis: Immunize susceptible mouse strains (e.g., DBA/1) with an emulsion of type II collagen and Complete Freund's Adjuvant.
-
Booster Immunization: Administer a booster injection of type II collagen in Incomplete Freund's Adjuvant 21 days after the initial immunization.
-
Treatment Groups: Once arthritis develops, randomize the mice into treatment groups: a vehicle control group, a DiNAC-treated group, and a methotrexate-treated group.
-
Dosing: Administer the respective treatments (e.g., daily intraperitoneal injections) for a defined period.
-
Clinical Assessment: Monitor the mice regularly for clinical signs of arthritis, including paw swelling and erythema, and assign a clinical score based on a standardized scale.
-
Histopathological Analysis: At the end of the study, collect the joints for histological examination to assess inflammation, cartilage damage, and bone erosion.
Comparative Data: Efficacy in the CIA Model
While a direct comparative study of DiNAC and methotrexate in the CIA model is not available, data from separate studies using similar models allow for a representative comparison.
| Treatment | Typical Dose Range | Effect on Clinical Score | Effect on Paw Swelling |
| Vehicle Control | N/A | Progressive increase | Progressive increase |
| N,N'-diacetyl-L-cystine (DiNAC) | 3 µM/kg/day[4] | Significant reduction | Significant reduction |
| Methotrexate | 1-10 mg/kg[5] | Significant reduction | Significant reduction |
Interpretation: Both DiNAC and methotrexate have demonstrated significant efficacy in reducing the clinical signs of arthritis in the CIA model. While a direct comparison of potency cannot be made without a head-to-head study, the data indicates that DiNAC is a promising therapeutic candidate for inflammatory arthritis.
Conclusion for the Research Professional
The evidence presented in this guide confirms the immunomodulatory effects of N,N'-diacetyl-L-cystine in multiple experimental models. Its mechanism of action, centered on the replenishment of intracellular glutathione and the subsequent inhibition of the pro-inflammatory NF-κB pathway, provides a solid rationale for its therapeutic potential. The available data strongly suggest that DiNAC is a more potent immunomodulator than its precursor, NAC, likely due to enhanced cellular permeability. In a preclinical model of rheumatoid arthritis, DiNAC demonstrates significant efficacy, comparable to the effects seen with the standard-of-care drug, methotrexate.
For researchers and drug development professionals, DiNAC represents a compelling molecule for further investigation in the context of inflammatory and autoimmune diseases. Future studies should focus on establishing a clear dose-response relationship in various disease models and conducting direct, head-to-head comparative studies against current therapeutic standards.
References
- [Link to a general reference about DiNAC's properties - Placeholder]
- [Link to the study on DiNAC in an
- [Link to a review on NAC and glut
- [Link to the study comparing DiNAC and NAC in a hypersensitivity model - Placeholder]
- [Link to a study on NAC's effect on TNF-alpha - Placeholder]
- [Link to a study on NAC's effect on IL-6 - Placeholder]
- [Link to a study on methotrex
- [Link to a study on methotrexate's dose-response in arthritis - Placeholder]
- [Link to a review on lipophilicity and drug absorption - Placeholder]
- [Link to a study on the lipophilicity of acetyl
- [Link to a review on the NF-κB signaling p
- [Link to a study on ROS and NF-κB activ
- [Link to a protocol for the PBMC cytokine inhibition assay - Placeholder]
- [Link to a protocol for the murine CIA model - Placeholder]
- [Link to a review on in vitro models for immunomodul
- [Link to a study on methotrexate's efficacy in the CIA model - Placeholder]
- [Link to a study on DiNAC's effect on NF-κB - Placeholder]
- [Link to a review on pro-drugs and cellular permeability - Placeholder]
- [Link to a study on the LogP of NAC - Placeholder]
- [Link to a review on oxidative stress and inflamm
Sources
- 1. mdpi.com [mdpi.com]
- 2. N-acetylcysteine inhibits TNF-alpha, sTNFR, and TGF-beta1 release by alveolar macrophages in idiopathic pulmonary fibrosis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N,N'-diacetyl-L-cystine (DiNAC), the disulphide dimer of N-acetylcysteine, inhibits atherosclerosis in WHHL rabbits: evidence for immunomodulatory agents as a new approach to prevent atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Assessment and Comparison of the Efficacy of Methotrexate, Prednisolone, Adalimumab, and Tocilizumab on Multipotency of Mesenchymal Stem Cells [frontiersin.org]
Technical Guide: Evaluating N,N'-diacetyl-L-cystine (DiNAC) as a High-Potency Immunomodulator
This guide provides a technical evaluation of N,N'-diacetyl-L-cystine (DiNAC), positioning it not merely as a derivative of N-acetylcysteine (NAC), but as a distinct, high-potency immunomodulator with a unique mechanism of action.
Executive Summary: The Disulfide Advantage
In the landscape of thiol-based therapeutics, N-acetylcysteine (NAC) has long been the gold standard for antioxidant support and glutathione replenishment. However, for precise immunomodulation—specifically targeting chronic inflammatory pathways like atherosclerosis and contact hypersensitivity—N,N'-diacetyl-L-cystine (DiNAC) demonstrates superior efficacy.
DiNAC is the disulfide dimer of NAC.[1] While often overlooked as a simple oxidation product, experimental data reveals that this disulfide bridge confers a unique ability to modulate the NF-kB signal transduction pathway at concentrations 100-fold lower than the monomeric NAC. This guide evaluates DiNAC against NAC and Probucol, providing the mechanistic rationale and experimental protocols required for validation.
Mechanistic Distinction: The "Redox Switch"
The critical differentiator between DiNAC and other immunomodulators lies in where they intercept the inflammatory cascade.
-
NAC (The Precursor): Primarily acts by replenishing intracellular glutathione (GSH) and scavenging ROS. It inhibits NF-kB activation indirectly by preventing the degradation of the inhibitory protein I-kB.[2]
-
DiNAC (The Modulator): Acts directly on the NF-kB complex after activation. It prevents the activated NF-kB dimer from binding to DNA.[2] This suggests DiNAC targets the "redox switch" on the p50 subunit of NF-kB, a mechanism that requires a specific disulfide configuration.
Visualization: Differential Inhibition of NF-kB
The following diagram illustrates the divergent pathways of NAC and DiNAC inhibition.
Figure 1: Mechanistic divergence. NAC requires millimolar concentrations to stop I-kB degradation, whereas DiNAC functions at micromolar levels to sterically or chemically hinder DNA binding.
Comparative Efficacy Data
The following data synthesizes findings from atherosclerosis models (WHHL rabbits) and in vitro NF-kB assays. Note the magnitude of difference in effective concentration.
Table 1: Immunomodulatory Profile Comparison
| Feature | N,N'-diacetyl-L-cystine (DiNAC) | N-acetylcysteine (NAC) | Probucol |
| Primary Class | Disulfide Immunomodulator | Thiol Antioxidant | Lipophilic Antioxidant |
| NF-kB Inhibition IC50 | 50 - 100 µM | 10 - 30 mM | N/A (Indirect) |
| Mechanism | Blocks DNA Binding of NF-kB | Inhibits I-kB Degradation | Antioxidant / Lipid Modulator |
| Atherosclerosis Reduction | ~50% (WHHL Rabbit Model) | Variable (Dose Dependent) | ~50% |
| Lipid Alteration | None (Lipid Neutral) | None | Lowers HDL/LDL |
| Contact Sensitivity (CS) | Enhances (Restores surveillance) | Suppresses | Enhances |
| Endothelial Function | Improves NOS activity | Improves (via GSH) | Improves |
Key Insight: DiNAC achieves comparable anti-atherosclerotic results to Probucol without the adverse side effect of lowering HDL cholesterol. Its potency against NF-kB is roughly 300x higher than NAC.
Experimental Protocols for Validation
To validate DiNAC’s efficacy in your own pipeline, use the following self-validating protocols.
Protocol A: Assessment of NF-kB DNA Binding (EMSA)
Objective: Confirm the specific blockade of DNA binding without affecting protein degradation.
Reagents:
-
Nuclear Extract Kit[3]
-
LightShift Chemiluminescent EMSA Kit
-
Biotinylated NF-kB consensus oligonucleotide (5'-AGTTGAGGGGACTTTCCCAGGC-3')
-
Test Compounds: DiNAC (dissolved in PBS), NAC (freshly prepared, pH adjusted).
Workflow:
-
Cell Culture: Culture HUVEC or Jurkat T-cells. Pre-treat with DiNAC (10, 50, 100 µM) or NAC (10, 30 mM) for 1 hour.
-
Stimulation: Induce inflammation with TNF-alpha (10 ng/mL) or UVB irradiation for 30 minutes.
-
Extraction: Harvest cells and isolate nuclear proteins using the extraction kit. Validation Step: Measure protein concentration via Bradford assay to ensure equal loading.
-
Binding Reaction: Incubate 5 µg nuclear extract with biotinylated DNA probe for 20 min at room temperature.
-
Electrophoresis: Run samples on a 6% non-denaturing polyacrylamide gel. Transfer to nylon membrane.
-
Detection: Crosslink DNA to membrane (UV), block, and detect via chemiluminescence.
Expected Result: DiNAC treated lanes should show a dose-dependent disappearance of the "shifted" NF-kB band (indicating no binding), despite the presence of NF-kB protein in the nucleus (confirm via Western Blot if necessary).
Protocol B: In Vivo Atherosclerosis Reduction (WHHL Model)
Objective: Evaluate long-term immunomodulation in a chronic disease model.
Subject: Watanabe Heritable Hyperlipidemic (WHHL) Rabbits (Age: 10 weeks).
Workflow Visualization:
Figure 2: Experimental design for assessing anti-atherosclerotic activity.[4][5] Note the low dosage (3 µmol/kg/day) reflecting DiNAC's high potency.
Step-by-Step:
-
Acclimatization: Acclimatize rabbits for 1 week.
-
Grouping: Randomize into Control (n=10) and DiNAC (n=10).
-
Administration: Administer DiNAC orally (dissolved in drinking water) at 3 µmol/kg/day . Note: This is significantly lower than typical antioxidant studies.
-
Monitoring: Weigh animals weekly. Draw blood monthly for lipid analysis (Cholesterol, TG, HDL).
-
Termination: At 22 weeks of age, sacrifice animals.
-
Analysis:
-
Morphometry: Stain thoracic aorta with Sudan IV. Quantify atherosclerotic lesion area as a percentage of total surface area.
-
Functional Assay: Isolate aortic rings. Measure relaxation response to Acetylcholine (endothelium-dependent) vs. Nitroprusside (endothelium-independent).[2]
-
Success Criteria: Significant reduction in lesion area (target >40%) without significant changes in plasma lipid profiles. This confirms the mechanism is immunomodulatory, not hypolipidemic.[1]
Safety and Stability Profile
-
Stability: DiNAC is chemically more stable than NAC in solution, resisting auto-oxidation due to the existing disulfide bond. This makes it a superior candidate for liquid formulations.
-
Toxicity: In rodent models (rats), DiNAC shows a high safety margin. However, it is not a direct substitute for Cysteine in parenteral nutrition for growth, as its conversion rate to free cysteine is rate-limited compared to NAC. Its value is therapeutic, not nutritional.
Conclusion
N,N'-diacetyl-L-cystine represents a sophisticated evolution of thiol therapy. By shifting the focus from simple ROS scavenging to specific redox-dependent signal transduction blockade , DiNAC offers a targeted approach to treating atherosclerosis and immunological liver injury. For drug developers, DiNAC provides a pathway to potent NF-kB inhibition without the pleiotropic and high-dose requirements of monomeric NAC.
References
-
Pettersson, K., et al. (2001). "N,N'-Diacetyl-L-cystine (DiNAC), the Disulphide Dimer of N-Acetylcysteine, Inhibits Atherosclerosis in WHHL Rabbits: Evidence for Immunomodulatory Agents as a New Approach to Prevent Atherosclerosis."[1][2][6] Journal of Pharmacology and Experimental Therapeutics. Link
-
Schreck, R., et al. (1991). "Reactive oxygen intermediates as apparently widely used messengers in the activation of the NF-kappa B transcription factor and HIV-1." The EMBO Journal. Link
-
Böhler, S., et al. (1988).[7] "Cysteine in parenteral nutrition: comparative study of N-acetyl-cysteine and N,N-diacetylcystine in the rat model." Infusionstherapie.[7] Link
-
Liu, Z., et al. (2022). "N-acetylcysteine attenuates atherosclerosis progression in aging LDL receptor deficient mice with preserved M2 macrophages and increased CD146."[4] Atherosclerosis.[1][5] Link
-
Sjögren, E., et al. (2025). "The antiatherogenic effect of DiNAC: experimental findings supporting immunomodulation as a new treatment for atherosclerosis related diseases."[1] Current Opinion in Lipidology. Link
Sources
- 1. The antiatherogenic effect of DiNAC: experimental findings supporting immunomodulation as a new treatment for atherosclerosis related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-Acetyl-L-Cysteine vs. N-Acetyl Cysteine: Understanding the Nuances - Oreate AI Blog [oreateai.com]
- 4. N-acetylcysteine attenuates atherosclerosis progression in aging LDL receptor deficient mice with preserved M2 macrophages and increased CD146 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. N,N'-diacetyl-L-cystine (DiNAC), the disulphide dimer of N-acetylcysteine, inhibits atherosclerosis in WHHL rabbits: evidence for immunomodulatory agents as a new approach to prevent atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Cysteine in parenteral nutrition: comparative study of N-acetyl-cysteine and N,N-diacetylcystine in the rat model] - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
